molecular formula C13H22O B1630872 beta-Ionol CAS No. 472-80-0

beta-Ionol

Cat. No.: B1630872
CAS No.: 472-80-0
M. Wt: 194.31 g/mol
InChI Key: CNOPDZWOYFOHGN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Ionol, also known as B-ionol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Ionol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-ionol is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Ionol has a sweet, balsam, and floral taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

CNOPDZWOYFOHGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name beta-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

107.00 °C. @ 3.00 mm Hg
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Record name beta-Ionol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.927-0.933
Record name beta-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

472-80-0, 22029-76-1, 73952-68-8
Record name beta-Ionol, (E)-
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Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
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Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
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Record name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
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Record name .BETA.-IONOL, (E)-
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Record name beta-Ionol
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Foundational & Exploratory

Natural Occurrence and Analytical Profiling of Beta-Ionol in Osmanthus and Raspberry Volatiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-Ionol (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol) is a potent C13-norisoprenoid volatile derived from the enzymatic degradation of carotenoids. While its oxidized counterpart, beta-ionone, is ubiquitous in floral and fruit aromas, beta-ionol exists as a reduced secondary metabolite with significant olfactory and pharmacological potential.

This technical guide analyzes the natural occurrence of beta-ionol in Osmanthus fragrans (Sweet Osmanthus) and Rubus idaeus (Red Raspberry). It details the biosynthetic pathways governing its formation, establishes quantitative ranges found in nature, and provides a self-validating analytical protocol for its isolation and chiral characterization. For drug development professionals, the distinction between naturally occurring enantiomeric ratios and synthetic racemates is critical for regulatory compliance and bioactivity profiling, particularly regarding recent findings on its antimelanogenetic properties.

Chemical Identity and Biosynthetic Causality

Structural Characteristics

Beta-Ionol belongs to the ionone family, distinguished by a cyclohexene ring and a butenol side chain. Unlike beta-ionone, which possesses a ketone group at the C9 position, beta-ionol contains a hydroxyl group, introducing a chiral center at C9.

  • IUPAC Name: (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol

  • Chirality: The C9 hydroxyl group creates (R)- and (S)- enantiomers. In nature, enzymatic reduction often yields high enantiomeric excess (ee), whereas chemical reduction of beta-ionone yields a racemic mixture.

Biosynthetic Pathway: The Carotenoid Cleavage Cascade

The presence of beta-ionol in Osmanthus and raspberry is not random; it is the downstream product of specific enzymatic cleavage and reduction events.

  • Precursor Accumulation: Both plants accumulate beta-carotene in chromoplasts.

  • Primary Cleavage (CCD1/CCD4): Carotenoid Cleavage Dioxygenases (specifically CCD1 and CCD4) cleave the 9,10 (and 9',10') double bonds of beta-carotene, releasing beta-ionone .

  • Enzymatic Reduction: An endogenous reductase (likely a short-chain dehydrogenase/reductase, SDR) converts beta-ionone to beta-ionol .

Expert Insight: The ratio of beta-ionone to beta-ionol is a key metabolic indicator. In Osmanthus, high oxidative stress during flowering favors ionone accumulation, while specific post-harvest or senescence conditions can shift the equilibrium toward the alcohol form (ionol).

Biosynthesis cluster_0 Plastidial Compartment Carotene Beta-Carotene (C40 Precursor) Ionone Beta-Ionone (C13 Ketone) Carotene->Ionone CCD1 / CCD4 (Oxidative Cleavage) Ionol Beta-Ionol (C13 Alcohol) Ionone->Ionol SDR / Reductase (Enzymatic Reduction) Glycoside Glycosidically Bound Beta-Ionol Ionol->Glycoside UGT (Glycosylation)

Figure 1: Biosynthetic pathway of Beta-Ionol from Beta-Carotene. The conversion relies on the sequential action of cleavage dioxygenases and specific reductases.

Natural Occurrence Profile

Occurrence in Osmanthus fragrans

Osmanthus flowers are a primary source of ionone derivatives. The volatile profile is dominated by beta-ionone, but beta-ionol (and its dihydro- analogue) plays a crucial role in the "heart notes" of the absolute.

  • Concentration: Beta-ionol is typically present at 1–5% of the total ionone content.

  • Dihydro-beta-ionol: Often co-occurs in higher concentrations than beta-ionol itself in processed extracts (e.g., concretes or teas) due to hydrogenation during processing or senescence.

  • Enantiomeric Profile: Osmanthus extracts exhibit a non-racemic distribution, often favoring the (R)-enantiomer, though specific ratios vary by cultivar (e.g., Thunbergii vs. Aurantiacus).

Occurrence in Raspberry (Rubus idaeus)

In raspberries, beta-ionol is a trace impact compound. While beta-ionone provides the characteristic "floral/woody" note, beta-ionol contributes to the creamy, fruity nuance.

  • Quantitative Range: 0.18 – 6.0 µg/kg (ppb) in fresh fruit.

  • Bound Forms: A significant portion of beta-ionol in raspberries exists as a glycoside (bound to sugars). These are odorless precursors released during enzymatic hydrolysis (chewing or processing).

  • Varietal Differences: 'Meeker' and 'Willamette' cultivars show distinct ionone/ionol ratios, often used as a fingerprint for varietal authenticity.

Table 1: Comparative Volatile Data

ParameterOsmanthus fragransRubus idaeus (Raspberry)
Primary Matrix Flower Petals / AbsoluteFresh Fruit / Juice
Beta-Ionol Conc. High (mg/kg range in extracts)Trace (0.18–6.0 µg/kg in fruit)
Dominant Congener Beta-Ionone, LinaloolBeta-Ionone, Raspberry Ketone
Key Precursor Beta-Carotene (Chromoplasts)Beta-Carotene (Drupelets)
Extraction Bias SDE favors thermal artifacts; SPME is true-to-nature.[1]Solvent extraction requires hydrolysis for total yield.

Analytical Methodologies

To accurately quantify and authenticate beta-ionol, a self-validating protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Sample Preparation & Extraction

Protocol A: Solid Phase Microextraction (SPME) - For Volatile Profiling

  • Purpose: Capture free beta-ionol without thermal degradation.

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

  • Condition: Incubate 2g sample at 40°C for 30 min.

  • Validation: Spike with internal standard (e.g., 2-octanol) to verify fiber adsorption efficiency.

Protocol B: Simultaneous Distillation Extraction (SDE) - For Total Yield

  • Purpose: Exhaustive extraction for quantitation, though risk of artifact formation (oxidation of ionone to ionol or vice versa) exists.

  • Solvent: Dichloromethane or Pentane/Ether (1:1).

GC-MS Instrumentation & Parameters

Differentiation of beta-ionol from interfering terpenes requires specific column chemistry.

  • Column: DB-Wax (Polar) is preferred over DB-5 to separate the alcohol (ionol) from the ketone (ionone) and non-polar terpenes.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 240°C

    • Hold 5 min.

  • Mass Spec (MS): Electron Impact (EI) 70eV.[1][2]

  • Target Ions (SIM Mode):

    • Beta-Ionone:[1][3][4][5][6][7][8][9][10] m/z 177, 43, 91

    • Beta-Ionol:[1][3][4][7][9][10] m/z 194 (Molecular Ion), 176 (Loss of water), 161 (Loss of methyl + water).

Chiral Separation (Authentication)

To distinguish natural beta-ionol from synthetic additives:

  • Column: Cyclodextrin-based chiral column (e.g., Beta-DEX 120).

  • Protocol: Isothermal run at 110-120°C.

  • Logic: Natural Osmanthus and Raspberry will show a distinct enantiomeric excess (e.g., >80% R-form), whereas synthetic sources are typically racemic (50:50).

AnalyticalWorkflow cluster_prep Sample Preparation Sample Raw Sample (Flower/Fruit) SPME Headspace SPME (Qualitative/True-to-Nature) Sample->SPME SDE Solvent Extraction (Quantitative/Exhaustive) Sample->SDE GC Gas Chromatography (DB-Wax Column) SPME->GC SDE->GC MS Mass Spectrometry (SIM Mode: m/z 194, 176) GC->MS Data Data Analysis (Retention Index + Mass Spec) MS->Data

Figure 2: Analytical workflow for the isolation and identification of Beta-Ionol.

Industrial & Pharmaceutical Relevance[7][10][11][12][13][14]

Drug Development & Bioactivity

Recent studies highlight beta-ionol's potential beyond flavor.

  • Antimelanogenetic Activity: Beta-ionol has been shown to inhibit melanin production, making it a candidate for dermatological drugs treating hyperpigmentation.

  • Mechanism: It likely acts by downregulating tyrosinase activity, similar to other terpenoids but with higher efficacy in specific assays.

  • Chirality Matters: Efficacy often differs between enantiomers. The natural extraction protocols described above are essential for isolating the bioactive isomer for clinical trials.

Authentication in Supply Chain

In the flavor and fragrance industry, "Natural" labeling commands a premium.

  • The Test: If a "Natural Raspberry Extract" contains a 50:50 racemic mixture of beta-ionol, it is likely adulterated with synthetic material produced from the reduction of synthetic beta-ionone.

  • Regulatory: Verified natural beta-ionol (via C14 radiocarbon dating or Chiral GC) is required for EU "Natural Flavouring" status.

References

  • Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact. Molecules. [Link]

  • Discovery of aromatic components with excellent fragrance properties and biological activities: β-ionols with antimelanogenetic effects. Journal of Oleo Science. [Link]

  • Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. Journal of Zhejiang University Science B. [Link]

  • Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. Microbial Cell Factories. [Link]

  • Aroma Extract Dilution Analysis of cv. Meeker (Rubus idaeus L.) Red Raspberries. Journal of Agricultural and Food Chemistry. [Link]

Sources

Biosynthesis of beta-ionol from beta-ionone via CCD enzymes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis of β-Ionol from Carotenoids

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of the valuable aroma compound, β-ionol. Contrary to a simplified, single-enzyme hypothesis, the conversion of carotenoids to β-ionol is a multi-step enzymatic process. The primary focus of this document is to delineate the two core enzymatic stages: first, the oxidative cleavage of β-carotene into the key intermediate, β-ionone, catalyzed by Carotenoid Cleavage Dioxygenase (CCD) enzymes; and second, the subsequent reduction of β-ionone to the final product, β-ionol, by various reductases and dehydrogenases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for establishing self-validating biosynthetic systems.

Introduction: Deconstructing the Pathway to β-Ionol

β-Ionone and its reduced form, β-ionol, are C13-apocarotenoids, a class of volatile organic compounds highly valued in the flavor, fragrance, and pharmaceutical industries for their characteristic floral and woody aromas.[1] While β-ionone is found naturally in many flowers, fruits, and vegetables, its biosynthesis is the result of enzymatic degradation of C40 carotenoids, such as β-carotene.[2]

The biosynthesis of β-ionol from a carotenoid precursor is not a single-step reaction catalyzed by one enzyme type. It is a sequential pathway involving two distinct enzymatic activities:

  • Oxidative Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) catalyze the cleavage of β-carotene at the 9,10 and 9',10' double bonds to yield the intermediate compound, β-ionone.[2]

  • Carbonyl Reduction: The ketone group of β-ionone is then reduced to a hydroxyl group to form β-ionol. This step is catalyzed by various enzymes, including Double-Bond Reductases (DBRs) or endogenous alcohol dehydrogenases found in microbial systems.[3]

This guide will address each of these stages in detail, providing the scientific rationale behind experimental designs and methodologies for robust, reproducible biosynthesis.

Part I: The Genesis of the Intermediate—CCD-Mediated Synthesis of β-Ionone

The foundational step in this pathway is the conversion of a readily available C40 carotenoid into the C13 aromatic keystone, β-ionone. This is the exclusive domain of CCD enzymes.

Enzymology and Mechanism of Carotenoid Cleavage Dioxygenase 1 (CCD1)

The most well-characterized enzyme for this reaction is Carotenoid Cleavage Dioxygenase 1 (CCD1), a non-heme iron(II)-dependent enzyme.[4] CCD1 is unique among plant CCDs as it is located in the cytosol, allowing it access to a variety of carotenoid and apocarotenoid substrates. The enzyme catalyzes the symmetric cleavage of β-carotene at the 9,10 and 9',10' positions, requiring molecular oxygen as a cosubstrate. This reaction yields two molecules of β-ionone and a C14 dialdehyde from the central part of the carotenoid backbone.

G cluster_0 Part 1: Oxidative Cleavage cluster_1 Part 2: Carbonyl Reduction beta_carotene β-Carotene (C40) ccd1 Carotenoid Cleavage Dioxygenase 1 (CCD1) + O₂ beta_carotene->ccd1 Substrate beta_ionone β-Ionone (C13) ccd1->beta_ionone Product (x2) dialdehyde C14-Dialdehyde ccd1->dialdehyde Byproduct beta_ionone_2 β-Ionone (C13) reductase Double-Bond Reductase (DBR) or Alcohol Dehydrogenase (ADH) + NADPH/NADH beta_ionone_2->reductase Substrate beta_ionol β-Ionol (C13) reductase->beta_ionol Product

Figure 1: The Two-Step Biosynthetic Pathway from β-Carotene to β-Ionol.

Experimental Protocol: Recombinant Expression and Purification of CCD1

The causality for choosing Escherichia coli (specifically the BL21(DE3) strain) for recombinant expression lies in its rapid growth, well-understood genetics, and high protein expression levels. A Glutathione S-transferase (GST) tag is selected for purification due to the high affinity and specificity of the GST-glutathione interaction, allowing for efficient one-step affinity purification.

Step-by-Step Methodology:

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequence of a CCD1 gene (e.g., from Petunia hybrida, PhCCD1) with codon optimization for E. coli.

    • Clone the synthesized gene into an expression vector such as pGEX-4T-1, which incorporates an N-terminal GST tag and a thrombin cleavage site.

  • Transformation:

    • Transform the recombinant plasmid into chemically competent E. coli BL21(DE3) cells via heat shock.

    • Plate the transformed cells on Luria-Bertani (LB) agar containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

    • Use this starter culture to inoculate 1 L of LB broth. Grow at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8. This ensures the cells are in the exponential growth phase, optimal for protein expression.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • Reduce the temperature to 16-20°C and continue to incubate for 16-18 hours. Lowering the temperature slows down protein synthesis, which often improves the solubility and correct folding of the recombinant protein.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

    • Lyse the cells using sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.

    • Apply the supernatant to a pre-equilibrated Glutathione-Sepharose affinity column.

    • Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the GST-tagged CCD1 protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione).

    • (Optional) If the GST tag needs to be removed, dialyze the eluted protein against a cleavage buffer and treat with thrombin. Re-apply to the glutathione column to separate the cleaved protein from the GST tag.

  • Verification:

    • Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.

    • Determine the protein concentration using a Bradford or BCA assay.

Experimental Protocol: In Vitro Assay for CCD1 Activity

This assay validates the catalytic function of the purified enzyme. The choice of a biphasic system (an aqueous buffer and an organic solvent overlay) is critical. β-carotene is hydrophobic and resides in the organic layer, while the enzyme is in the aqueous layer. The reaction occurs at the interface, and the more volatile product, β-ionone, is captured in the organic layer for easy extraction and analysis.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 2 mL glass vial, prepare the reaction mixture:

      • 1 mL of assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10% (v/v) acetone, 2 mM FeSO₄, 4 mM L-ascorbic acid). Ascorbate is included to maintain the iron cofactor in its reduced Fe(II) state.

      • 10-20 µg of purified CCD1 enzyme.

    • Add 1 mL of an organic overlay (e.g., n-dodecane or n-hexane) containing 50 µM β-carotene.

  • Incubation:

    • Seal the vial tightly and incubate at 30°C for 1-4 hours with gentle shaking.

    • Include a negative control reaction where the enzyme is denatured by boiling prior to addition. This self-validating step ensures that product formation is due to enzymatic activity and not non-specific oxidation.

  • Product Extraction and Analysis:

    • Centrifuge the vial to separate the phases.

    • Carefully collect the upper organic layer.

    • Analyze the organic phase directly by Gas Chromatography-Mass Spectrometry (GC-MS). (See Part 3.2 for a detailed analytical protocol).

Part II: The Final Transformation—Enzymatic Reduction of β-Ionone to β-Ionol

Once β-ionone is synthesized, the final step is the reduction of its ketone functional group. This transformation is not catalyzed by CCDs but by a separate class of enzymes.

Enzymology of β-Ionone Reduction

The conversion of β-ionone to β-ionol is a carbonyl reduction reaction. In plants, specific Double-Bond Reductases (DBRs) have been identified that catalyze this conversion.[3] For example, several DBRs from Cymbidium sinense (CsDBR1, CsDBR2, and CsDBR4) have been shown to efficiently reduce β-ionone to dihydro-β-ionone, a related compound.[3] However, for the production of β-ionol (reduction of the C=O bond, not the C=C bond), the most practical and widely used approach is microbial biotransformation.

Microorganisms such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, as well as various fungi like Aspergillus niger, possess a vast arsenal of endogenous alcohol dehydrogenases (ADHs) and other reductases.[5][6][7] These enzymes, often with broad substrate specificity, can readily reduce the ketone group of exogenously supplied or endogenously produced β-ionone to β-ionol. This whole-cell biocatalysis approach is highly efficient as it leverages the cell's native cofactor regeneration systems (NADPH/NADH).

Experimental Protocol: Whole-Cell Biotransformation of β-Ionone

This protocol uses the inherent metabolic machinery of yeast to perform the desired reduction, providing a cost-effective and scalable method. Saccharomyces cerevisiae is chosen as it is a GRAS (Generally Recognized As Safe) organism, well-characterized, and robust for industrial fermentations.

Step-by-Step Methodology:

  • Yeast Culture Preparation:

    • Inoculate a single colony of S. cerevisiae (e.g., strain CEN.PK2) into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Grow overnight at 30°C with shaking (200-250 rpm) to generate a dense starter culture.

  • Biotransformation Reaction:

    • Inoculate 1 L of YPD medium with the starter culture to an initial OD600 of ~0.2.

    • Grow the culture at 30°C until it reaches the mid-logarithmic phase (OD600 ≈ 2.0-4.0). At this stage, the cells are metabolically most active and have high concentrations of reductases and cofactors.

    • Prepare a stock solution of β-ionone in a suitable solvent like ethanol or DMSO.

    • Add the β-ionone stock solution to the yeast culture to a final concentration of 0.5-1.0 g/L. The final solvent concentration should not exceed 1% (v/v) to avoid toxicity.

    • Add a 10% (v/v) overlay of an organic solvent like dodecane. This serves two purposes: it acts as a reservoir for the hydrophobic β-ionone substrate and extracts the β-ionol product, reducing potential product toxicity to the cells.[8]

  • Incubation and Monitoring:

    • Continue incubation at 30°C with shaking for 24-72 hours.

    • Periodically take samples from the organic phase to monitor the conversion of β-ionone to β-ionol using GC-MS.

  • Product Recovery:

    • After the reaction is complete (as determined by GC-MS), separate the culture from the organic overlay by centrifugation.

    • The organic phase now contains the enriched β-ionol product, which can be further purified if necessary.

Part III: Integrated Systems and Analytical Workflows

For efficient industrial production, combining both enzymatic steps into a single, engineered microbial host is the ultimate goal. This requires a robust analytical workflow to validate and optimize each stage of the process.

Metabolic Engineering for "One-Pot" β-Ionol Synthesis

The creation of a microbial cell factory capable of converting a simple carbon source (like glucose) all the way to β-ionol is a key objective of synthetic biology. The oleaginous yeast Yarrowia lipolytica is an excellent chassis for this purpose due to its high flux through the mevalonate (MVA) pathway, which produces the precursors for carotenoid synthesis.[8][9]

G cluster_host Engineered Yeast Host (e.g., Y. lipolytica) Glucose Glucose MVA Endogenous Mevalonate (MVA) Pathway Glucose->MVA GPP Geranylgeranyl Pyrophosphate (GGPP) MVA->GPP Precursor Supply Carotenogenesis Heterologous Carotenogenesis (crtE, crtYB, crtI) GPP->Carotenogenesis BetaCarotene β-Carotene Carotenogenesis->BetaCarotene CCD1 Heterologous CCD1 BetaCarotene->CCD1 BetaIonone β-Ionone CCD1->BetaIonone ADH Endogenous Alcohol Dehydrogenases (ADHs) BetaIonone->ADH BetaIonol β-Ionol ADH->BetaIonol

Figure 2: Workflow for an Engineered Microbial Host for β-Ionol Production.

Engineering Strategy:

  • Enhance Precursor Supply: Overexpress key genes in the native MVA pathway (e.g., tHMG1) to boost the production of the terpenoid backbone precursor, geranylgeranyl pyrophosphate (GGPP).[9]

  • Introduce Carotenogenesis: Express heterologous carotenogenic genes (e.g., crtYB, crtI, and crtE from Xanthophyllomyces dendrorhous) to convert GGPP to β-carotene.[10][11]

  • Express CCD1: Introduce a codon-optimized CCD1 gene (e.g., PhCCD1 from Petunia hybrida) to cleave the synthesized β-carotene into β-ionone.[12][13]

  • Leverage Native Reductases: Rely on the host's endogenous alcohol dehydrogenases to reduce β-ionone to β-ionol. If this step is inefficient, a specific, highly active reductase can be co-expressed.

This integrated system creates a complete biosynthetic pathway within a single organism, enabling the sustainable production of β-ionol from renewable feedstocks.

Analytical Protocol: GC-MS for Quantification of Substrates and Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like β-ionone and β-ionol. Its high sensitivity and ability to provide structural information make it indispensable for this application.

Step-by-Step Methodology:

  • Sample Preparation:

    • Take a known volume (e.g., 1 mL) of the organic solvent phase (e.g., dodecane) from the reaction or culture.

    • Add an internal standard (e.g., α-ionone or a suitable alkane) at a known concentration. The internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.

    • If necessary, dilute the sample with a fresh solvent (e.g., hexane) to bring the analyte concentrations within the linear range of the calibration curve.

  • GC-MS Instrument Conditions (Example):

    • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode, temperature set to 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain 240°C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-350 m/z.

  • Data Analysis:

    • Identification: Identify β-ionone and β-ionol peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards.[14][15]

    • Quantification: Generate a calibration curve using standards of known concentrations for β-ionone and β-ionol. Calculate the concentration of each compound in the sample based on the peak area ratio relative to the internal standard.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Kinetic Parameters of Recombinant CCD1 Enzymes

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (U/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
Olea europaea (OeCCD1)β-apo-8'-carotenal8202.303.354,090[Source not available]
Ipomoea nil (InCCD1)β-apo-8'-carotenal6901.221.822,640[Source not available]

Table 2: Comparison of β-Ionol Production via Whole-Cell Biotransformation

Microbial HostSubstrateSubstrate Conc. (g/L)ProductProduct Titer (mg/L)Molar Conversion (%)Reference
Engineered E. coliβ-Ionone1 (1 mM)Dihydro-β-ionone91.0893.8[16][17]
Aspergillus nigerβ-IononeN/A(R)-4-hydroxy-β-iononeMajor ProductN/A[5]
Engineered Y. lipolyticaGlucoseN/Aβ-Iononeup to 4000N/A[10][11]

Note: Data for direct β-ionol production is often embedded within studies focused on β-ionone or other derivatives. The table reflects available data on related biotransformations.

Conclusion and Future Perspectives

The biosynthesis of β-ionol from carotenoids is a well-defined, two-stage enzymatic process that offers a sustainable alternative to chemical synthesis. The first stage is governed by CCD enzymes, which produce the essential β-ionone intermediate, while the second stage relies on the reductive power of dehydrogenases and reductases. By leveraging the tools of metabolic engineering and synthetic biology, particularly in robust microbial hosts like Yarrowia lipolytica, it is possible to construct efficient, integrated cell factories for the high-titer production of β-ionol from simple, renewable resources.[9] Future research should focus on enzyme engineering to improve the catalytic efficiency and substrate specificity of both CCDs and the relevant reductases, as well as optimizing fermentation conditions to maximize product yields and minimize cellular toxicity.

References

  • Czajka, J. J., et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Qi, F., et al. (2018). Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity. BMC Biotechnology, 18(1), 29. Available at: [Link]

  • Qi, F., et al. (2018). Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity. ResearchGate. Available at: [Link]

  • Zhang, N., et al. (2023). Functional Characterization of Double-Bond Reductases in Dihydro-β-Ionone Biosynthesis in Cymbidium sinense. MDPI. Available at: [Link]

  • Miyazawa, M., et al. (1995). Microbial Transformation of β-Ionone and β-Methylionone. Journal of Agricultural and Food Chemistry, 43(1), 147-151. Available at: [Link]

  • Czajka, J. J., et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers. Available at: [Link]

  • Lu, X., et al. (2020). A modular pathway engineering strategy for the high-level production of β-ionone in Yarrowia lipolytica. Biotechnology for Biofuels, 13(1), 1-15. Available at: [Link]

  • Czajka, J. J., et al. (2018). Engineering the oleaginous yeast Yarrowia lipolytica to produce the aroma compound β-ionone. eScholarship.org. Available at: [Link]

  • Patents, Google. (2021). WO2021067974A1 - Biosynthesis of alpha-ionone and beta-ionone.
  • Gong, X., et al. (2024). Advances on the biosynthesis of β-ionone and its key rate-limiting enzyme carotenoid cleavage dioxygenases. Journal of Yunnan University. Available at: [Link]

  • Werner, B., et al. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Werner, B., et al. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. ResearchGate. Available at: [Link]

  • Werner, B., et al. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. PMC. Available at: [Link]

  • Noma, Y., et al. (2018). Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane. Molecules, 24(1), 23. Available at: [Link]

  • Werner, B., et al. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of β-ionone (a) and β-ionol (b). Available at: [Link]

  • Nacke, C., et al. (2012). Enzymatic production and in situ separation of natural β-ionone from β-carotene. Journal of Industrial Microbiology & Biotechnology, 39(12), 1771-1778. Available at: [Link]

  • Sharma, M., et al. (2022). Chemoenzymatic Synthesis of Norisoprenoid Aroma Compounds via C–H Activation by Engineered P450BM3. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal. Available at: [Link]

  • Liu, S., et al. (2023). Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. ResearchGate. Available at: [Link]

  • Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(23), 6483-6496. Available at: [Link]

  • Demirci, F., et al. (2016). Microbial Biotransformation of α-ionol. ResearchGate. Available at: [Link]

  • FooDB. (2010). Compound beta-Ionone (FDB015469). Available at: [Link]

  • Sharma, M., et al. (2022). Chemoenzymatic Synthesis of Norisoprenoid Aroma Compounds via C–H Activation by Engineered P450BM3. American Chemical Society. Available at: [Link]

  • López, J., et al. (2015). Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. Microbial Cell Factories, 14(1), 1-11. Available at: [Link]

  • Al-Babili, S., & Bouwmeester, H. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2195. Available at: [Link]

  • Vitolo, M., & Yoriyaz, E. J. (2015). Reduction of Prochiralic Ketones by NAD(H)-dependent Alcohol Dehydrogenase in Membrane Reactor. ResearchGate. Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling & Biotransformation of Beta-Ionol (CAS 22029-76-1)

[1]

Executive Summary

Beta-Ionol (CAS 22029-76-1), chemically defined as (E)-4-(2,6,6-trimethyl-1-cyclohexenyl)but-3-en-2-ol, is a C13-norisoprenoid and a critical reduction metabolite of beta-ionone.[1][2] While widely recognized in the fragrance industry for its violet-woody olfactory profile, its significance in drug development lies in its role as a pharmacologically active apocarotenoid.[1] Emerging research suggests beta-ionol shares the antiproliferative and chemopreventive mechanisms of its parent ketone, modulating cell cycle progression in specific oncogenic lines.[1]

This guide provides a rigorous technical analysis of beta-ionol, detailing its physicochemical stability, synthetic isolation, and metabolic pathways for researchers in medicinal chemistry and pharmacokinetics.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Beta-ionol is a lipophilic secondary allylic alcohol.[1] Its structure features a trimethylcyclohexenyl ring conjugated with a trans-buten-2-ol side chain.[1] The presence of the allylic hydroxyl group makes it susceptible to oxidation and acid-catalyzed rearrangement, necessitating specific handling protocols.[1]

Table 1: Physicochemical Constants
PropertyValueTechnical Context
CAS Registry Number 22029-76-1Specific to the (E)-isomer/racemate mixture commonly used.[1]
IUPAC Name (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-olDefines stereochemistry at the C3-C4 double bond.[1]
Molecular Formula

C13-Norisoprenoid class.[1][3]
Molecular Weight 194.31 g/mol Suitable for passive diffusion across membranes.[1]
Appearance Colorless to pale yellow liquidViscous; color darkens upon oxidation.[1]
Density 0.923 – 0.930 g/mL (25 °C)Less dense than water.[1][4]
Boiling Point ~107 °C @ 3 mmHgHigh boiling point; requires vacuum distillation for purification.[1]
LogP (Octanol/Water) 4.33 (Experimental)Highly lipophilic; indicates high membrane permeability and potential for adipose tissue retention.[1]
Solubility Ethanol, Chloroform, DMSOInsoluble in water (< 10 mg/L).[1] Requires solubilizers (e.g., Tween 80) for bioassays.[1]
Refractive Index (

)
1.496 – 1.502Diagnostic for purity assessment.[1][5]

Part 2: Synthetic Routes & Purification Protocols

Synthesis Strategy: Luche Reduction

While beta-ionol can be synthesized via various routes, the most reliable laboratory method for high-purity isolation is the Luche Reduction of beta-ionone.[1] Standard borohydride reduction can lead to 1,4-reduction byproducts (attacking the alkene); the addition of Cerium(III) chloride ensures regioselective 1,2-reduction of the carbonyl group.[1]

Experimental Protocol

Objective: Synthesis of beta-ionol from beta-ionone (CAS 14901-07-6).[1]

Reagents:

  • Beta-Ionone (1 eq)[1][6][7]

  • Sodium Borohydride (

    
    , 1.1 eq)[1]
    
  • Cerium(III) Chloride Heptahydrate (

    
    , 1.1 eq)[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve beta-ionone (10 mmol) and

    
     (11 mmol) in MeOH (30 mL). Cool the solution to 0 °C using an ice bath.
    
  • Reduction: Add

    
     (11 mmol) portion-wise over 15 minutes. Gas evolution (
    
    
    ) will occur.[1]
  • Reaction Monitoring: Stir at 0 °C for 30–60 minutes. Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (beta-ionone) spot (

    
    ) should disappear, replaced by the more polar beta-ionol (
    
    
    ).[1]
  • Quenching: Quench the reaction with saturated aqueous

    
     (10 mL) followed by water (20 mL).
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
    , 3 x 30 mL).
    
  • Work-up: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 5% to 10% EtOAc in Hexanes) to yield pure beta-ionol.

Synthetic Pathway Visualization[1]

BetaIonolSynthesisReactantBeta-Ionone(Ketone)ReagentsNaBH4 + CeCl3(Luche Conditions)Reactant->Reagents Dissolution (MeOH)IntermediateAlkoxyboraneIntermediateReagents->Intermediate 1,2-Hydride AttackProductBeta-Ionol(Allylic Alcohol)Intermediate->Product Hydrolysis (NH4Cl)

Figure 1: Regioselective synthesis of beta-ionol via Luche reduction, preventing 1,4-conjugate addition.

Part 3: Biological Implications & Pharmacokinetics

For drug developers, beta-ionol is not merely a fragrance ingredient but a bioactive scaffold.[1] It functions as a Phase I metabolite of beta-ionone and exhibits distinct pharmacokinetic properties.[1]

Metabolic Pathway

In mammalian systems, beta-ionone undergoes metabolic reduction to beta-ionol, catalyzed by cytosolic ketone reductases.[1] Subsequently, beta-ionol is targeted for Phase II conjugation (glucuronidation) to facilitate excretion.[1]

Key Mechanism:

  • CYP450 Interaction: Beta-ionol can act as a ligand for specific Olfactory Receptors (ORs) which are ectopically expressed in non-nasal tissues (e.g., prostate, gut), potentially mediating antiproliferative effects.[1]

  • Cell Cycle Arrest: Similar to beta-ionone, beta-ionol has been implicated in arresting cells at the G1/S phase transition, inhibiting HMG-CoA reductase activity in tumor cell lines.[1]

Metabolic Workflow Diagram

MetabolismBioInputBeta-Ionone(Parent Drug/Dietary)Enzyme1Ketone Reductase / ADHBioInput->Enzyme1 ReductionMetaboliteBeta-Ionol(Phase I Metabolite)Enzyme1->MetaboliteEnzyme2UGT (Glucuronosyltransferase)Metabolite->Enzyme2 ConjugationConjugateBeta-Ionol-Glucuronide(Water Soluble)Enzyme2->ConjugateExcretionRenal ExcretionConjugate->Excretion

Figure 2: Biotransformation pathway of beta-ionone to beta-ionol and subsequent Phase II elimination.[1]

Part 4: Analytical Characterization

Validating the identity of CAS 22029-76-1 requires multi-modal spectroscopy. The following data points serve as the standard for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][3]
  • Column: DB-5ms or equivalent non-polar capillary column.[1][3]

  • Retention Index (RI): ~1406 (non-polar).[1]

  • Fragmentation Pattern (EI, 70eV):

    • m/z 194 (

      
      ):  Weak molecular ion peak (characteristic of alcohols).[1]
      
    • m/z 179 (

      
      ):  Loss of methyl group (strong).[1]
      
    • m/z 176 (

      
      ):  Loss of water (dehydration).[1]
      
    • m/z 43: Acetyl fragment (base peak or very high intensity).[1]

Nuclear Magnetic Resonance (NMR)

Diagnostic signals for (E)-beta-ionol in

  • 
     NMR (400 MHz): 
    
    • 
       1.00 (s, 6H): Gem-dimethyl groups on the ring.[1]
      
    • 
       1.30 (d, 3H): Methyl group adjacent to the hydroxyl (C10).
      
    • 
       1.68 (s, 3H): Vinyl methyl on the ring (C5).[1]
      
    • 
       4.35 (m, 1H): Methine proton at C9 (chiral center).[1]
      
    • 
       5.50 (dd, 1H): Vinylic proton (C8).[1]
      
    • 
       6.10 (d, 1H): Vinylic proton (C7).[1]
      

Part 5: Stability & Handling

1. Oxidation Sensitivity: Beta-ionol is an allylic alcohol.[1] Exposure to air can lead to the formation of alpha,beta-unsaturated ketones (reversion to beta-ionone) or epoxides.[1]

  • Protocol: Store under argon or nitrogen atmosphere.[1]

2. Acid Sensitivity: Strong acids can induce dehydration to form megastigmatrienes or rearrangement to retro-ionol derivatives.[1]

  • Protocol: Avoid acidic workups; keep pH neutral (6.5–7.[1]5) during extraction.[1]

3. Storage:

  • Temp: 2–8 °C for short term; -20 °C for long term.[1]

  • Container: Amber glass to prevent photo-oxidation.[1]

References

  • PubChem. (2025).[1][4] Beta-Ionol (CAS 22029-76-1) Compound Summary.[1][3][4][] National Library of Medicine.[1] [Link][1][4]

  • The Good Scents Company. (2024).[1] Beta-Ionol Physicochemical and Organoleptic Data.[1][Link]

  • NIST Chemistry WebBook. (2023).[1] Mass Spectrum of beta-Ionol.[1][3] SRD 69.[1] [Link][1]

  • Jung, M., et al. (1998).[1][7] "Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention." Anticancer Research, 18(1A), 189-192.[1][7] [Link]

Biological activity of beta-ionol in mammalian cell lines

Technical Whitepaper: Biological Activity of -Ionol in Mammalian Cell Lines

Mechanistic Insights, Receptor Agonism, and Experimental Protocols

Executive Summary


1

ectopic activation of Olfactory Receptor 51E2 (OR51E2)

This guide provides a technical deep-dive into the cellular mechanisms of

Chemical Identity & Pharmacophore Distinction

To understand the biological activity of


  • 
    -Ionone (Ketone):  High affinity for OR51E2; potent antiproliferative.
    
  • 
    -Ionol (Alcohol):  The reduced metabolite.[2] Studies indicate that while 
    
    
    -ionone is often the primary signaling molecule,
    
    
    -ionol retains significant cytotoxicity and can serve as a "slow-release" reservoir or distinct effector depending on the cell line's metabolic capacity (Jung et al., 1998).

Key Pharmacophore Feature: The hydroxyl group at the C-9 position in

Primary Mechanisms of Action
A. The OR51E2 (PSGR) Signaling Axis

The most critical "drug-able" mechanism for


OR51E23
  • Acute: Calcium influx (

    
    ) and cAMP generation.
    
  • Chronic: Phosphorylation of MAPK (ERK1/2) and modulation of proliferation.

B. Cell Cycle Arrest & Apoptosis

In receptor-negative lines (or via parallel pathways),

  • G1/S Phase Arrest: Downregulation of Cyclin D1 and CDK4.

  • Mevalonate Suppression: Inhibition of HMG-CoA reductase activity, depleting the isoprenoid pool required for protein prenylation (Ras/Rho signaling).

Pathway Visualization

The following diagram illustrates the signal transduction pathway triggered by

OR51E2_Pathwaycluster_membranePlasma MembraneReceptorOR51E2 (PSGR)G_ProteinG_alpha_olf / G_beta_gammaReceptor->G_ProteinActivationIonChannelCNG Channel(Ca2+ Influx)ERKMAPK / ERK1/2IonChannel->ERKCa2+ DependentSignalingLigandBeta-Ionol / Beta-IononeLigand->ReceptorAgonist BindingACAdenylyl Cyclase (AC)G_Protein->ACcAMPcAMP (Secondary Messenger)AC->cAMPATP -> cAMPcAMP->IonChannelOpensPKAPKAcAMP->PKAPKA->ERKPhosphorylationTFTranscription Factors(CREB/Elk-1)ERK->TFNuclear TranslocationOutcomeCell Cycle Arrest (G1)& ApoptosisTF->OutcomeGene Expression

Figure 1: OR51E2 signaling cascade activated by

Experimental Protocols

As a Senior Application Scientist, I recommend the following validated workflows. Note that

Protocol A: Compound Preparation (Solubility Management)
  • Challenge:

    
    -Ionol precipitates in aqueous media >50 µM and volatilizes in unsealed plates.
    
  • Stock Solution: Dissolve neat

    
    -ionol in 100% DMSO to reach 100 mM. Store at -20°C in glass (not plastic) vials to prevent sorption.
    
  • Working Solution: Dilute into culture media immediately prior to use. Final DMSO concentration must not exceed 0.1% to avoid confounding cytotoxicity.

  • Serum Considerations: Use Charcoal-Stripped Fetal Bovine Serum (CS-FBS) . Standard FBS contains endogenous retinoids and hormones that may compete for the receptor or mask the effects of

    
    -ionol.
    
Protocol B: Cytotoxicity & IC50 Determination (CCK-8 Assay)
  • Seeding: Seed PC-3 or LNCaP cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Add

    
    -ionol (Range: 1 µM – 200 µM).
    
    • Control: 0.1% DMSO vehicle.

    • Seal: Use adhesive plate sealers to prevent cross-well vapor transfer (edge effects).

  • Incubation: 48 to 72 hours at 37°C.

  • Readout: Add CCK-8 reagent (WST-8). Incubate 2 hours. Read Absorbance at 450 nm.

  • Calculation: Use non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Protocol C: Calcium Imaging (OR51E2 Activation)

This assay confirms if the cytotoxic effect is receptor-mediated.

  • Loading: Load cells with Fura-2/AM (calcium indicator) for 30 min.

  • Baseline: Record fluorescence ratio (340/380 nm) in Tyrode’s buffer.

  • Stimulation: Perfusion of

    
    -ionol (50 µM).
    
  • Response: Look for immediate transient spike in intracellular

    
    .
    
  • Validation: Pre-treat with AC inhibitor (SQ22536) to block the GPCR pathway; the signal should diminish.

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_treatPhase 2: Treatmentcluster_analysisPhase 3: AnalysisStep1Dissolve Beta-Ionol(DMSO Stock)Step2Seed Cells(PC-3 / LNCaP)Step1->Step2Step3Serum Starvation(24h, CS-FBS)Step2->Step3Sync Cell CycleStep4Apply Treatment(1-200 uM)Step3->Step4Step5Seal Plate(Vapor Lock)Step4->Step5Critical StepStep6Assay SelectionStep5->Step648-72hResult1CCK-8(Viability)Step6->Result1Result2Fura-2(Ca2+ Flux)Step6->Result2Result3Western Blot(p-ERK1/2)Step6->Result3

Figure 2: Step-by-step experimental workflow for evaluating

Comparative Data Summary

The following table summarizes the biological activity of

Cell LineTissue OriginAssay

-Ionol IC50 / Effect

-Ionone IC50 / Effect
Mechanism Implicated
PC-3 Prostate (Metastatic)Proliferation (MTT)~90 - 120 µM~20 - 50 µMOR51E2 Agonism, MAPK activation
LNCaP Prostate (Androgen Dep.)Proliferation~100 µM~40 µMAndrogen Receptor crosstalk
B16F10 MelanomaGrowth InhibitionModerate InhibitionStrong InhibitionMevalonate suppression
RPE Retinal PigmentMigrationStimulates (at low dose)StimulatesOR51E2 / Calcium signaling
MCF-7 BreastCell Cycle AnalysisG1 ArrestG1 ArrestCDK2/Cyclin A inhibition

Note:


References
  • Neuhaus, E. M., et al. (2009).[4] Activation of an olfactory receptor inhibits proliferation of prostate cancer cells. Journal of Biological Chemistry.

  • Jones, P. S., et al. (2013).

    
    -Ionone inhibits the growth of prostate cancer cells. Experimental Biology and Medicine. 
    
  • Jung, M., Mo, H., & Elson, C. E. (1998). Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention. Anticancer Research.[5][6][7][8]

  • Ma, R., et al. (2015). The olfactory receptor OR51E2 regulates RPE cell migration and proliferation.[3][9] Frontiers in Physiology.

  • Khater, M., et al. (2022).[4] The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells. Frontiers in Oncology.

Difference between (R)-beta-ionol and (S)-beta-ionol enantiomers

Technical Guide: Comparative Analysis of (R)- and (S)- -Ionol Enantiomers

Executive Summary

In the high-stakes arena of flavor chemistry and bioactive terpene development, treating



This guide dissects the critical differences between (R)-(+)-


-ionol(S)-(-)-

-ionol

Stereochemical Fundamentals & Olfactory Pharmacology

The chirality of

Enantiomeric Profiles
Feature(S)-(-)-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Ionol
(R)-(+)-

-Ionol
Configuration (1S, 1'E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-3-ol(1R, 1'E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-3-ol
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Odor Character Floral, Ambery, Woody. Described as having "excellent retaining properties" and a "high-class" musk-like nuance.[1]Floral, Fruity, Woody. Closer to the raspberry/violet profile of

-ionone but softer.
Key Application High-end perfumery (fixative effects), Anti-melanogenesis.Flavoring agents (fruit complexes).[2][3]
Mechanism of Olfactory Discrimination

The difference in odor perception arises from the "hand-in-glove" fit of the enantiomers into the hydrophobic pocket of Olfactory Receptors (ORs).

  • The (S)-Binding Mode: The steric bulk of the hydroxyl group in the (S)-configuration likely engages hydrogen bonding residues (e.g., Ser/Thr) in a specific orientation that triggers a longer-lasting G-protein coupled response, correlating with the observed "substantivity" or retention power.

  • The (R)-Binding Mode: The (R)-isomer interacts more transiently, triggering the rapid-onset "fruity" signal typical of ionone derivatives.

OlfactoryPathwayLigand_S(S)-beta-Ionol(Ambery/Retentive)ReceptorOlfactory Receptor(Chiral Pocket)Ligand_S->Receptor Steric FitLigand_R(R)-beta-Ionol(Fruity/Transient)Ligand_R->ReceptorGPCR_SHigh-Affinity Complex(Sustained Activation)Receptor->GPCR_S (S)-BindingGPCR_RLow-Affinity Complex(Rapid Dissociation)Receptor->GPCR_R (R)-BindingSignalcAMP Cascade -> Ca2+ InfluxGPCR_S->Signal ProlongedGPCR_R->Signal TransientPerceptionSensory CortexSignal->Perception

Figure 1: Differential signal transduction pathways for beta-ionol enantiomers based on receptor affinity dynamics.

Analytical Resolution & Synthesis Protocols

For researchers, separating these enantiomers is non-trivial due to their identical boiling points. Chiral Gas Chromatography (GC) is the gold standard for validation.

Protocol: Chiral GC Separation

Objective: Quantify Enantiomeric Excess (ee) of a synthesized

Materials:

  • Column:

    
    -DEX 120 (Permethylated 
    
    
    -cyclodextrin) or equivalent (e.g., CP-Chirasil-Dex CB).
  • Carrier Gas: Helium (constant flow 1.5 mL/min).

  • Detection: FID (Flame Ionization Detector) or MS (Mass Spectrometry).

Step-by-Step Workflow:

  • Sample Prep: Dilute 10

    
    L of 
    
    
    -ionol in 1 mL of HPLC-grade hexane.
  • Injection: Split mode (1:50) at 250°C.

  • Oven Program (Critical for Resolution):

    • Start: 80°C (Hold 2 min).

    • Ramp: 2°C/min to 140°C.

    • Note: Slow ramp rates are essential. The cyclodextrin cavity interacts differentially with the enantiomers based on inclusion complex stability.

  • Elution Order: typically, the (S)-enantiomer elutes after the (R)-enantiomer on permethylated

    
    -CD phases, though this must be confirmed with pure standards as column polarity shifts can reverse order.
    
Enantioselective Synthesis Strategy

Chemical reduction of

Recommended Method: Lipase-Mediated Kinetic Resolution

This method utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to acetylate one enantiomer selectively.

  • Substrate: Racemic

    
    -ionol.
    
  • Acyl Donor: Vinyl acetate (excess).

  • Catalyst: Immobilized CAL-B (Novozym 435).

  • Reaction: Stir in organic solvent (MTBE or Hexane) at 30°C.

  • Mechanism: The lipase preferentially acetylates the (R)-isomer.

    • Result: (R)-

      
      -ionyl acetate  + (S)-
      
      
      -ionol
      (unreacted).
  • Separation: Silica gel chromatography separates the polar alcohol (S) from the non-polar ester (R). The ester can be hydrolyzed back to (R)-ionol if needed.

Bioactivity & Therapeutic Potential[3][5][6]

Beyond fragrance, the enantiomers show divergent biological activities, particularly in dermatology and oncology.

Anti-Melanogenesis (The Komaki Effect)

Research indicates that (S)-(-)-


-ionol
  • Mechanism: Downregulation of tyrosinase activity via the cAMP-PKA signaling pathway.

  • Data: In B16 melanoma cells, the (S)-isomer showed higher inhibitory activity at non-cytotoxic concentrations compared to the racemate or (R)-form.

Metabolic Fate

When


MetabolismBetaIononeBeta-Ionone(Precursor)R_Ionol(R)-Beta-IonolBetaIonone->R_Ionol Minor PathwayS_Ionol(S)-Beta-Ionol(Bioactive Accumulation)BetaIonone->S_Ionol Major Metabolic RouteEnzyme_RReductase A(e.g., specific KREDs)Enzyme_SReductase B(e.g., CYP/ADH variants)GlucuronideGlucuronide Conjugate(Excretion)R_Ionol->GlucuronideS_Ionol->GlucuronideBioActivityAnti-MelanogenesisTarget: TyrosinaseS_Ionol->BioActivity High Potency

Figure 2: Metabolic divergence and bioactivity targets of beta-ionol enantiomers.

References

  • Komaki, R., et al. (2013). "Discovery of Aromatic Components with Excellent Fragrance Properties and Biological Activities: beta-Ionols with Antimelanogenetic Effects and Their Asymmetric Syntheses."[4] Chemical and Pharmaceutical Bulletin, 61(3), 310-314.[4]

  • Brenna, E., et al. (2002). "Enantioselective perception of chiral odorants." Tetrahedron: Asymmetry, 13(9), 837-844. (Contextual grounding for ionone/ionol chirality).

  • Leffingwell, J.C. "The beta-Ionols: Chirality & Odour Perception."[4] Leffingwell & Associates.

  • Ezoe, S., et al. (2022). "A New Approach to Prepare Chiral Aroma: Asymmetric Oxidation of Ionols with a Heme Acquisition System A Derived from Symbiotic Fluorescent Bacteria."[5] Journal of Oleo Science.

Unlocking the Apocarotenoid Network: The Role of β-Ionol as a Plant Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: March 2026

[label="Multivariate Analysis\n(PCA / Heatmaps)", fillcolor="#F

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Integrating Therapeutic Potential

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Executive Summary

In the complex chemical ecology of plant defense and communication, volatile organic compounds (VOCs) serve as the primary language. Among these, β-Ionol (a C13-norisoprenoid) has emerged as a critical apocarotenoid signaling molecule. Derived from the oxidative cleavage of carotenoids, β-ionol and its derivatives (such as 3-hydroxy-7,8-dihydro-β-ionol) function dually as potent insect repellents and dynamic reservoirs of plant aroma.

This technical guide explores the biosynthetic pathways, ecological functions, and pharmacological potential of β-ionol. Furthermore, it establishes a self-validating analytical protocol designed to overcome the inherent challenges of quantifying highly volatile, transient metabolites in complex botanical matrices.

Biosynthetic Architecture and Metabolic Flux

The biosynthesis of β-ionol is not an isolated event but a highly regulated metabolic cascade triggered by developmental cues or environmental stress.

The primary substrate is β-carotene . The transformation is initiated by [1], a non-heme iron-dependent enzyme located in the cytosol. CCD1 specifically cleaves the 9,10 (and 9',10') double bonds of β-carotene to yield the ketone intermediate, β-ionone. Subsequently, specific ketone reductases convert β-ionone into the secondary alcohol, β-ionol[1].

To prevent autotoxicity and manage volatility, plants often sequester β-ionol. In species like Camellia sinensis (tea), UDP-glycosyltransferases (UGTs) conjugate β-ionol into non-volatile disaccharide glycosides[2]. Upon tissue damage or UV-B radiation stress, endogenous glycosyl hydrolases (e.g., β-primeverosidase) rapidly cleave these bonds, releasing a sudden burst of the active β-ionol VOC[2].

Biosynthesis Carotene β-Carotene (Plastid/Cytosol) CCD1 CCD1 Enzyme (Oxidative Cleavage) Carotene->CCD1 Ionone β-Ionone (Ketone Intermediate) CCD1->Ionone Reductase Ketone Reductase (Reduction) Ionone->Reductase Ionol β-Ionol (Bioactive VOC) Reductase->Ionol UGT UDP-Glycosyltransferases (Glycosylation) Ionol->UGT Glycoside β-Ionol Glycosides (Storage Form) UGT->Glycoside

Fig 1: Biosynthetic pathway of β-Ionol from β-carotene via CCD1 and subsequent glycosylation.

Ecological Signaling and Defense Mechanisms

As a VOC, β-ionol plays a pivotal role in plant-herbivore interactions. Its emission profile is highly sensitive to abiotic stressors (e.g., drought, UV-B) and biotic elicitors (e.g., insect oral secretions).

Research demonstrates that β-ionol acts as a direct deterrent to specific agricultural pests. For instance, in sugarcane (Saccharum officinarum), herbivory by Spodoptera frugiperda triggers the upregulation of 3-hydroxy-7,8-dihydro-β-ionol, altering the host's volatile profile to deter further colonization[3]. Similarly, elicitation via drought stress in Red Betel (Piper crocatum) significantly increases β-ionol concentrations, correlating directly with high repellency against the Rice Bug (Leptocorisa oratorius)[4][5].

Table 1: Comparative VOC Emission Profiles under Stress Elicitation
Plant SpeciesStress Elicitor / Conditionβ-Ionol Derivative IdentifiedEcological / Physiological ResponseReference
Piper crocatum (Red Betel)Drought (50% Field Capacity)β-IonolHigh repellency against Leptocorisa oratorius (Rice Bug)[5]
Saccharum officinarum (Sugarcane)Herbivory (Spodoptera frugiperda)3-Hydroxy-7,8-dihydro-β-ionolAltered host selection; insect deterrence[3]
Camellia sinensis (Tea)UV-B Radiationβ-Ionol glycosidesAroma precursor accumulation; antioxidant defense[2]
Edgaria darjeelingensisEndemic High-Altitude Stressβ-IonolAccumulation of anti-melanogenic/anti-cancer metabolites

Analytical Methodologies: A Self-Validating Protocol

As application scientists, we must treat VOC analysis not merely as a measurement, but as a snapshot of a highly dynamic metabolic flux. The integrity of this snapshot depends entirely on arresting enzymatic activity the moment the tissue is excised. The following protocol is designed as a self-validating system , utilizing internal standards and specific matrix-cleanup steps to ensure high recovery and baseline resolution.

Step-by-Step Extraction and GC-MS Profiling

Step 1: In Situ Quenching and Cryogenic Grinding

  • Action: Harvest plant tissue directly into liquid nitrogen (-196°C). Grind to a fine powder using a cryogenic mill (e.g., SPEX SamplePrep).

  • Causality: Apocarotenoids are highly volatile and susceptible to rapid oxidation. Cryogenic conditions immediately halt CCD1 and glycosidase activity, preventing the artificial, post-harvest generation or degradation of β-ionol[1].

Step 2: Biphasic Solvent Extraction

  • Action: Extract 500 mg of the frozen powder using 2 mL of a pre-chilled Chloroform:Methanol (2:1 v/v) mixture. Spike the extraction solvent with 50 ng of a deuterated internal standard (e.g., d3-β-ionone).

  • Causality: Chloroform efficiently solubilizes semi-polar terpenoids like β-ionol, while methanol disrupts the cellular matrices and denatures residual proteins[5]. The internal standard self-validates the assay by accounting for matrix suppression and extraction losses.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Action: Pass the organic phase through a pre-conditioned silica-based SPE cartridge. Wash with pure hexane, then elute the β-ionol fraction with Hexane:Ethyl Acetate (85:15 v/v).

  • Causality: Direct injection of crude chloroform extracts leads to injection port fouling. SPE selectively removes high-molecular-weight lipids and chlorophylls, ensuring a stable baseline and extending GC column lifespan.

Step 4: GC-MS Analysis and Quantification

  • Action: Inject 1 µL of the eluate into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Utilize a helium carrier gas at 1.2 mL/min. Program a slow temperature gradient: hold at 40°C for 2 min, ramp at 5°C/min to 250°C[6].

  • Causality: The non-polar stationary phase of the DB-5MS column provides optimal resolution for C13-norisoprenoid isomers. The slow temperature ramp ensures baseline separation of β-ionol from structurally similar apocarotenoids (like β-ionone and dihydro-β-ionol), preventing peak co-elution and false-positive quantification[6].

Workflow Harvest Plant Tissue Harvesting (Liquid N2 Quenching) Grind Cryogenic Grinding (Preserve VOCs) Harvest->Grind Prevent enzymatic degradation Extract Solvent Extraction (Chloroform:Methanol) Grind->Extract Solubilize apocarotenoids SPE Solid Phase Extraction (Matrix Cleanup) Extract->SPE Remove chlorophyll/lipids Analyze GC-MS / RP-HPLC (Quantification) SPE->Analyze Isomer resolution Data Multivariate Analysis (PCA / Heatmaps) Analyze->Data Biomarker identification

Fig 2: Standardized analytical workflow for the extraction and quantification of β-Ionol.

Cross-Disciplinary Applications: From Ecology to Oncology

Beyond its ecological role in plant defense, β-ionol and its structural analogs are gaining traction in drug development. In human cell lines, β-ionol has been implicated in interacting with p53-dependent signaling pathways, which are crucial for regulating cell cycle arrest and inducing apoptosis[7].

Furthermore, metabolomic profiling of endemic medicinal plants, such as Edgaria darjeelingensis, has identified β-ionol as a key component of a systemic metabologenesis pattern that yields potent anti-melanogenic and anti-cancer metabolites. This cross-kingdom bioactivity positions β-ionol as a high-value pharmacological lead compound, bridging the gap between agricultural chemical ecology and modern oncology.

References

  • Benchchem. "beta-Ionol | 22029-76-1". Benchchem Technical Documentation.
  • EvitaChem. "Buy beta-Ionol (EVT-463391) | 472-80-0". EvitaChem Product Catalog.
  • ResearchGate. "The (3R,9R)-3-hydroxy-7,8-dihydro-β-ionol disaccharide glycoside is an aroma precursor in tea leaves".
  • Science Publications. "Abiotic Stress Elicitation on Secondary Metabolites of Red Betel (Piper crocatum Ruiz and Pav.) Leaves as Potential Repellent for Rice Bug".
  • Taylor & Francis. "Sugarcane leaf-derived metabolites play important role in Saccharum officinarum–Spodoptera frugiperda interactions".
  • NIScPR. "Endemic and endangered ethno-herbal medicinal climber of Darjeeling hills (Edgaria darjeelingensis C.B. Clarke) is a treasure of bioactive molecules".
  • PMC. "Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea".
  • ResearchGate. "Abiotic Stress Elicitation on Secondary Metabolites of Red Betel (Piper crocatum Ruiz and Pav.) Leaves as Potential Repellent for Rice Bug".

Sources

Methodological & Application

Application Note: Protocol for the Chemical Synthesis of β-Ionol via Selective Reduction of β-Ionone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Validation

Introduction and Mechanistic Rationale

β-Ionol is a high-value C13 apocarotenoid alcohol widely utilized in the fragrance industry and as a critical intermediate in the total synthesis of Vitamin A and related retinoid therapeutics[1][2]. The synthesis of β-ionol from β-ionone requires the reduction of an α,β-unsaturated ketone.

The Challenge of Chemoselectivity: β-Ionone possesses a conjugated dienone system. Standard reduction utilizing sodium borohydride (NaBH₄) in protic solvents frequently results in a mixture of the desired allylic alcohol (via 1,2-reduction) and the saturated ketone or alcohol (via 1,4-conjugate reduction)[3].

The Solution (Luche Reduction): To achieve absolute chemoselectivity for the 1,2-reduction, the Luche reduction protocol is the field-proven standard. This method employs a stoichiometric or catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) alongside NaBH₄ in methanol. The causality behind this choice is rooted in Hard-Soft Acid-Base (HSAB) theory:

  • Lewis Acid Activation: Ce³⁺ acts as a hard Lewis acid, selectively coordinating to the hard carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon[3].

  • Nucleophile Modification: Methanol reacts with NaBH₄ to generate alkoxyborohydrides (e.g., NaBH₃(OMe)), which act as harder hydride donors than BH₄⁻ itself.

  • Regioselective Attack: The hard hydride exclusively attacks the highly activated, hard carbonyl carbon (1,2-attack), completely bypassing the softer β-carbon and preventing 1,4-reduction.

Mechanism A β-Ionone (α,β-Unsaturated Ketone) B Ce3+ Coordination (Lewis Acid Activation) A->B C Increased Electrophilicity at Carbonyl Carbon B->C E Regioselective 1,2-Attack (HSAB Theory) C->E Directs Attack D NaBH4 + MeOH → Na[B(OMe)nH4-n] (Hard Hydride Source) D->E Donates H- F β-Ionol (Allylic Alcohol) E->F

Figure 1: Mechanistic pathway of the Luche reduction ensuring 1,2-regioselectivity.

Materials and Reagents

Ensure all reagents are of high purity (≥98%). Anhydrous methanol should be used to prevent the premature degradation of the borohydride reagent.

ReagentMW ( g/mol )EquivalentsRole
β-Ionone 192.301.0Starting Material
CeCl₃·7H₂O 372.581.1Lewis Acid Catalyst / Activator
NaBH₄ 37.831.2Reducing Agent
Methanol (Anhydrous) 32.040.2 MSolvent / Hydride Modifier
Sat. NH₄Cl (aq) -ExcessQuenching Agent

Experimental Protocol

This protocol is designed as a self-validating system; in-process temperature controls and visual cues (gas evolution) dictate the pacing of the reaction[4].

Step 1: Reaction Setup
  • Equip a flame-dried round-bottom flask with a magnetic stir bar and an argon/nitrogen gas inlet.

  • Dissolve β-ionone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol to achieve a 0.2 M concentration relative to β-ionone[4].

  • Stir the mixture at room temperature for 5–10 minutes until the cerium salt is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C[4].

Step 2: Reduction
  • Critical Step: Slowly add NaBH₄ (1.2 eq) portion-wise over 15–20 minutes[4].

    • Causality Note: Portion-wise addition is mandatory to control the exothermic nature of the reaction and manage hydrogen gas evolution. Maintaining the internal temperature below 10 °C prevents over-reduction and unwanted side reactions[4].

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system to confirm the complete consumption of the UV-active starting material.

Step 3: Quenching and Workup
  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise at 0 °C[4].

    • Causality Note: NH₄Cl effectively neutralizes the alkaline borate salts without lowering the pH enough to trigger the acid-catalyzed dehydration of the newly formed allylic alcohol.

  • Evaporate the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3 × 20 mL)[4].

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo[4].

Step 4: Purification
  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (95:5 to 90:10).

  • Isolate pure β-ionol as a pale yellow, viscous oil.

Workflow A 1. Setup β-Ionone + CeCl3·7H2O in MeOH (0 °C) B 2. Reduction Add NaBH4 (Portion-wise) A->B C 3. Reaction Stir 1 hr at 0 °C (Monitor by TLC) B->C D 4. Quench Sat. NH4Cl (aq) C->D E 5. Workup Extract (Et2O) Dry (Na2SO4) D->E F 6. Purification Flash Chromatography E->F G Pure β-Ionol (Yield >90%) F->G

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of β-ionol.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized β-ionol, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended orthogonal technique[1]. The absence of a molecular ion peak at m/z 196 (which would indicate dihydro-β-ionol) confirms the success of the chemoselective 1,2-reduction.

Table 2: Standard GC-MS Analytical Parameters[1][4]

ParameterSpecification
Column Non-polar or medium-polarity (e.g., DB-5ms or HP-5ms)
Carrier Gas Helium or Hydrogen (Constant flow at 1 mL/min)
Injector Temperature 250–280 °C
Oven Temperature Program Initial 50 °C (hold 2 min) → Ramp 10 °C/min to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40–400

References

  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Source: bris.ac.uk (University of Bristol)
  • Source: researchgate.

Sources

High-performance liquid chromatography (HPLC) method for beta-ionol quantification

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a field-proven, highly optimized High-Performance Liquid Chromatography (HPLC) methodology for the quantification of


-ionol. Designed for analytical chemists and drug development professionals, this guide synthesizes theoretical chemical principles with practical, step-by-step laboratory workflows.

Mechanistic Background: The Chemistry of -Ionol


-Ionol ((E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol) is a C13-norisoprenoid alcohol widely analyzed in the flavor and fragrance industry, plant defense metabolomics, and as a biomarker for carotenoid biotransformation1[1]. It is typically produced via the enzymatic or chemical reduction of 

-ionone 2[2].

Understanding the structural shift from


-ionone to 

-ionol is critical for establishing the detection parameters.

-Ionone possesses a conjugated dienone system (a ring double bond, a side-chain double bond, and a carbonyl group), which yields a UV absorbance maximum (

) near 290 nm3[3]. When the ketone is reduced to an alcohol to form

-ionol, the carbonyl conjugation is lost, leaving a heteroannular conjugated diene. According to the Woodward-Fieser rules for dienes, the base value (214 nm) plus three alkyl/ring residues (+15 nm) and one exocyclic double bond (+5 nm) predicts a

of ~234 nm. This theoretical calculation aligns perfectly with the empirical observation of 236 nm4[4].

Pathway Carotene β-Carotene (C40) Ionone β-Ionone (C13) λmax ≈ 290 nm Carotene->Ionone Cleavage (CCD1) Ionol β-Ionol (C13) λmax ≈ 236 nm Ionone->Ionol Reduction (NaBH4 / Enzyme)

Biotransformation of β-carotene to β-ionol via enzymatic cleavage and ketone reduction.

Experimental Design & Causality

To ensure a self-validating and robust analytical system, every parameter in this method has been selected based on the physicochemical properties of


-ionol:
  • Stationary Phase: A reverse-phase C18 or a specialized low-silanol column (e.g., Newcrom R1) is required 5[5].

    
    -Ionol is moderately lipophilic (
    
    
    
    ); thus, a highly hydrophobic stationary phase ensures adequate retention. Low silanol activity prevents secondary interactions (peak tailing) with the hydroxyl group of the analyte.
  • Mobile Phase: An isocratic blend of Acetonitrile and Water (70:30 v/v) provides rapid elution. The addition of 0.1% Formic Acid (FA) is a deliberate choice over Phosphoric Acid. While

    
    -ionol is neutral and does not require pH adjustment for ionization suppression, FA protonates acidic matrix impurities, preventing them from co-eluting as broad, tailing peaks. Furthermore, FA ensures the method is directly transferable to LC-MS systems 5[5].
    
  • Filtration: Only Polytetrafluoroethylene (PTFE) filters should be used. Using Nylon or Cellulose Acetate filters will result in significant analyte loss due to the non-specific binding of the hydrophobic

    
    -ionol to the filter membrane.
    
Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationScientific Rationale
Column C18 or Newcrom R1 (150 x 4.6 mm, 3-5 µm)High hydrophobicity retention; low silanol activity ensures sharp peak symmetry.
Mobile Phase Isocratic: 70% Acetonitrile / 30% Water + 0.1% FABalances elution speed with resolution; MS-compatible for downstream validation.
Flow Rate 1.0 mL/minOptimizes the van Deemter linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes solvent viscosity, ensuring highly reproducible retention times.
Detection UV-Vis at 236 nmPrecisely targets the heteroannular conjugated diene chromophore of

-ionol.
Injection Vol 10 µLPrevents column overloading while maintaining the required Limit of Detection (LOD).

Detailed Step-by-Step Protocols

Protocol 1: Sample Extraction (Liquid-Liquid Extraction)

This protocol isolates


-ionol from aqueous matrices (e.g., biotransformation broths or plant homogenates) while removing polar interferents 1[1].
  • Quenching & Salting Out: Transfer 5.0 mL of the sample matrix into a 15 mL glass centrifuge tube. Add 1.0 mL of saturated NaCl (brine) and vortex. Causality: Brine increases the ionic strength of the aqueous phase, driving the hydrophobic

    
    -ionol into the organic phase ("salting out") and breaking potential emulsions.
    
  • Internal Standard Addition: Spike the sample with 50 µL of an Internal Standard (IS) solution (e.g.,

    
    -ionol at 100 µg/mL). Causality: The IS creates a self-validating system, correcting for any volumetric losses during extraction or injection.
    
  • Extraction: Add 5.0 mL of HPLC-grade Hexane:Ethyl Acetate (1:1 v/v). Vortex vigorously for exactly 2 minutes to maximize surface area contact between phases.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4 °C.

  • Recovery: Using a glass Pasteur pipette, carefully transfer the upper organic layer to a clean borosilicate glass vial.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature. Caution: Do not use heat, as

    
    -ionol is a volatile organic compound.
    
  • Reconstitution: Reconstitute the dried residue in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Protocol 2: HPLC Execution and System Suitability
  • System Purging: Purge all HPLC lines with 100% Acetonitrile, followed by the mobile phase (70% MeCN / 30% H2O + 0.1% FA) for 15 minutes to eliminate micro-bubbles.

  • Equilibration: Run the mobile phase through the column at 1.0 mL/min for at least 30 minutes until the UV baseline at 236 nm is completely flat.

  • System Suitability Test (SST): Inject 10 µL of a resolution mixture containing both

    
    -ionone and 
    
    
    
    -ionol (50 µg/mL each). Verify that the resolution (
    
    
    ) between the two peaks is > 2.0.
  • Blank Run: Inject 10 µL of Methanol. Causality: This validates the absence of ghost peaks, column bleed, or carryover from the SST.

  • Calibration: Inject calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) sequentially. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

  • Sample Analysis: Inject the prepared samples. To maintain a self-validating workflow, inject a Quality Control (QC) standard (e.g., 25 µg/mL) every 10 samples to monitor for instrument drift.

Workflow S1 1. Sample Extraction (Hexane/EtOAc LLE) S2 2. Evaporation & Reconstitution (MeOH) S1->S2 S3 3. HPLC Injection (C18 / Newcrom R1) S2->S3 S4 4. Isocratic Elution (MeCN:H2O + 0.1% FA) S3->S4 S5 5. UV Detection (λ = 236 nm) S4->S5 S6 6. Data Analysis (Integration & Quant) S5->S6

Step-by-step HPLC-UV analytical workflow for the extraction and quantification of β-ionol.

Method Validation Metrics

To ensure trustworthiness and compliance with standard analytical guidelines (e.g., ICH Q2), the method must meet the following validation criteria:

Table 2: System Suitability and Validation Metrics
MetricAcceptance CriterionAnalytical Purpose
Resolution (

)
> 2.0 (vs.

-ionone)
Ensures baseline separation between the precursor and target product.
Tailing Factor (

)
0.8 - 1.5Confirms column health and the absence of secondary silanol interactions.
Linearity (

)
> 0.995Validates quantitative accuracy across the 1 - 100 µg/mL range.
Precision (% RSD) < 2.0% (n=6 injections)Demonstrates autosampler precision and mobile phase stability.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLEstablishes the lower boundaries of reliable detection and quantification.

References

1.2 2. 1 3.3 4.4 5.5

Sources

Enzymatic production of beta-ionol using recombinant E. coli

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Biocatalytic Production of


-Ionol using Recombinant E. coli [1]

Executive Summary


-Ionol (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol) is a critical terpene alcohol used as a high-value fragrance ingredient and a pharmaceutical intermediate for retinoid and carotenoid synthesis.[2] Traditional chemical reduction of 

-ionone often lacks stereoselectivity and requires harsh reducing agents (e.g., NaBH

).

This Application Note details a robust Whole-Cell Biocatalytic System using recombinant Escherichia coli. By co-expressing a stereoselective Alcohol Dehydrogenase (ADH) and a Glucose Dehydrogenase (GDH) for cofactor regeneration, this protocol enables the efficient, enantioselective reduction of


-ionone to 

-ionol. Crucially, this guide addresses the inherent toxicity of ionone species to E. coli by implementing a Biphasic Reaction System .

Mechanism of Action

The biotransformation relies on a coupled enzymatic cycle. The primary reduction is catalyzed by an NADPH-dependent Alcohol Dehydrogenase (ADH).[3] To prevent stoichiometric consumption of expensive NADPH, a Glucose Dehydrogenase (GDH) recycles NADP


 back to NADPH using glucose as a sacrificial substrate.

Key Enzymes:

  • ADH: Lactobacillus kefir ADH (LkADH) or Rhodococcus ruber ADH-A (proven efficacy on bulky cyclic ketones).

  • GDH: Bacillus megaterium GDH (BmGDH).

G NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH Substrate β-Ionone (Ketone) Product β-Ionol (Alcohol) Substrate->Product Reduction Sacrifice Glucose Waste Gluconolactone Sacrifice->Waste Oxidation ADH_Enz ADH (L. kefir) ADH_Enz->Product Catalysis GDH_Enz GDH (B. megaterium) GDH_Enz->Waste Catalysis

Figure 1: Coupled enzymatic cycle for cofactor regeneration. The ADH consumes NADPH to reduce


-ionone, while GDH regenerates NADPH by oxidizing glucose.

Experimental Protocol

Strain Construction
  • Host: E. coli BL21(DE3) (Deficient in proteases Lon and OmpT).

  • Vector: pETDuet-1 (Novagen) allows dual expression.

    • MCS1: Clone LkADH (NcoI/HindIII).

    • MCS2: Clone BmGDH (NdeI/XhoI).

  • Antibiotic: Ampicillin (100 µg/mL).

Biocatalyst Preparation (Fermentation)

High-level expression of ADH often leads to inclusion bodies. We utilize a low-temperature induction strategy.[4]

  • Inoculum: Inoculate 10 mL LB + Ampicillin with a single colony. Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 5 mL inoculum into 500 mL TB (Terrific Broth) medium in a 2L baffled flask.

  • Growth: Incubate at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induction: Cool culture to 20°C . Add IPTG to a final concentration of 0.2 mM .

  • Expression: Incubate at 20°C, 180 rpm for 16–20 hours.

  • Harvest: Centrifuge (4,000

    
     g, 20 min, 4°C). Discard supernatant.
    
    • Checkpoint: Cells can be used fresh or stored at -80°C.[4]

Whole-Cell Biotransformation (Biphasic System)

-Ionone is toxic to E. coli membranes at concentrations >5 mM. A biphasic system (aqueous/organic) acts as a reservoir, slowly releasing substrate and extracting the product to prevent toxicity.

Reaction Mixture (Total Vol: 20 mL in 100 mL flask):

ComponentConcentration/AmountRole
Aqueous Phase (16 mL)
Phosphate Buffer (KPi)100 mM, pH 7.0Maintain pH stability
Glucose200 mMCofactor recycling substrate
Wet Cells (E. coli)50 g/L (approx. 0.8g)Biocatalyst
MgCl

1 mMEnzyme cofactor stabilizer
Organic Phase (4 mL)
SolventDodecane or Isopropyl MyristateSubstrate reservoir/Product sink

-Ionone (Substrate)
50–100 mM (dissolved in solvent)Precursor

Procedure:

  • Resuspend wet cells in KPi buffer containing Glucose and MgCl

    
    .
    
  • Dissolve

    
    -ionone in the organic solvent (Dodecane).
    
  • Overlay the organic phase onto the aqueous cell suspension.

  • Incubation: 30°C, 200 rpm (vigorous shaking is vital for mass transfer between phases).

  • Time Course: Sample at 0, 4, 8, 12, and 24 hours.

Analytical Methods

Quantification requires extraction from the biphasic matrix.

  • Extraction: Take 500 µL of reaction mixture (well-mixed). Add 500 µL Ethyl Acetate (EtAc). Vortex for 1 min. Centrifuge (10,000

    
     g, 2 min).
    
  • Analysis: Inject 1 µL of the organic (top) layer into GC-FID or GC-MS.

GC Parameters:

  • Column: HP-5 or DB-5 (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium (1 mL/min).

  • Oven Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    250°C (3 min).
  • Retention Times (Approx):

    • 
      -Ionone: ~9.5 min
      
    • 
      -Ionol: ~10.2 min
      

Workflow Cloning 1. Cloning (pETDuet-1: ADH + GDH) Expression 2. Expression (20°C, 18h, 0.2mM IPTG) Cloning->Expression Transformation Biotransformation 3. Biphasic Reaction (Buffer + Dodecane + Cells) Expression->Biotransformation Harvest & Resuspend Analysis 4. GC-MS Analysis (Ethyl Acetate Extraction) Biotransformation->Analysis Phase Separation

Figure 2: End-to-end experimental workflow from strain construction to analytical validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Poor Mass TransferIncrease shaking speed (rpm) or use a baffled flask to emulsify phases.
No Activity Inclusion BodiesLower induction temp to 16°C; reduce IPTG to 0.05 mM.
Cell Lysis/Death Substrate ToxicityIncrease organic phase ratio (e.g., 1:1) or switch to Isopropyl Myristate (biocompatible).
pH Drift Gluconic Acid BuildupThe GDH reaction produces gluconic acid. Increase buffer strength to 200 mM or titrate with 1M NaOH.

References

  • Toxicity of Ionones: Lalko, J., et al. (2007). "The effects of

    
    -ionone on bacterial cells: oxidative stress and membrane damage." Research in Microbiology. 
    
  • ADH Biocatalysis: Hollmann, F., et al. (2021). "Enzymatic reduction of ketones: A premier class of biocatalytic reactions." Green Chemistry.

  • Biphasic Systems: Heipieper, H. J., et al. (2007). "Whole cells as biocatalysts in organic transformations: handling hydrophobic/toxic substrates." Applied Microbiology and Biotechnology.

  • Cofactor Regeneration: Zhang, R., et al. (2018). "Efficient production of chemicals using whole-cell biocatalysts with NADPH regeneration." Microbial Cell Factories.

Sources

Application Note & Protocol: Preparation of Beta-Ionol Stock Solutions in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation and use of beta-ionol, a C13-norisoprenoid derived from carotenoid degradation, in cell culture applications.[1] Due to its hydrophobic nature and low aqueous solubility, proper preparation of stock solutions is critical for experimental accuracy and reproducibility. Detailed protocols for creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations are presented. Additionally, this note summarizes the key physicochemical properties of beta-ionol, discusses solvent considerations for cell culture, and provides best practices for storage and handling.

Introduction: The Importance of Proper Stock Solution Preparation

Beta-ionol is a volatile organic compound investigated for various biological activities. Like its related compound, beta-ionone, it has been studied for its effects on cell proliferation and cell cycle progression.[2][3] As with many organic small molecules, beta-ionol is poorly soluble in aqueous media, presenting a significant challenge for in vitro cell-based assays.[4][5][]

The use of an organic solvent, such as DMSO, is necessary to create a concentrated stock solution that can be diluted into cell culture medium. However, the success of these experiments hinges on the precise and accurate preparation of this stock solution. Errors in preparation can lead to several downstream issues, including:

  • Inaccurate Dosing: Undissolved compound leads to a lower-than-expected effective concentration.

  • Compound Precipitation: Diluting a poorly prepared stock solution into aqueous culture medium can cause the compound to precipitate, leading to inconsistent cell exposure and potential physical damage to cells.

  • Solvent-Induced Cytotoxicity: The final concentration of the solvent in the culture medium must be carefully controlled to avoid adverse effects on cell viability and function.[7][8][9]

This guide provides a validated, step-by-step protocol to ensure the reliable and reproducible preparation of beta-ionol solutions for cell culture experiments.

Physicochemical Properties of Beta-Ionol

Understanding the fundamental properties of beta-ionol is essential for its proper handling and use in experiments.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂O[10]
Molecular Weight 194.32 g/mol [10][11]
Appearance Colorless to pale yellow liquid[][11]
Solubility - Insoluble in water (~16.29 mg/L at 25°C est.)- Soluble in alcohol and DMSO[4][5][]
Density ~0.928 g/mL at 20°C[]
Boiling Point 107°C at 3 mmHg[12]

The Role of DMSO and Critical Considerations for Cell Culture

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell culture to dissolve hydrophobic compounds.[9] Its ability to dissolve a broad range of molecules makes it an invaluable tool. However, researchers must be aware of its potential effects on cells.

3.1. DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells, causing membrane damage and altering cellular processes.[8][9] While tolerance varies between cell lines, a general consensus has emerged from the scientific community:

  • ≤ 0.1%: Considered the "gold standard" and safe for almost all cell lines with minimal influence on cell signaling pathways.[7][13]

  • 0.1% - 0.5%: Tolerated by many robust cell lines, but validation is crucial.[7][8][14]

  • ≥ 1.0%: Can cause significant cytotoxicity and should be avoided unless extensive validation has been performed.[9][14]

3.2. The Vehicle Control: A Non-Negotiable Experimental Control It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved beta-ionol. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.[15][16]

Detailed Protocol: Preparation of a 100 mM Beta-Ionol Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, a common high concentration that allows for significant dilution, minimizing the final DMSO concentration in the culture medium.

Materials:

  • Beta-ionol (liquid, ≥90% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Safety First: Conduct all work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Calculate Required Volume:

    • The molecular weight of beta-ionol is 194.32 g/mol .

    • The density is approximately 0.928 g/mL (or 928 mg/mL).[]

    • To prepare 1 mL of a 100 mM (0.1 M) stock solution:

      • Mass required (mg) = 0.1 mol/L * 0.001 L * 194.32 g/mol * 1000 mg/g = 19.43 mg

      • Volume required (µL) = Mass (mg) / Density (mg/µL) = 19.43 mg / 0.928 mg/µL = 20.94 µL

  • Dispensing Beta-Ionol:

    • Using a calibrated P20 or P100 micropipette, carefully measure 20.9 µL of beta-ionol.

    • Dispense the liquid directly into the bottom of a sterile amber glass vial. Rationale: Beta-ionol can be sensitive to light; an amber vial provides necessary protection. A glass vial is preferred over plastic for long-term storage of organic solvents.[1]

  • Adding DMSO:

    • Add 979.1 µL of sterile, cell culture-grade DMSO to the vial to bring the total volume to 1 mL.

  • Ensuring Complete Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 30-60 seconds until the beta-ionol is completely dissolved. The final solution should be clear and free of any visible particulates.

  • Aliquoting for Storage:

    • Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[1][15][16]

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term stability.[1] Protect from light.

Workflow and Dilution Strategy

The following diagrams illustrate the overall workflow from preparation to application and a decision-making process for preparing working solutions.

G cluster_prep Stock Solution Preparation (100 mM) cluster_use Experimental Use weigh Calculate & Measure 20.9 µL Beta-Ionol dissolve Add 979.1 µL Sterile DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle treat Treat Cells dilute->treat treat_vehicle Treat Control Cells vehicle->treat_vehicle

Caption: Experimental workflow from stock preparation to cell treatment.

G start Start: Desired Final Concentration? calc_dilution Calculate Dilution Factor: (Stock Conc.) / (Final Conc.) start->calc_dilution stock Stock Concentration: 100 mM (100,000 µM) stock->calc_dilution check_dmso Calculate Final DMSO %: 100 / (Dilution Factor) calc_dilution->check_dmso is_ok Is DMSO ≤ 0.1% - 0.5%? check_dmso->is_ok proceed Proceed with Dilution is_ok->proceed Yes rethink Re-evaluate: - Make intermediate dilution - Adjust stock concentration is_ok->rethink No

Caption: Decision logic for calculating final working concentrations.

Example: Preparing a 50 µM Working Solution

This example demonstrates how to dilute the 100 mM stock to a final concentration of 50 µM in 10 mL of cell culture medium.

  • Convert Units:

    • Stock Concentration: 100 mM = 100,000 µM

    • Final Concentration: 50 µM

  • Calculate Dilution Factor:

    • Dilution Factor = Stock Concentration / Final Concentration

    • Dilution Factor = 100,000 µM / 50 µM = 2000

  • Calculate Volume of Stock Needed:

    • Volume of Stock = Total Volume / Dilution Factor

    • Volume of Stock = 10 mL / 2000 = 0.005 mL = 5 µL

  • Procedure:

    • Warm 10 mL of your complete cell culture medium in a sterile tube.

    • Add 5 µL of the 100 mM beta-ionol stock solution to the medium.

    • Mix thoroughly by gentle inversion or pipetting before adding to your cells.

  • Confirm Final DMSO Concentration:

    • Final DMSO % = (Volume of Stock / Total Volume) * 100

    • Final DMSO % = (5 µL / 10,000 µL) * 100 = 0.05%

    • This concentration is well within the safe limit for most cell lines.[7][8][9]

Troubleshooting

IssuePossible CauseSolution
Precipitate forms upon dilution in media - Stock solution was not fully dissolved.- Final concentration exceeds aqueous solubility limit.- Shock from rapid dilution.- Ensure stock is clear before use.- Perform a serial dilution (e.g., make a 1 mM intermediate dilution in media, then dilute further).[16]- Lower the final desired concentration.
Inconsistent experimental results - Repeated freeze-thaw cycles degrading the compound.- Evaporation of DMSO from stock, concentrating the compound.- Always use a fresh aliquot for each experiment.[1][15]- Keep tubes tightly capped during use.
Toxicity observed in vehicle control - Final DMSO concentration is too high for the specific cell line.- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line.[7]- Reduce the final DMSO concentration by preparing a lower concentration stock solution.

References

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • PubChem. (2026, February 7). beta-Ionol, (E)-. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. (n.d.). beta-ionol. Thegoodscentscompany.com. Available at: [Link]

  • Qi, Y., et al. (2015). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC. Available at: [Link]

  • FlavScents. (n.d.). beta-ionol. FlavScents.com. Available at: [Link]

  • Veríssimo, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate. Available at: [Link]

  • Duncan, R. E., et al. (2004). Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity. PubMed. Available at: [Link]

  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - beta-Ionone. Fishersci.com. Available at: [Link]

  • ResearchGate. (2018, February 27). Drug stock solutions best practices? ResearchGate. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) Geraniol and β-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, October 17). (PDF) β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. ResearchGate. Available at: [Link]

Sources

Liquid-liquid extraction efficiency of beta-ionol from fermentation broth

Application Note: Optimized Liquid-Liquid Extraction (LLE) of -Ionol from Fermentation Broth

Executive Summary

This application note details a robust protocol for the isolation and quantification of




This guide addresses the primary challenges in downstream processing: emulsion formation , biomass interference , and solvent selectivity . We provide a validated workflow using ethyl acetate and hepatane/hexane systems, achieving recovery rates

Physicochemical Basis of Extraction

Understanding the molecular behavior of



Key Properties
PropertyValueImplication for Extraction
Molecular Formula

Sesquiterpenoid structure.[1][2]
LogP (Octanol/Water) ~2.9 – 4.0Highly lipophilic; partitions strongly into organic phase.
Water Solubility ~16 mg/LLow aqueous solubility drives easy phase separation, but biomass adsorption is a risk.
Boiling Point ~107-109°C (at reduced pressure)Volatile; requires careful evaporation (avoid high vacuum/heat).
pKa ~15 (Alcohol)Non-ionizable in standard pH ranges (4-9). pH adjustment primarily affects the matrix (proteins), not the target.
Solvent Selection Logic

The choice of solvent balances Capacity (Yield) against Selectivity (Purity).

  • Ethyl Acetate (EtOAc): High capacity for

    
    -ionol due to polar interactions with the hydroxyl group. Risk:[3] Co-extracts water and polar impurities.
    
  • n-Hexane/Heptane: High selectivity. Rejects water and polar metabolites. Risk:[3] Lower solvation power for the alcohol moiety compared to esters.

  • Dodecane: Biocompatible. Used primarily for in-situ product recovery (ISPR) to mitigate toxicity during fermentation.

Workflow Visualization

The following diagram outlines the critical decision pathways and unit operations for the extraction process.

GBrothFermentation Broth(Complex Matrix)CentrifugeClarification(Centrifugation 4000xg)Broth->CentrifugeSupernatantSupernatant(Aqueous Phase)Centrifuge->SupernatantBiomassBiomass Pellet(Adsorbed Product?)Centrifuge->BiomassSolventChoiceSolvent Addition(1:1 v/v)Supernatant->SolventChoiceBiomass->SolventChoiceOptional WashMixingAgitation & Equilibration(20-60 min)SolventChoice->MixingSeparationPhase Separation(Gravity or Centrifugal)Mixing->SeparationEmulsionRag Layer / Emulsion?Separation->EmulsionBreakEmulsionAdd NaCl (Salting Out)or Filter (Celite)Emulsion->BreakEmulsionYesOrganicPhaseOrganic Phase CollectionEmulsion->OrganicPhaseNoBreakEmulsion->SeparationDryingDrying (Na2SO4) &Concentration (Rotovap)OrganicPhase->DryingAnalysisGC-FID / GC-MSQuantificationDrying->Analysis

Figure 1: Decision tree for the downstream processing of

Detailed Protocols

Protocol A: Solvent Screening (Optimization Phase)

Use this small-scale protocol to determine the optimal solvent for your specific strain and media composition.

Materials:

  • Fermentation broth (20 mL aliquots)

  • Solvents: Ethyl Acetate, n-Hexane, Dodecane, MTBE

  • Internal Standard:

    
    -Ionone (100 µg/mL stock in Ethanol)
    
  • 2 mL GC Vials, Centrifuge tubes.

Procedure:

  • Preparation: Aliquot 5 mL of clarified broth into four 15 mL glass centrifuge tubes.

  • Spiking: Add 50 µL of Internal Standard stock to each tube. Vortex for 10s.

  • Extraction: Add 5 mL of the respective test solvent to each tube (1:1 ratio).

  • Agitation: Shake vigorously for 30 minutes at room temperature (25°C). Note: Do not use magnetic stir bars as they can grind cells and stabilize emulsions.

  • Separation: Centrifuge at 3,000 x g for 5 minutes to sharpen the phase boundary.

  • Sampling: Carefully remove 1 mL of the top organic layer.

  • Analysis: Analyze via GC-FID. Calculate the Partition Coefficient (

    
    ) using the area ratio of 
    
    
    -ionol to the internal standard.

Expected Outcome: Ethyl Acetate typically yields the highest recovery (>95%) but may contain more impurities. Hexane yields are often lower (~80-85%) but the extract is cleaner.

Protocol B: Scalable Batch Extraction (The "Standard" Workflow)

Designed for 1L – 10L harvest volumes.

Step 1: Clarification (Critical)

Direct extraction of whole broth often results in stable emulsions due to extracellular proteins and cell debris.

  • Action: Centrifuge the broth at 4,000–6,000 x g for 15 minutes at 4°C.

  • Biomass Check: If the target molecule is intracellular or adsorbed to the cell wall (common with terpenes), resuspend the pellet in a small volume of Ethanol or Methanol, vortex, and pool this extract with the supernatant.

Step 2: Liquid-Liquid Extraction[4]
  • Solvent: Ethyl Acetate (Recommended for max yield) or Hexane/Ethyl Acetate (80:20 mix for balance).

  • Ratio: 1:1 (Solvent:Broth) is standard. For cost savings, 1:2 can be used with a second pass.

  • Process:

    • Transfer supernatant to a separatory funnel or extraction vessel.

    • Add solvent.[5]

    • Salting Out (Optional but Recommended): Add NaCl to saturation (~300 g/L of aqueous phase). This increases the ionic strength, driving the hydrophobic

      
      -ionol into the organic phase and breaking potential emulsions.
      
    • Agitate for 20 minutes.

Step 3: Phase Separation & Drying
  • Allow phases to settle for 30 minutes.

  • Troubleshooting: If a "rag layer" (emulsion interface) persists, filter the interface through a bed of Celite 545.

  • Collect the organic (top) phase.

  • Dry the organic phase by passing it through a funnel containing anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
Step 4: Concentration
  • Evaporate solvent using a Rotary Evaporator.

  • Settings: Bath temperature 40°C, Vacuum ~200 mbar (adjust for solvent). Caution:

    
    -ionol is volatile. Do not evaporate to complete dryness if using high vacuum; stop when volume is ~1-2 mL or use a nitrogen blow-down for the final step.
    

Analytical Validation (GC-MS/FID)

To ensure the protocol is self-validating, use the following method parameters.

ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Injection 1 µL, Splitless (for trace) or Split 1:10 (for high titer)
Inlet Temp 250°C
Oven Program 60°C (1 min)

10°C/min to 180°C

20°C/min to 280°C (hold 3 min)
Detection FID (Quantification) or MS (Identification, Scan m/z 40-400)
Retention Time

-ionol typically elutes slightly after

-ionone.[1]

References

  • Greenering. (2023). In Situ Product Recovery of β-Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design.Link

  • ACS Sustainable Chemistry & Engineering. (2023). In Situ Product Recovery of β-Ionone from a Fermentation Broth.[6][7]Link

  • National Institutes of Health (PubMed). (2019). Recovery of Natural α-Ionone from Fermentation Broth.[4][8]Link

  • Cheméo. (2023). 4-oxo-beta-ionol Chemical & Physical Properties.Link

  • BenchChem. (2023). Beta-Ionol Technical Guide and Solubility Characteristics.[9]Link

Green chemistry synthesis routes for beta-ionol production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Synthesis Routes for Beta-Ionol Production

Strategic Overview


-Ionol [(E)-4-(2,6,6-trimethyl-1-cyclohexenyl)but-3-en-2-ol] is a critical terpene derivative used extensively in fragrance formulation (violet/woody notes) and as a key intermediate in the synthesis of Vitamin A (Retinol) and abscisic acid.

Traditional synthesis relies on the reduction of


-ionone using stoichiometric metal hydrides (NaBH

, LiAlH

) in volatile organic solvents. These methods suffer from poor atom economy, generation of toxic boron/aluminum salts, and safety risks associated with hydrogen gas or pyrophoric reagents.

This guide details two Green Chemistry alternatives that prioritize atom economy, safety, and scalability:

  • Biocatalytic Reduction (Enzymatic): Utilizes Ketoreductases (KREDs) for high enantioselectivity (>99% ee) under ambient aqueous conditions.

  • Heterogeneous Catalytic Transfer Hydrogenation (CTH): Utilizes earth-abundant Hydrotalcite catalysts with Isopropanol as a hydrogen donor, offering a robust, metal-free, and scalable route.

Method A: Biocatalytic Reduction (The "Selectivity" Route)

Principle: This method employs an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to reduce the ketone group.[1] To make this economically viable, a cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction, recycling NADP+ back to NADPH using glucose as the sacrificial reductant.

Experimental Protocol

Materials:

  • Substrate:

    
    -Ionone (Purity >95%)[2]
    
  • Enzyme: KRED-Screening Kit (e.g., Codexis or Evoxx variants) or Saccharomyces cerevisiae (Baker's Yeast) for low-cost applications.

  • Cofactor: NADP+ (Catalytic amount, 0.1 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (5% v/v as co-solvent).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0). Degas by bubbling nitrogen for 10 minutes to protect the enzyme from oxidative stress.

  • Cofactor Mix: Dissolve D-Glucose (1.5 equivalents relative to substrate) and NADP+ (1 mg) in the buffer. Add GDH (50 Units).

  • Substrate Addition: Dissolve

    
    -Ionone (500 mg) in DMSO (2.5 mL). Add this dropwise to the buffer solution while stirring at 250 RPM. Note: High DMSO concentrations (>10%) can denature enzymes.
    
  • Reaction Initiation: Add the KRED enzyme (10–20 mg lyophilized powder) to the mixture.

  • Incubation: Seal the vessel and incubate at 30°C for 24 hours. Maintain pH at 7.0 using 0.1 M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Work-up: Extract the product using Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO

    
     and concentrate in vacuo.
    

Mechanism Visualization:

Biocatalysis Substrate Beta-Ionone Product Beta-Ionol (Chiral) Substrate->Product  KRED   NADP NADP+ NADPH NADPH NADP->NADPH  GDH   NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.[1]

Method B: Heterogeneous CTH (The "Scalability" Route)

Principle: Meerwein-Ponndorf-Verley (MPV) reduction is adapted using a solid Mg-Al Hydrotalcite catalyst. Isopropanol (IPA) acts as both the solvent and the hydrogen donor. The catalyst activates the carbonyl oxygen, facilitating hydride transfer via a six-membered transition state. This method is strictly "Green" as it generates Acetone (volatile, recyclable) as the only byproduct and uses no transition metals.

Experimental Protocol

Materials:

  • Substrate:

    
    -Ionone.[2][3][4][5]
    
  • Catalyst: Mg-Al Hydrotalcite (Mg/Al ratio 3:1).[6] Activation required.

  • Solvent/H-Donor: Isopropanol (Anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation (Critical): Calcine the Hydrotalcite at 450°C for 4 hours in air. This converts it into a Mixed Metal Oxide (MMO) with high Lewis basicity. Cool in a desiccator.

  • Reaction Setup: In a round-bottom flask, suspend the activated catalyst (10 wt% relative to substrate) in Isopropanol (10 mL per gram of substrate).

  • Substrate Addition: Add

    
    -Ionone (1.0 g).
    
  • Reflux: Heat the mixture to reflux (82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC or GC. The reaction typically reaches equilibrium (approx. 70-80% conversion) within 6–12 hours.

    • Optimization Tip: To drive conversion to completion, slowly distill off the acetone formed (shifting equilibrium).

  • Work-up: Filter the hot solution to recover the solid catalyst (recyclable). Evaporate the filtrate to obtain crude

    
    -Ionol.
    

Mechanism Visualization:

MPV_Mechanism Cat Activated Hydrotalcite (Mg-Al Oxide) Complex Six-Membered Transition State Cat->Complex Coordination Products Beta-Ionol + Acetone Complex->Products Hydride Transfer Reactants Beta-Ionone + Isopropanol Reactants->Complex Adsorption Products->Cat Catalyst Release

Caption: Surface-mediated MPV reduction mechanism on solid base catalyst.

Comparative Analysis

FeatureBiocatalysis (KRED)Heterogeneous CTH (Hydrotalcite)
Selectivity High (>99% ee) Low (Racemic Product)
Reaction Time 12–24 Hours6–12 Hours
Temperature 30°C (Ambient)82°C (Reflux)
Atom Economy High (Water byproduct)High (Acetone byproduct)
Scalability Moderate (Enzyme cost)High (Cheap catalyst)
Green Metric Non-toxic, biodegradableRecyclable solid catalyst

Troubleshooting & Optimization

  • Low Conversion in Biocatalysis:

    • Cause: Substrate inhibition or pH drift.

    • Fix: Add substrate in fed-batch mode (slow addition). Ensure strong buffering capacity to counteract gluconic acid formation.

  • Low Yield in CTH:

    • Cause: Equilibrium limitation of MPV reduction.

    • Fix: Equip the reaction vessel with a fractionating column to continuously remove acetone.

  • Catalyst Deactivation (CTH):

    • Cause: Water absorption or "coking" on active sites.

    • Fix: Re-calcine the catalyst at 450°C between runs to regenerate activity.

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[1] Green Chemistry.[7][8] Link

  • Corma, A., et al. (2006). Catalysts for the production of fine chemicals: Hydrotalcites.[9] Journal of Catalysis. Link

  • Matsuda, T., et al. (2009). Biocatalytic reduction of ketones using Baker's Yeast.[10] Tetrahedron: Asymmetry.[10][11] Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Formulation of beta-ionol in nanoemulsions for bioavailability enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

Beta-ionol, a lipophilic sesquiterpenoid with significant potential in flavor, fragrance, and therapeutic applications, presents a formidable challenge in drug development due to its poor aqueous solubility and consequently low bioavailability.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the formulation of beta-ionol into oil-in-water (O/W) nanoemulsions to overcome these limitations. We detail the scientific rationale, step-by-step protocols for both high-energy and low-energy formulation methods, and robust characterization techniques to validate the resulting nanosystem. The protocols are designed to be self-validating, ensuring the production of stable, size-controlled nanoemulsions poised for enhanced gastrointestinal absorption and improved therapeutic efficacy.[4][5]

The Bioavailability Challenge with Beta-Ionol

The core challenge in utilizing beta-ionol for systemic applications lies in its physicochemical properties. As a poorly water-soluble, lipophilic compound, its absorption following oral administration is limited.[1][3] This necessitates the exploration of advanced drug delivery systems that can enhance its solubility and facilitate its transport across biological membranes.[6][7]

Table 1: Key Physicochemical Properties of Beta-Ionol

PropertyValueImplication for Bioavailability
Molecular Formula C₁₃H₂₂OLipophilic nature
Molecular Weight 194.32 g/mol [8]Moderate size, suitable for encapsulation
Physical State Colorless clear liquid[2][9]-
Boiling Point 107 °C at 3 mm Hg[10]Considerations for heat-based formulation methods
Density ~0.928 g/mL at 20 °C[10]Oil phase density
Water Solubility Insoluble[2]Primary barrier to oral absorption
LogP (o/w) ~2.9 - 4.33[2][9]High lipophilicity, leading to poor dissolution in GI fluids

Nanoemulsions are ideal carriers for such compounds. These are submicron-sized emulsions (typically 20-500 nm) of oil, water, and surfactants that offer a large interfacial surface area for drug absorption, protect the drug from degradation, and can improve transport across the gut epithelium.[11][12][13]

Principle of Nanoemulsion Formulation for Beta-Ionol

The formulation of a beta-ionol nanoemulsion involves encapsulating the lipophilic drug within the oil droplets of an oil-in-water emulsion. The selection of components is critical for creating a stable and effective delivery system.

  • Oil Phase: The primary role of the oil phase is to solubilize the lipophilic beta-ionol. The choice of oil is critical as it influences the drug loading capacity.[14] Natural, GRAS (Generally Recognized as Safe) oils like medium-chain triglycerides (MCT), olive oil, or soybean oil are preferred for oral formulations.

  • Surfactant: Surfactants are amphiphilic molecules that reduce the interfacial tension between the oil and water phases, facilitating the formation and stabilization of nano-sized droplets.[12] Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Sorbitan esters (e.g., Span® 80) are commonly used due to their low toxicity.[15]

  • Co-surfactant/Co-solvent: A co-surfactant, often a short-chain alcohol or glycol like Transcutol® or ethanol, is used to further reduce interfacial tension and increase the fluidity of the interfacial film, which aids in the spontaneous formation of nanoemulsions in low-energy methods.[16]

The following diagram illustrates the conceptual workflow from the problem to the solution.

cluster_Problem The Challenge cluster_Solution The Nanoemulsion Solution cluster_Outcome The Outcome BetaIonol Beta-Ionol PoorSol Poor Aqueous Solubility (Lipophilic, LogP > 2.9) BetaIonol->PoorSol inherent property LowBio Low Oral Bioavailability PoorSol->LowBio leads to Nanoemulsion Nanoemulsion Formulation LowBio->Nanoemulsion addressed by Encapsulation Encapsulation in Oil Nanodroplets Nanoemulsion->Encapsulation involves IncreasedSA Increased Surface Area & GI Solubilization Encapsulation->IncreasedSA results in EnhancedAbs Enhanced GI Absorption IncreasedSA->EnhancedAbs promotes ImprovedBio Improved Bioavailability EnhancedAbs->ImprovedBio

Caption: Overcoming Beta-Ionol's bioavailability limitations using a nanoemulsion strategy.

Protocols: Formulation of Beta-Ionol Nanoemulsions

Two primary methods are presented: a high-energy method (ultrasonication) and a low-energy method (spontaneous emulsification). High-energy methods use mechanical force to break down droplets, while low-energy methods rely on the chemical potential of the components to form nanoemulsions spontaneously under specific conditions.[17]

Table 2: Example Formulation Components

ComponentExampleRoleConcentration (w/w %)
Active Beta-IonolDrug0.5 - 2%
Oil Phase Medium-Chain Triglycerides (MCT)Carrier/Solubilizer5 - 15%
Aqueous Phase Deionized WaterContinuous Phaseq.s. to 100%
Surfactant Polysorbate 80 (Tween® 80)Emulsifier (O/W)10 - 25%
Co-surfactant Transcutol® HP / Propylene GlycolEmulsification Aid5 - 15%
Protocol 1: High-Energy Formulation via Ultrasonication

This method utilizes high-intensity ultrasonic waves to create the shear forces necessary to produce nano-sized droplets. It is highly effective but can generate heat, which may be a concern for thermolabile compounds.[17]

cluster_details p1 Step 1: Prepare Oil Phase p3 Step 3: Create Coarse Emulsion p1->p3 d1 Dissolve Beta-Ionol in MCT Oil. p1->d1 p2 Step 2: Prepare Aqueous Phase p2->p3 d2 Dissolve Tween® 80 in Deionized Water. p2->d2 p4 Step 4: High-Energy Homogenization p3->p4 subject to d3 Add Oil Phase to Aqueous Phase under high-speed stirring (e.g., 1000 rpm, 15 min). p3->d3 p5 Step 5: Final Product p4->p5 yields d4 Immerse probe sonicator. Process in an ice bath. (e.g., 40% amplitude, 10 min, pulsed mode). p4->d4 d5 Translucent Beta-Ionol Nanoemulsion p5->d5

Caption: Workflow for the High-Energy Ultrasonication Method.

Methodology:

  • Oil Phase Preparation: Accurately weigh the required amount of beta-ionol and dissolve it completely in the MCT oil. Gentle vortexing may be applied.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the Polysorbate 80 in deionized water.

  • Coarse Emulsion Formation: While stirring the aqueous phase with a magnetic stirrer or overhead homogenizer at moderate speed (e.g., 800-1000 rpm), slowly add the oil phase dropwise. Continue stirring for 15-30 minutes to form a milky, coarse emulsion.

  • Ultrasonication: Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication. Insert the tip of the probe sonicator approximately 1-2 cm below the surface of the liquid.

  • Apply ultrasonic energy (e.g., 40% amplitude, 5-15 minutes). Use a pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent excessive heating.

  • Equilibration: After sonication, allow the nanoemulsion to equilibrate at room temperature for 30 minutes. The final product should appear clear to slightly bluish and translucent.[18]

Protocol 2: Low-Energy Formulation via Spontaneous Emulsification (Titration Method)

This technique relies on the diffusion of a water-miscible solvent from the oil phase into the aqueous phase, leading to interfacial turbulence and the spontaneous formation of nanodroplets. It is less harsh and more scalable.[19]

cluster_details p1 Step 1: Prepare Organic Phase p2 Step 2: Titration p1->p2 d1 Thoroughly mix Beta-Ionol, MCT Oil, Tween® 80, and Transcutol® HP to form a clear, homogenous mixture. p1->d1 p3 Step 3: Spontaneous Emulsification p2->p3 induces d2 Add aqueous phase (water) drop-by-drop to the organic phase under constant, gentle magnetic stirring (e.g., 300-400 rpm). p2->d2 p4 Step 4: Final Product p3->p4 results in d3 Observe for a change from a clear mixture to a bluish-white or translucent nanoemulsion. p3->d3 d4 Translucent Beta-Ionol Nanoemulsion p4->d4

Caption: Workflow for the Low-Energy Spontaneous Emulsification Method.

Methodology:

  • Organic Phase Preparation: In a single beaker, accurately weigh and combine beta-ionol, MCT oil, Polysorbate 80, and Transcutol® HP.

  • Mix thoroughly using a magnetic stirrer at a low speed (e.g., 300 rpm) until a clear, homogenous, and uniform mixture is obtained. This is the self-nanoemulsifying concentrate.

  • Nanoemulsion Formation: Continue the gentle stirring. Using a burette or syringe pump for precise control, add the deionized water dropwise to the organic phase.

  • Observe the mixture closely. As water is added, the system will pass through various phases, ultimately forming a clear or slightly bluish, translucent nanoemulsion.

  • Continue stirring for an additional 30 minutes after all the water has been added to ensure the system is fully equilibrated.

Protocol: Characterization of Beta-Ionol Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and potential in vivo performance of the formulation.[20]

Sample Beta-Ionol Nanoemulsion Sample DLS Dynamic Light Scattering (DLS) Sample->DLS Zeta Zeta Potential Analysis Sample->Zeta TEM Transmission Electron Microscopy (TEM) Sample->TEM HPLC HPLC Analysis Sample->HPLC DLS_out Droplet Size Polydispersity Index (PDI) DLS->DLS_out measures Zeta_out Surface Charge (Stability Indicator) Zeta->Zeta_out measures TEM_out Morphology (Spherical Shape) TEM->TEM_out visualizes HPLC_out Encapsulation Efficiency (%EE) Drug Loading (%DL) HPLC->HPLC_out quantifies

Sources

Troubleshooting & Optimization

Troubleshooting low recovery of beta-ionol in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Problem: Beta-ionol (a C13-norisoprenoid) is an allylic alcohol with significant volatility and susceptibility to acid-catalyzed dehydration. Low recovery in Liquid-Liquid Extraction (LLE) is rarely due to a single factor; it is typically a compound failure of partitioning efficiency , volatility losses during concentration , and chemical degradation .

The Solution: This guide moves beyond standard protocols to address the physicochemical properties of beta-ionol. We utilize a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) approach combined with "Keeper Solvent" technology to maximize mass balance.

Diagnostic Logic Tree

Use this flowchart to isolate the root cause of your recovery loss.

BetaIonol_Troubleshooting Start Low Beta-Ionol Recovery (<70%) Check_Aq Analyze Aqueous Raffinate (Is Beta-Ionol left behind?) Start->Check_Aq Check_Evap Analyze Solvent Before Conc. (Is it lost during evaporation?) Start->Check_Evap Found_In_Aq Yes, Detected in Water Check_Aq->Found_In_Aq High Conc. Lost_In_Conc Present in Extract, Lost after Drying Check_Evap->Lost_In_Conc Yes Degradation New Peaks Observed? (Ionenes/Dehydration) Check_Evap->Degradation No Beta-Ionol, New Peaks Solvent_Choice Solvent Polarity Mismatch? (LogP < 2.0?) Found_In_Aq->Solvent_Choice Salt_Add Action: Add NaCl/Ammonium Sulfate (Salting Out) Solvent_Choice->Salt_Add Dryness Did you evaporate to dryness? Lost_In_Conc->Dryness Keeper Action: Use Keeper Solvent (e.g., Dodecane) & N2 Blowdown Dryness->Keeper Yes pH_Check Check pH < 5? Degradation->pH_Check Buffer Action: Buffer to pH 7.0 Avoid Acidic Workup pH_Check->Buffer Yes

Figure 1: Diagnostic logic for identifying the source of beta-ionol loss. Blue nodes represent analysis steps; Green nodes represent corrective protocols.

Critical Failure Points & Solutions (FAQs)

Category 1: Volatility & Concentration (The #1 Cause of Loss)

Q: I am extracting with hexane and using a rotary evaporator. Why is my recovery inconsistent? A: Beta-ionol is a volatile terpene. If you evaporate your extraction solvent to dryness, the beta-ionol will co-evaporate or sublime, leading to massive losses (up to 90%).

  • The Mechanism: The vapor pressure of beta-ionol is significant. When the bulk solvent (e.g., hexane) is removed, the remaining microscopic droplet of analyte has a high surface-area-to-volume ratio, accelerating volatilization.

  • The Fix: The "Keeper" Solvent Technique.

    • Add a high-boiling point solvent (e.g., Dodecane or Hexadecane ) to your extract before evaporation.

    • Target a final volume (e.g., 200 µL) rather than dryness.

    • The beta-ionol will partition into the keeper solvent as the volatile solvent evaporates, preserving the analyte.

Q: Can I use Nitrogen blow-down instead of a Rotovap? A: Yes, but strictly controlled. Nitrogen blow-down is gentler but can still strip volatiles if the gas flow is too vigorous or if the sample is heated excessively.

  • Protocol: Maintain temperature < 30°C. Use a gentle stream. Stop exactly when the solvent front reaches the keeper solvent layer.

Category 2: Partitioning & Thermodynamics

Q: My solvent choice seems correct (Ethyl Acetate), but beta-ionol remains in the aqueous phase. A: While beta-ionol is lipophilic (LogP ~3.8 - 4.0), complex matrices (like fermentation broth or plasma) can solubilize it through surfactant effects or protein binding.

  • The Mechanism: Surfactants in the matrix form micelles that trap the beta-ionol, preventing it from moving to the organic phase.

  • The Fix: Salting Out (SALLE).

    • Add NaCl or Ammonium Sulfate to the aqueous phase until saturation (approx. 30% w/v).

    • Why it works: The hydration shells of the salt ions bind the water molecules tightly ("stealing" the water). This increases the ionic strength, effectively "squeezing" the hydrophobic beta-ionol out of the water and into the organic solvent [1, 4].

Table 1: Solvent Selection Guide for Beta-Ionol

SolventPolarity (Rel)Boiling Point (°C)SuitabilityNotes
Hexane 0.00969ModerateGood selectivity but may require salting out for high recovery.
Ethyl Acetate 0.22877HighExcellent extraction capacity but extracts water/impurities.
MTBE 0.12455HighForms fewer emulsions than EtAc; highly recommended.
Dodecane 0.000216Keeper Do not use for extraction; use as a non-volatile trap.
Category 3: Chemical Stability

Q: I see extra peaks in my GC chromatogram. Is beta-ionol degrading? A: Beta-ionol is an allylic alcohol. Under acidic conditions (pH < 5), it readily undergoes acid-catalyzed dehydration to form ionenes or rearranges into isomeric forms [2].

  • The Fix:

    • Neutralize: Ensure the sample pH is adjusted to 7.0–7.5 before extraction.

    • Avoid Acidic Solvents: Do not use acidified methanol or solvents that have degraded to form acids (e.g., old chloroform).

    • Light Protection: Terpenes are photosensitive. Perform extractions in amber glassware or low-light conditions to prevent UV-induced isomerization [2].

Optimized Experimental Protocol

This protocol integrates SALLE and Keeper Solvent technology to ensure >90% recovery.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (9:1).

  • Salting Agent: NaCl (Analytical Grade).

  • Keeper Solvent: Dodecane (100 µL per sample).

  • Internal Standard: Alpha-Ionone (if distinct from analyte) or deuterated analog.

Workflow Diagram:

Optimization_Protocol Sample Aqueous Sample (10 mL) Adjust pH Adjustment (Target pH 7.0) Sample->Adjust Salt Salting Out (Add 3g NaCl) Adjust->Salt Extract Add Solvent (5 mL MTBE) Salt->Extract Mix Gentle Agitation (10 min, Vortex) Extract->Mix PhaseSep Centrifugation (3000g, 5 min) Mix->PhaseSep Keeper Add Keeper (50 µL Dodecane) PhaseSep->Keeper Conc Concentrate (N2 Stream to 50 µL) Keeper->Conc

Figure 2: Optimized extraction workflow incorporating pH control, salting out, and volatility management.

Step-by-Step Procedure:

  • Pre-treatment: Measure 10 mL of aqueous sample. Adjust pH to 7.0 ± 0.2 using 0.1M NaOH or HCl.

  • Salting Out: Add 3.0 g of NaCl (saturation) to the sample. Vortex until dissolved. This is critical for pushing the beta-ionol out of the aqueous phase.

  • Extraction: Add 5 mL of MTBE (or chosen solvent). Add Internal Standard at this stage.

  • Equilibration: Vortex for 60 seconds or shake gently for 10 minutes. Avoid vigorous shaking if the matrix is protein-rich to prevent emulsions.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions and clarify the interface.

  • Transfer & Keeper Addition: Transfer the top organic layer to a clean glass tube. Immediately add 50 µL of Dodecane (Keeper Solvent).

  • Concentration: Use a gentle stream of Nitrogen at room temperature. Evaporate the MTBE until the volume reduces to approximately 50–100 µL (the volume of the keeper + residual solvent). DO NOT EVAPORATE TO DRYNESS.

  • Analysis: Inject the remaining oily residue directly into GC-MS.

References

  • National Institutes of Health (NIH). (2019). Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions. PubMed.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). In Situ Product Recovery of β-Ionone from a Fermentation Broth: Computational Solvent Selection. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • LCGC International. (2020). Salting-out Liquid-Liquid Extraction (SALLE). Chromatography Online. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction. Retrieved from [Link]

Sources

Optimizing beta-ionol solubility in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for beta-ionol. This resource is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of solubilizing the hydrophobic compound beta-ionol in aqueous cell culture media. As a sesquiterpenoid with promising biological activity, its effective use in in vitro studies is critically dependent on proper preparation and handling.[1][2] This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and advanced strategies to ensure the successful and reproducible application of beta-ionol in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with beta-ionol.

Q1: I added my beta-ionol stock to the culture media, and it immediately turned cloudy. What's happening?

This is the most common issue encountered and is typically due to a phenomenon called "solvent shock."[3] Beta-ionol is highly hydrophobic (lipophilic), meaning it has very low solubility in water (estimated at just 16.29 mg/L).[4][5] To get it into solution, a potent organic solvent like dimethyl sulfoxide (DMSO) or ethanol is required. Your stock solution contains beta-ionol happily dissolved in a high concentration of this organic solvent.

When you introduce this stock solution into the aqueous environment of your cell culture medium, the solvent rapidly disperses, and the local concentration of the organic solvent around the beta-ionol molecules drops dramatically. The aqueous medium cannot keep the hydrophobic beta-ionol dissolved, causing it to crash out of solution and form a fine precipitate, which appears as cloudiness or turbidity.[3][6] Exceeding the maximum solubility of beta-ionol in the final medium/solvent mixture is the ultimate cause of this precipitation.[3]

Q2: What is the best solvent for making my beta-ionol stock solution?

Both Dimethyl Sulfoxide (DMSO) and high-purity ethanol are effective solvents for beta-ionol.[7][] The choice between them often depends on the specifics of your experiment and cell line sensitivity.

  • DMSO: A powerful and "universal" solvent capable of dissolving many nonpolar and polar compounds. It is the most common choice for preparing stock solutions of hydrophobic compounds for cell-based assays.

  • Ethanol: Also an excellent solvent for beta-ionol.[4][] In some cases, it can be slightly less cytotoxic than DMSO at equivalent concentrations, though this is highly cell-dependent.[9]

For initial experiments, DMSO is generally recommended due to its superior solubilizing power. However, it is critical to control its final concentration in the culture medium.

Q3: What is a "safe" final concentration of DMSO or ethanol for my cells?

Solvent toxicity is a critical variable that must be controlled. High concentrations of organic solvents can compromise cell membrane integrity, induce apoptosis, or alter gene expression, confounding your experimental results.[10][11] A "safe" concentration is one that does not cause unintended biological effects in the absence of your compound.

It is imperative to determine the maximum tolerable solvent concentration for your specific cell line and assay duration. As a starting point, refer to the following general guidelines and always run a vehicle control (media + solvent only) to validate.

SolventGeneral "Safe" Concentration (v/v)Cautionary Concentration (v/v)NotesSupporting Sources
DMSO ≤ 0.1% 0.2% - 0.5% Many cell lines tolerate up to 0.5%, but some sensitive cells may show effects above 0.1%. Concentrations >1% are often cytotoxic.[9][12][13]
Ethanol ≤ 0.2% 0.3% - 1.0% Cytotoxicity is highly variable. Some studies report tolerance up to 1.25%, while others show significant toxicity at 0.3%.[9][12]

Q4: How should I prepare and store my beta-ionol stock solution?

Proper preparation and storage are essential for reproducibility and to prevent compound degradation.

  • Dissolution: Dissolve the beta-ionol in 100% cell-culture grade DMSO or 200-proof ethanol to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or brief vortexing can assist.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for organic solvents).

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).[3][7] Store aliquots at -20°C or -80°C to prevent degradation from light and temperature fluctuations.[7] Crucially, avoid repeated freeze-thaw cycles , as this can cause the compound to fall out of solution over time.[3]

Section 2: Troubleshooting Guide for Precipitation Issues

This section provides a systematic approach to resolving precipitation problems, from the common to the complex.

Problem 1: Immediate Precipitation Upon Dilution

This occurs right after adding the stock solution to the media, indicating a classic "solvent shock" scenario.

The core issue is the rapid environmental shift from organic solvent to aqueous media. The key is to manage this transition carefully.

cluster_0 Troubleshooting Immediate Precipitation Start Precipitation Observed (Cloudy Media) Check_Conc Is final Beta-Ionol concentration too high? Start->Check_Conc Check_Solvent Is final solvent % too low? Check_Conc->Check_Solvent No Sol_Conc Action: Lower final Beta-Ionol concentration. Check_Conc->Sol_Conc Yes Optimize_Mix Was mixing technique suboptimal? Check_Solvent->Optimize_Mix No Sol_Solvent Action: Increase final solvent % (within cytotoxic limits). Check_Solvent->Sol_Solvent Yes Sol_Mix Action: Implement optimized dilution protocol. Optimize_Mix->Sol_Mix Yes End Clear, Stable Solution Optimize_Mix->End No Sol_Conc->End Sol_Solvent->End Sol_Mix->End

Caption: Workflow for diagnosing and solving immediate precipitation.

This protocol minimizes solvent shock by avoiding localized high concentrations of beta-ionol in the aqueous medium.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath. This is crucial as temperature can significantly affect solubility.[3][6]

  • Thaw Stock: Thaw a single-use aliquot of your high-concentration beta-ionol stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate serial dilution in your chosen solvent (e.g., dilute your 50 mM stock in DMSO to 5 mM in DMSO). This reduces the concentration jump in the final step.

  • Final Dilution - The Critical Step:

    • Dispense the pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the required volume of beta-ionol stock drop-wise and slowly into the liquid.[6] Never add the media to the concentrated stock. The goal is to disperse the compound into the largest possible volume as quickly as possible.

  • Visual Inspection: After addition, check the solution against a light source to ensure it is clear.

Problem 2: Delayed Precipitation (Cloudiness After Incubation)

You prepare the media successfully, but after several hours or a day in the incubator, you observe cloudiness or a film on the culture surface.

  • Temperature Stability: The compound may be metastable at 37°C and slowly precipitates over time.[6]

  • Interaction with Media Components: Beta-ionol may interact with salts (especially calcium), or proteins and lipids in Fetal Bovine Serum (FBS), forming insoluble complexes.[6][14]

  • pH Changes: As cells metabolize, they produce lactic acid and CO₂, which can lower the pH of the medium. The solubility of your compound might be pH-dependent.[3][6]

  • Evaporation: In plates or flasks with poor seals, evaporation can increase the concentration of all components, pushing beta-ionol past its solubility limit.[14][15]

  • Confirm Solubility Limit: Perform a solubility test. Prepare your media with a range of beta-ionol concentrations and incubate them in a cell-free plate for your experiment's duration to find the maximum stable concentration.

  • Refresh Media: For long-term experiments (> 24-48 hours), consider replacing the media with a freshly prepared beta-ionol solution at regular intervals. This mitigates issues of compound degradation and delayed precipitation.[7]

  • Serum Reduction: If you suspect interaction with serum, try reducing the FBS concentration, if permissible for your cell line, or transitioning to a serum-free medium.

  • Control Evaporation: Ensure your incubator has adequate humidity and use cultureware with good seals.[15]

Section 3: Advanced Solubilization Strategies

When standard solvent-based methods fail, especially at higher required concentrations, more advanced formulation techniques can be employed.

Protocol 1: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like beta-ionol, forming an "inclusion complex" that is water-soluble.[16][17] Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[18][19]

cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Aqueous Solution BetaIonol Beta-Ionol (Hydrophobic) Complex Soluble Inclusion Complex BetaIonol->Complex Cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Beta-ionol is encapsulated within the cyclodextrin cavity.

This is an accessible method for lab-scale preparation.[17]

  • Molar Ratio Calculation: Determine the desired molar ratio of beta-ionol to β-cyclodextrin. A 1:1 ratio is a common starting point.[20]

  • Weigh Components: Accurately weigh out the beta-ionol and β-cyclodextrin.

  • Trituration: Place the β-cyclodextrin powder in a glass mortar. Add a small amount of water or ethanol-water mixture to create a paste.

  • Kneading: Slowly add the beta-ionol to the paste. Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of beta-ionol into the cyclodextrin cavity.

  • Drying: Dry the resulting paste completely (e.g., in a vacuum oven at 40°C) to get a solid powder.

  • Reconstitution: This powder, which is the beta-ionol-cyclodextrin complex, can now be dissolved directly in your cell culture medium.

Note: The efficacy of complexation should ideally be verified by analytical methods. For experimental purposes, a key control is to test the effect of the cyclodextrin alone on your cells.[18]

Strategy 2: Introduction to Lipid-Based Formulations

For highly challenging applications, lipid-based delivery systems like liposomes or nanoemulsions can be used. These systems encapsulate the hydrophobic drug within a lipid core or bilayer, allowing for stable dispersion in aqueous solutions.[21][22][23]

  • Liposomes: Spherical vesicles made of one or more phospholipid bilayers. Hydrophobic drugs like beta-ionol are incorporated into the lipid bilayer.[21][22]

  • Nanoemulsions: Oil-in-water emulsions stabilized by surfactants, with droplet sizes typically under 200 nm. Beta-ionol would be dissolved in the oil phase.[7]

While the formulation of these systems requires specialized equipment and expertise (e.g., high-pressure homogenization or sonication), they offer the highest potential for solubilizing very high concentrations of hydrophobic compounds for in vitro and in vivo delivery.[21][24][25]

Appendix: Reference Data

Table 1: Physicochemical Properties of Beta-Ionol

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂O[4][26]
Molecular Weight 194.32 g/mol [4][27]
Appearance Colorless, clear liquid[4][27]
Water Solubility ~16.29 mg/L (0.084 mM) at 25°C (estimated)[4][5]
LogP (o/w) 2.9 - 4.33 (highly hydrophobic)[4][27]
Primary Solvents Ethanol, DMSO, most fixed oils[4][][28]
References
  • The Good Scents Company. (n.d.). beta-ionol. Retrieved from [Link]

  • Chemwatch. (n.d.). beta-Ionone. Retrieved from [Source not providing a direct, stable URL, but information is consistent with other chemical suppliers]
  • Ansari, K., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology.
  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • PubChem. (n.d.). beta-Ionol, (E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 4-oxo-«beta»-ionol. Retrieved from [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Cintra, L. T. A., et al. (2012). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics.
  • TGSC Information System. (n.d.). beta-Ionone. Retrieved from [Source not providing a direct, stable URL, but information is consistent with other chemical suppliers]
  • Elmowafy, M., & Al-Sanea, M. M. (2025). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. Retrieved from [Link]

  • FlavScents. (2026). beta-ionol. Retrieved from [Link]

  • Jung, M., Mo, H., & Elson, C. E. (1998). Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention. Anticancer Research.
  • CAS. (2025). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • ResearchGate. (2019). Chemical Structure of β-Ionone. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Gattefossé. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Fan, Y., & Chen, Y. (2015). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Expert Opinion on Drug Delivery.
  • Papakyriakopoulou, P., et al. (2025).
  • Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link]

  • He, L., Mo, H., Hadisusilo, S., Qureshi, A. A., & Elson, C. E. (1997). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. The Journal of Nutrition.
  • Sharma, N., & N, D. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Nakanishi, K., et al. (2004). Beta-cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs.
  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Roquette Pharma Solutions. (2025). How can cyclodextrins enhance solubility?. CarboHydrate Chronicles S2E8. Retrieved from [Link] [Simulated URL]

  • Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • de Abreu, V. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research.
  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

Sources

Resolving beta-ionol peak tailing and co-elution in gas chromatography

Technical Support Center: Resolving -Ionol Peak Tailing and Co-Elution in Gas Chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Gas chromatography (GC) of terpene alcohols like

peak tailingco-elution

This guide provides field-proven, self-validating protocols to diagnose the root causality of these issues and restore analytical integrity to your GC-MS workflows.

Part 1: The Mechanistic Root of the Problem

Before implementing a fix, it is critical to understand the physical chemistry occurring inside the GC system.

Why does


-ionol exhibit peak tailing?


12

2

Why does


-ionol co-elute?




34

Part 2: Visualizing the Troubleshooting Logic

The following decision tree maps out the logical relationships between symptom diagnosis, root cause identification, and corrective action.

GC_TroubleshootingStartAnalyze β-IonolChromatogramDiagTailingIs Peak TailingPresent?Start->DiagTailingDiagCoelutionIs Co-ElutionPresent?Start->DiagCoelutionRootChemChemical Cause:Active Silanol SitesDiagTailing->RootChem Yes (Target Only)RootPhysPhysical Cause:Dead Volume / IsomersDiagTailing->RootPhys Yes (All Peaks)ResolvedOptimal β-IonolQuantificationDiagTailing->Resolved NoFixPhase1. Switch to Polar Phase(e.g., DB-Wax)DiagCoelution->FixPhase YesDiagCoelution->Resolved NoFixLiner1. Install Deactivated Liner2. Trim Column 15-30 cmRootChem->FixLinerRootPhys->FixLiner Fix InstallationFixDeriv3. Silylation (BSTFA)FixLiner->FixDerivFixDeriv->ResolvedFixRamp2. Reduce Temp Ramp(2-5°C/min)FixPhase->FixRampFixMS3. MS Deconvolution(SIM Mode)FixRamp->FixMSFixMS->Resolved

Fig 1. Decision tree for diagnosing and resolving β-ionol peak tailing and co-elution in GC-MS.

Part 3: Self-Validating Experimental Protocols

Do not guess the source of the error; prove it. Use the following protocols to systematically eliminate variables.

Protocol 1: The Alkane/Alcohol Diagnostic Test (Isolating the Root Cause)

Before performing maintenance, you must determine if the tailing is a physical installation error or a chemical active-site issue[1][5].

  • Prepare the Test Mix: Create a vial containing 50 ppm of

    
    -ionol and 50 ppm of a straight-chain alkane (e.g., dodecane, which has no polar groups).
    
  • Inject and Observe: Run the standard GC method.

  • Self-Validation Logic:

    • If both the alkane and

      
      -ionol tail (or if the solvent peak tails), the issue is physical turbulence. You have a dead volume in the inlet, a poorly cut column, or incorrect column insertion depth[5].
      
    • If the alkane is perfectly sharp but only the

      
      -ionol tails, the issue is strictly chemical (hydrogen bonding with active silanols)[1][5]. Proceed to Protocol 2.
      
Protocol 2: System Passivation and Column Trimming (Fixing Chemical Tailing)

If Protocol 1 indicates chemical tailing, the system's inertness has been compromised by matrix residue or thermal degradation[6].

  • Cool the System: Lower the oven and inlet temperatures to room temperature.

  • Replace the Liner: Remove the old liner. Install a highly deactivated, glass-wool-free liner (or one with specifically deactivated wool) to mask exposed silanol groups[2].

  • Trim the Column: Over time, the stationary phase at the front of the column degrades, exposing bare silica[2]. Using a ceramic scoring wafer, trim exactly 15–30 cm from the front of the capillary column[2][6]. Ensure the cut is a perfect 90° angle; jagged edges will recreate physical tailing[5].

  • Reinstall: Insert the column into the inlet, strictly adhering to the manufacturer's insertion depth metric to prevent unswept dead volumes[5].

  • Self-Validation: Rerun the Alkane/Alcohol Test. The system is validated when the

    
    -ionol symmetry factor (
    
    
    ) returns to a range of 0.9 – 1.2.
Protocol 3: Method Translation for Co-Elution Resolution

If

  • Phase Substitution: Swap the non-polar DB-5ms column for a polar polyethylene glycol (PEG) phase, such as a DB-Wax or DB-FFAP[4]. This shifts the separation mechanism to favor dipole interactions, pulling the isomers apart.

  • Thermal Optimization: Decreasing the temperature ramp rate increases the partition ratio (

    
    ), giving analytes more residence time to interact with the stationary phase[7]. Adjust the oven program to hold at 50°C, then ramp at a slow 2–5 °C/min strictly through the 
    
    
    -ionol elution window (typically 150–180°C)[4][7].
  • MS Deconvolution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Target unique quantifier ions for

    
    -ionol (e.g., m/z 177, 192) to mathematically separate it from background matrix[4].
    
  • Self-Validation: Inject a mixed standard of

    
    -ionol and 
    
    
    -ionol. Calculate the resolution (
    
    
    ). The method is validated when baseline resolution (
    
    
    ) is achieved.

Part 4: Quantitative Data & Method Parameters

Use the following tables to benchmark your system's performance and parameter settings.

Table 1: Diagnostic Matrix for Peak Tailing
Diagnostic ObservationRoot CauseRecommended Corrective Action
Alkane is sharp;

-ionol tails
Chemical (Active Silanols)Replace liner; Trim 15-30 cm of column[2]
Both Alkane and

-ionol tail
Physical (Dead Volume)Re-cut column; Correct insertion depth[5]
Solvent peak tails heavilySystem Installation/FlowCheck split ratio; Purge valve timing[5][6]
Tailing worsens over timeMatrix ContaminationBake-out column; Improve sample cleanup[6]
Table 2: Optimized GC-MS Parameters for -Ionol Quantification
ParameterNon-Polar Method (Screening)Polar Method (High Resolution)
Column Phase DB-5ms (30m x 0.25mm x 0.25µm)[4]DB-Wax / DB-FFAP (30m x 0.25mm x 0.25µm)[4]
Injector Temp 250 °C[2][4]250 °C[4]
Oven Ramp 50°C to 280°C at 10°C/min[4]50°C (hold 2 min) to 240°C at 5°C/min[4]
Carrier Gas Helium, 1.0 - 2.0 mL/min[2][4]Helium, 1.0 - 2.0 mL/min[2]
MS Mode Full Scan (m/z 50-300)[4]SIM Mode (m/z 177, 192)[4]

Part 5: Frequently Asked Questions (FAQs)

Q: I have replaced the liner and trimmed the column, but the


-ionol peak is still tailing. What is the next logical step?A:2

Q: Can I just use a higher carrier gas flow rate to sharpen the peak and reduce co-elution? A: No. While increasing the flow rate reduces residence time (which might slightly sharpen a tailing peak), it degrades the overall resolution (

77

Q: Why does my solvent peak tail along with the


-ionol?A:55

References

1.[1] Gas Chromatography Problem Solving and Troubleshooting. Oxford Academic. Available at: 2.[2] Troubleshooting peak tailing in the GC analysis of fatty alcohols. BenchChem. Available at: 3.[4] beta-Ionol | 22029-76-1. BenchChem. Available at: 4.[6] Fixing GC Peak Tailing for Cleaner Results. Separation Science. Available at: 5.[5] GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Available at: 6.[3] Meta-Analysis of the Core Aroma Components of Grape and Wine Aroma. National Institutes of Health (NIH). Available at: 7.[7] How can I improve the resolution of the peaks in gas chromatography? ResearchGate. Available at:

Technical Support Center: Stability of Beta-Ionol Under UV & Thermal Stress

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of Beta-Ionol

Beta-ionol (CAS: 22029-76-1) is a C13-norisoprenoid and a critical allylic alcohol derived from the degradation of carotenoids. While valued for its floral, woody olfactory profile and bioactivity, it exhibits significant instability. Unlike its ketone counterpart (beta-ionone), the hydroxyl group at the C9 position of beta-ionol introduces susceptibility to acid-catalyzed dehydration and allylic rearrangement , particularly under thermal stress. Furthermore, the conjugated diene system makes it a prime target for photo-oxidation and E/Z isomerization under UV light.

This guide provides a mechanistic troubleshooting framework to maintain beta-ionol integrity during experimentation and storage.

Module 1: Thermal Stress & Dehydration Troubleshooting

Q1: My beta-ionol purity dropped significantly after heating at 80°C. What happened?

Diagnosis: You likely triggered thermal dehydration and retro-aldol-type fragmentation . Mechanism: Beta-ionol is an allylic alcohol. Under thermal stress (especially in the presence of trace acids), it readily dehydrates to form megastigmatrienes (isomeric megastigma-4,6,8-trienes). This is a thermodynamically driven elimination of water to extend the conjugated system.

  • Secondary Pathway: Oxidative cleavage can yield dihydroactinidiolide and isophorone .

Q2: I see "ghost peaks" in my GC chromatogram after hot injection. Is my sample impure?

Diagnosis: This is likely artifactual degradation inside the GC injector. Root Cause: If your injector temperature is too high (>250°C) or the liner is active (dirty), beta-ionol can dehydrate in situ before reaching the column. Solution:

  • Lower Injector Temp: Reduce to 200–220°C.

  • Use Deactivated Liners: Switch to silanized glass liners to prevent surface-catalyzed dehydration.

  • On-Column Injection: If possible, use on-column injection to avoid thermal shock.

Q3: Can I store beta-ionol in DMSO at room temperature?

Recommendation: No. Reasoning: While soluble, DMSO can act as a mild oxidant over time. More importantly, beta-ionol is prone to allylic rearrangement in polar aprotic solvents if any trace acidity is present. Protocol: Store neat or in non-polar solvents (Hexane, Dodecane) at -20°C under Argon.

Module 2: Photostability & UV Stress

Q4: My clear beta-ionol solution turned yellow/brown after exposure to lab light. Why?

Diagnosis: Photo-oxidation and Polymerization. Mechanism: UV light (λ < 400 nm) excites the conjugated diene system ($ \pi \to \pi^* $ transition). This leads to:

  • E/Z Isomerization: Conversion of the natural (E)-isomer to the (Z)-isomer (cis-beta-ionol).

  • Epoxidation: Formation of 5,6-epoxy-beta-ionol via reaction with singlet oxygen (

    
    ).
    
  • Radical Polymerization: High-energy intermediates cross-link, causing the yellow/brown color shift.

Q5: How do I distinguish between thermal and UV degradation products?

Differentiation Rule:

  • Thermal Stress primarily yields dehydration products (Megastigmatrienes, m/z 174).

  • UV Stress primarily yields oxygenated species (Epoxides, m/z 210) and isomers (Z-beta-ionol).

Module 3: Analytical Diagnostics (GC-MS)

To validate the integrity of your beta-ionol, use the following self-validating GC-MS protocol.

Standard Operating Procedure: Beta-Ionol Purity Check
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)Non-polar phase minimizes column bleed and interaction with hydroxyl group.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for stable retention times.
Injector 220°C (Split 20:1)CRITICAL: Keep <250°C to prevent thermal dehydration in the inlet.
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Slow ramp ensures separation of E/Z isomers and dehydration byproducts.
Transfer Line 250°CPrevents condensation of high boiling oxidation products.
MS Source 230°C (EI mode, 70 eV)Standard ionization energy.[1]
Degradation Marker Identification Table
Retention OrderCompound NameDiagnostic Ions (m/z)Origin
Early Eluter Megastigmatrienes 174 (M+) , 159, 119Thermal Dehydration (Major Marker)
Target (E)-Beta-Ionol 194 (M+) , 179, 161 (M-H2O-CH3)Intact Analyte
Co-Eluter (Z)-Beta-Ionol 194 (M+), slightly different ratio of 179/161UV Isomerization
Late Eluter 5,6-Epoxy-beta-ionol 210 (M+) , 125, 43Photo-Oxidation
Late Eluter Dihydroactinidiolide 180 (M+), 137, 111Advanced Oxidation

Visualizing the Degradation Pathways

The following diagram maps the distinct pathways for thermal vs. UV degradation, providing a logical flow for troubleshooting.

BetaIonolDegradation BetaIonol Beta-Ionol (C13H22O) ThermalStress Thermal Stress (>60°C / Acid) BetaIonol->ThermalStress UVStress UV Light (λ < 400nm) BetaIonol->UVStress Megastigmatriene Megastigmatrienes (Dehydration) m/z 174 ThermalStress->Megastigmatriene - H2O RetroIonol Retro-Ionols (Rearrangement) ThermalStress->RetroIonol Allylic Shift ZIsomer (Z)-Beta-Ionol (Isomerization) UVStress->ZIsomer E/Z Shift Epoxide 5,6-Epoxy-beta-ionol (Oxidation) m/z 210 UVStress->Epoxide + 1O2 (Singlet Oxygen) Polymer Oligomers/Polymers (Browning) Epoxide->Polymer Radical X-linking

Figure 1: Divergent degradation pathways of beta-ionol under thermal vs. UV stress.

References

  • National Institute of Standards and Technology (NIST). (2025). β-Ionone-5,6-epoxide Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Cao, X., et al. (2012). Synthesis and Thermal Degradation Property of β-ionol-β-D-glucoside. Food Science, 33(20), 21-26.[3] Retrieved from [Link]

  • PubChem. (2025). Beta-Ionol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Schmarr, H. G., et al. (2016).[4] Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine. Analytical and Bioanalytical Chemistry, 408, 6411–6422. Retrieved from [Link]

Sources

Breaking emulsions during beta-ionol extraction from plant matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for beta-ionol extraction from plant matrices. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with emulsion formation during liquid-liquid extraction (LLE) procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and ensure a high-yield, efficient extraction process.

Part 1: Frequently Asked Questions (FAQs) on Emulsion Formation

This section addresses the fundamental questions surrounding emulsion formation during the extraction of beta-ionol from complex plant matrices.

Q1: What exactly is an emulsion and why does it form during my extraction?

A: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of beta-ionol extraction, you are typically using an aqueous phase (from the plant material) and an immiscible organic solvent to partition the target analyte. Emulsions form when high-molecular-weight, surfactant-like compounds naturally present in the plant matrix (e.g., phospholipids, proteins, and free fatty acids) create a stable film at the interface between the aqueous and organic layers.[2] Vigorous shaking or mixing during the extraction process provides the energy to break up the solvent phases into droplets, and these natural surfactants then stabilize them, preventing the layers from separating cleanly.[1][3]

Q2: How do emulsions negatively impact my beta-ionol extraction?

A: Emulsions pose several significant problems for quantitative analysis and downstream applications:

  • Poor Phase Separation: The most immediate issue is the inability to cleanly separate the organic phase (containing your beta-ionol) from the aqueous phase. This makes it difficult to collect the desired layer without cross-contamination.[2]

  • Analyte Sequestration: The emulsion layer itself can trap a significant amount of your target analyte, beta-ionol, leading to lower-than-expected recovery and inaccurate quantification.[2]

  • Increased Processing Time: The time spent waiting for an emulsion to resolve, or actively trying to break it, can create significant bottlenecks in your workflow.

  • Solvent and Product Loss: Attempts to separate the layers from a persistent emulsion often result in the loss of both solvent and the dissolved product.[3]

Q3: Are there ways to prevent emulsions from forming in the first place?

A: Yes, prevention is often the most effective strategy.[1] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of your separatory funnel. This reduces the amount of mechanical energy put into the system, which is necessary for forming stable emulsions.[2]

  • pH Adjustment (Pre-extraction): The charge of many natural surfactants is pH-dependent.[4] Adjusting the pH of the aqueous phase before adding the organic solvent can sometimes increase the solubility of these surfactants in the aqueous layer, preventing them from stabilizing the oil-water interface.

  • Alternative Extraction Methods: For particularly problematic matrices, consider solid-phase extraction (SPE) or supported liquid extraction (SLE), which are less prone to emulsion formation.[1][2]

Part 2: Troubleshooting Guide for Persistent Emulsions

This section provides a tiered approach to breaking emulsions once they have formed. Start with the simplest and least disruptive methods first.

dot

Caption: Decision tree for emulsion troubleshooting.

Scenario: You have performed a liquid-liquid extraction and a significant, stable emulsion has formed between the aqueous and organic layers.

Tier 1: Simple Physical & Gentle Methods
  • Wait and Observe: The simplest approach is to let the separatory funnel stand undisturbed for 10-20 minutes.[5] Sometimes, the emulsion will break on its own as the droplets coalesce over time. Gentle tapping or swirling of the flask can sometimes encourage this process.[5][6]

  • Temperature Modification: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the phases and disrupt the interfacial film, promoting separation.[7] Conversely, cooling the mixture (a technique known as freezing) can sometimes work by having ice crystals physically disrupt the emulsion structure.[7] Use caution with flammable organic solvents when heating.

Tier 2: Chemical Interventions

If gentle physical methods fail, the next step is to alter the chemical properties of the system.

  • "Salting Out": Add a small amount of a saturated sodium chloride (NaCl) solution (brine) or solid salt to the mixture and gently swirl.[1][2]

    • Mechanism: Adding salt dramatically increases the ionic strength of the aqueous phase.[1][8] This reduces the solubility of organic, surfactant-like molecules in the aqueous layer, forcing them into the organic phase and destabilizing the emulsion interface.[1][2] It also increases the density of the aqueous layer, further promoting separation.

  • pH Adjustment: Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the mixture.

    • Mechanism: Many natural emulsifying agents are proteins or fatty acids whose charge, and therefore solubility, is dependent on pH.[4][9] By changing the pH, you can neutralize the charge on these molecules, reducing their surfactant properties and causing the emulsion to break.[5][6] For example, acidifying the solution can protonate carboxyl groups on fatty acids, making them less effective emulsifiers.[5][6]

  • Addition of a Different Solvent: Adding a small volume of a different organic solvent can alter the polarity of the organic phase.[1][2] For example, adding a small amount of methanol or chloroform might help to solubilize the emulsifying agents fully into one of the phases.[10]

Tier 3: Mechanical & Physical Disruption

These methods are generally very effective but may require additional equipment.

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm for 10-15 minutes).[1][11]

    • Mechanism: Centrifugation applies a strong gravitational force that accelerates the coalescence of the dispersed droplets, forcing the separation of the layers.[1][11] This is often the most reliable method for breaking stubborn emulsions.[5][6]

  • Filtration: Attempt to filter the mixture through a plug of glass wool or phase separation paper.[1][2]

    • Mechanism: The physical matrix of the filter medium can help to coalesce the small droplets of the dispersed phase, breaking the emulsion.[1][2] Phase separation paper is specially treated to be hydrophobic, allowing the organic solvent to pass through while retaining the aqueous phase.[2]

  • Ultrasonication: Place the vessel containing the emulsion in an ultrasonic bath.[5][12]

    • Mechanism: The high-frequency sound waves create localized areas of high pressure and cavitation, which can disrupt the interfacial film and promote droplet coalescence.[12]

Comparison of Emulsion Breaking Techniques
TechniquePrinciple of ActionAdvantagesDisadvantages
Salting Out Increases ionic strength of the aqueous phase, reducing solubility of emulsifiers.[1][8]Simple, inexpensive, and often very effective.Adds salt to the aqueous layer, which may interfere with downstream analysis.
pH Adjustment Alters the charge and solubility of pH-dependent emulsifiers (proteins, fatty acids).[4]Effective for emulsions stabilized by ionizable compounds.Can potentially degrade pH-sensitive target analytes like beta-ionol.
Centrifugation Applies g-force to accelerate the coalescence of dispersed droplets.[1][11]Highly effective for most emulsions; purely physical method.[5][6]Requires a centrifuge, may be difficult for large volumes.[1]
Filtration Physical coalescence of droplets on a filter medium (e.g., glass wool).[1][2]Simple, requires minimal equipment.May not be effective for very stable emulsions; can lead to analyte loss on the filter.

Part 3: Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective troubleshooting techniques.

dot

G cluster_0 Beta-Ionol Extraction Workflow A 1. Homogenize Plant Material in Aqueous Buffer B 2. Add Immiscible Organic Solvent (e.g., Hexane, Ethyl Acetate) A->B C 3. Mix Gently (Invert, do not shake) B->C D 4. Allow Layers to Separate C->D E Emulsion Formed? D->E F 5a. No: Collect Organic Layer E->F No G 5b. Yes: Apply Troubleshooting Protocol E->G Yes H 6. Dry Organic Layer (e.g., with Na2SO4) F->H G->D Re-attempt Separation I 7. Evaporate Solvent H->I J 8. Analyze Beta-Ionol I->J

Sources

Technical Support Center: Beta-Ionol In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Beta-Ionol Paradox

Beta-ionol (CAS 22029-76-1) presents a classic "hydrophobic compound paradox" in cell culture. As a lipophilic terpene derivative (LogP ~4.0–4.3), it requires organic solvents for initial solubilization. However, the solvents most effective for beta-ionol (DMSO, Ethanol) are cytotoxic at the concentrations often required to keep the compound in solution. Furthermore, beta-ionol is volatile, leading to "edge effects" and inconsistent dosing.[1]

This guide provides a validated framework to decouple solvent toxicity from compound activity , ensuring your cytotoxicity or efficacy data reflects the biology of beta-ionol, not the stress of the vehicle.

Module 1: Solvent Selection & The "1000x Rule"

The Challenge

Beta-ionol will precipitate immediately upon addition to aqueous media if the stock concentration is too low, forcing you to add higher volumes of solvent. Conversely, high solvent volumes (>0.5%) induce membrane permeabilization and apoptosis, masking the true effect of the compound.

The Solution: High-Concentration Stocks

To minimize solvent toxicity, you must minimize solvent volume.[1] This requires preparing Master Stocks at concentrations 1000x higher than your highest working concentration.[1]

Standard Protocol: DMSO/Ethanol System
  • Solvent Choice:

    • Primary: Dimethyl Sulfoxide (DMSO, sterile filtered, hybridoma grade).

    • Secondary: Ethanol (Absolute, cell culture grade). Note: Ethanol is more toxic than DMSO for many cell lines but may be necessary if beta-ionol stability is compromised in DMSO.[1]

  • The Limit:

    • Target Final Solvent Concentration: ≤ 0.1% (v/v).

    • Hard Limit: 0.5% (v/v).

    • Reference: Galvao et al. (2014) established that DMSO >0.1% can alter genomic expression even without visible cytotoxicity.[1]

Workflow Visualization

SolventWorkflow Compound Pure Beta-Ionol (Neat Liquid) Stock Master Stock (1000x in DMSO) >100 mM Compound->Stock Dissolve Intermed Intermediate Dilution (10x in Media) *Vortex Immediately* Stock->Intermed 1:100 Dilution Final Final Assay Well (1x Concentration) 0.1% DMSO Intermed->Final 1:10 Dilution

Figure 1: The "Step-Down" dilution method prevents precipitation shock.[1] Direct addition of 1000x stock to the well often causes local precipitation before dispersion.

Module 2: Advanced Delivery (The "Zero-Solvent" Strategy)

If your cells are hypersensitive to DMSO (e.g., primary neurons, stem cells) or if beta-ionol precipitates even at 0.1% DMSO, you must switch to a carrier system.

Strategy A: BSA Complexation (Recommended)

Serum albumin (BSA) acts as a physiological carrier for lipophilic molecules, similar to how it transports fatty acids in the blood. This method mimics in vivo delivery.[1]

Protocol:

  • Prepare BSA: Dissolve Fatty Acid-Free BSA (10% w/v) in culture media. Sterile filter.

  • Complexation:

    • Dilute Beta-Ionol in a small volume of Ethanol (e.g., 100 mM).[1]

    • Add the ethanolic Beta-Ionol dropwise to the warm (37°C) BSA solution while vortexing.

    • Incubate: Shake at 37°C for 1–2 hours to allow intercalation.

  • Result: A water-soluble Beta-Ionol:BSA complex that can be added directly to cells without free solvent toxicity.[1]

Strategy B: Cyclodextrin Encapsulation

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex, hiding the hydrophobic beta-ionol inside a hydrophilic ring.[1]

  • Ratio: typically 1:2 (Beta-Ionol : Cyclodextrin) molar ratio.[1]

  • Benefit: Increases solubility up to 1000-fold and reduces volatility.

Module 3: Volatility Management

Beta-ionol is a volatile terpene.[1][2] In a standard 96-well plate at 37°C, it will evaporate and cross-contaminate adjacent wells (the "Edge Effect"), leading to false positives in control wells.

Required Controls:

  • Plate Sealing: Use gas-permeable adhesive seals (e.g., breathable membranes) specifically designed to stop evaporation while allowing CO2 exchange.[1]

  • Spacing: Do not use outer wells. Fill them with PBS.[1][3]

  • Separation: Never culture "Control" and "High Dose" wells on the same plate if using standard lids. The vapor transfer will kill your controls.

Module 4: Experimental Validation (Self-Validating Systems)

Before running your bioactivity assay, you must run a Vehicle Tolerance Test (VTT).

Vehicle Tolerance Protocol
VariableCondition A (Ideal)Condition B (Acceptable)Condition C (Toxic)
DMSO % 0.05%0.1%> 0.5%
Ethanol % 0.05%0.1%> 0.25%
Observation No morphological changeSlight slowing of growthDetachment, blebbing

Validation Logic: If Viability(Vehicle 0.1%) < 90% of Viability(Media Only), your solvent is confounding your results. You must switch to the BSA method (Module 2).

Troubleshooting Decision Tree

TroubleshootingTree Start Observed Cytotoxicity CheckVehicle Check Vehicle Control (DMSO Only Well) Start->CheckVehicle VehicleHigh Vehicle Well Dead? CheckVehicle->VehicleHigh Yes (>10% death) VehicleOK Vehicle Well Healthy? CheckVehicle->VehicleOK No (<5% death) Action1 Solvent Toxicity. Reduce DMSO to <0.1% or Switch to BSA. VehicleHigh->Action1 Action2 True Compound Effect. Proceed with IC50. VehicleOK->Action2 Action3 Volatility Issue. Did Control wells die next to treated wells? VehicleOK->Action3 Inconsistent Data

Figure 2: Logic flow for distinguishing between solvent toxicity and beta-ionol activity.

Troubleshooting & FAQ

Q1: My beta-ionol precipitates when I add the stock to the media. What is wrong? A: You likely added a highly concentrated hydrophobic stock (e.g., 100% or 1M) directly to a static aqueous volume.

  • Fix: Use the "Intermediate Dilution" step (see Figure 1). Dilute your stock 1:10 into serum-free media while vortexing, then add that mixture to your cells.[1] The serum proteins in the final well will also help solubilize the compound.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but be careful. Ethanol is generally more cytotoxic to mammalian cells than DMSO.[1] The safe limit for ethanol is often <0.1%. Ethanol is also more volatile, which may alter the concentration during the assay setup.

Q3: My "Untreated Control" wells are showing 30% cell death. Why? A: This is likely Vapor Toxicity .[1] If your beta-ionol wells are adjacent to your control wells, the volatile compound has evaporated, traveled through the headspace, and dissolved into the control media.

  • Fix: Use separate plates for controls and treatments, or seal the plate with a chemically resistant, gas-permeable film.

Q4: How do I store Beta-Ionol stocks? A: Beta-ionol is sensitive to oxidation (turning brown/yellow).[1]

  • Storage: Store neat (pure) liquid under nitrogen gas at -20°C.

  • Stocks: DMSO stocks should be single-use aliquots.[1] Do not freeze-thaw DMSO stocks of terpenes more than once, as moisture uptake will cause the compound to crash out.

References

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[1] Archives of Toxicology, 88(7), 1529–1532. Link

  • BenchChem Technical Support. (2025). Preparation of BSA complexed free fatty acids and lipophiles for in vitro studies. BenchChem Protocols. Link

  • Alfa Chemistry. (2024).[1] Cyclodextrin Inclusion Complexes: Mechanisms and Applications for Hydrophobic Guests. Alfa Chemistry Knowledge Base. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5373729, Beta-Ionol.[1] PubChem. Link

Sources

Technical Support Center: Optimizing Beta-Ionol Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for beta-ionol biosynthesis. This guide is designed for metabolic engineers, researchers, and drug development professionals seeking to troubleshoot and optimize the microbial production of beta-ionol and its derivatives (such as dihydro-beta-ionol).

Beta-ionol is a high-value C13-norisoprenoid utilized as a critical intermediate in pharmaceutical synthesis and a premium aroma compound. Its biological production relies on a complex enzymatic cascade: the synthesis of carotenoid precursors, the oxidative cleavage of


-carotene to 

-ionone, and the subsequent stereoselective reduction of

-ionone to

-ionol[1].

Mechanistic Overview & Pathway Architecture

To troubleshoot yield bottlenecks, one must first understand the causality of the metabolic flux. The biosynthesis of beta-ionol requires bridging the native lipid metabolism of the host with heterologous plant-derived enzymes. The primary substrate,


-carotene, is highly hydrophobic and sequesters in cell membranes. Carotenoid Cleavage Dioxygenase 1 (CCD1), the enzyme responsible for cleaving 

-carotene into

-ionone, is a cytosolic, non-heme iron-dependent enzyme[1]. This spatial separation between substrate and enzyme is the most common cause of low pathway flux. Following cleavage, endogenous or heterologously expressed reductases (such as enoate reductases or alcohol dehydrogenases) convert the volatile

-ionone into

-ionol[2].

MetabolicPathway MVA Mevalonate Pathway (Precursor Supply) GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA->GGPP Erg20 / CrtE BCarotene Beta-Carotene (Hydrophobic Intermediate) GGPP->BCarotene CrtYB / CrtI BIonone Beta-Ionone (Volatile Ketone) BCarotene->BIonone CCD1 (Oxidative Cleavage) BIonol Beta-Ionol / Dihydro-beta-ionol (Target Product) BIonone->BIonol ADH / Enoate Reductase

Metabolic pathway for microbial biosynthesis of beta-ionol from carotenoid precursors.

Quantitative Benchmarks: Host Organism Comparison

Selecting the correct microbial host and cultivation strategy fundamentally dictates the theoretical maximum yield. Yeast systems generally outperform bacterial systems due to their superior handling of membrane-bound hydrophobic intermediates and endogenous cytochrome P450 reductase networks[2].

Host OrganismTarget CompoundHighest Reported TiterCultivation StrategyReference
Yarrowia lipolytica

-Ionone (Intermediate)
4.0 g/LDe novo engineered MVA pathway[1]
Escherichia coli

-Ionone (Intermediate)
0.5 g/LDe novo engineered MEP pathway[1]
Saccharomyces cerevisiae

-Ionone (Intermediate)
180 mg/LTwo-phase organic fermentation[1]
Saccharomyces cerevisiaeDihydro-

-ionone
91.08 mg/LWhole-cell biotransformation[2]

Troubleshooting Guide (Q&A)

Q: Why is my conversion of


-carotene to 

-ionone bottlenecking the overall

-ionol yield?
A: This is typically a mass-transfer limitation. Because

-carotene is highly lipophilic, it accumulates within the hydrophobic core of the lipid bilayer, whereas CCD1 is expressed in the aqueous cytosol[1]. Solution: Shift to an oleaginous host like Yarrowia lipolytica or engineer Saccharomyces cerevisiae to overproduce neutral lipid droplets. Lipid droplets act as a co-localization matrix, pulling

-carotene out of the membrane and providing a massive surface area for cytosolic CCD1 to interface with the substrate, drastically improving cleavage kinetics[1][3].

Q: My cells stop growing shortly after the pathway is induced, and product titers plateau early. What is causing this? A: You are likely experiencing product toxicity.


-ionone is a highly reactive, volatile ketone that disrupts microbial cell membranes and inhibits enoate reductase activity at concentrations as low as 50-100 mg/L.
Solution: Implement a two-phase fermentation system using a biocompatible organic overlay (e.g., 10-20% v/v decane or dodecane). The organic phase acts as a thermodynamic sink, continuously extracting 

-ionone and

-ionol from the aqueous phase as they are formed. This shifts the reaction equilibrium forward (Le Chatelier's principle) and keeps the aqueous product concentration below toxic thresholds[4].

Q: The final product profile shows a mixture of


-ionol, dihydro-

-ionone, and dihydro-

-ionol. How do I drive specificity toward pure

-ionol?
A: This indicates a lack of reductase specificity. Endogenous yeast enzymes possess broad substrate promiscuity. The reduction of the

-unsaturated double bond is catalyzed by enoate reductases (e.g., AaDBR1), while the ketone group is reduced by alcohol dehydrogenases (ADH)[2][5]. Solution: To accumulate

-ionol specifically, you must knock out competing endogenous enoate reductases (like OYE2 and OYE3 in yeast) to prevent double-bond saturation, and overexpress a highly specific ADH to exclusively reduce the ketone group.

Self-Validating Experimental Protocol: Two-Phase Biotransformation

To ensure high reproducibility, this protocol utilizes a self-validating framework where each step contains an internal visual or analytical checkpoint before proceeding to the next phase.

ProtocolWorkflow Step1 1. Cell Culturing (OD600 = 2.0) Step2 2. Pathway Induction (Add Inducer) Step1->Step2 Step3 3. Two-Phase Setup (20% Decane Overlay) Step2->Step3 Step4 4. Biotransformation (In Situ Extraction) Step3->Step4 Step5 5. GC-MS Analysis (Product Validation) Step4->Step5

Step-by-step workflow for two-phase microbial biotransformation and product recovery.

Step-by-Step Methodology
  • Strain Preparation & Growth: Inoculate the engineered S. cerevisiae or Y. lipolytica strain into 50 mL of standard YPD or minimal media. Incubate at 30°C, 250 rpm for 24 hours.

    • Validation Checkpoint: Measure the

      
      . It should reach 
      
      
      
      . Centrifuge a 1 mL aliquot; the cell pellet must exhibit a distinct orange/red hue, confirming successful intracellular accumulation of the
      
      
      -carotene precursor prior to cleavage.
  • Pathway Induction: Resuspend the cells in induction media (e.g., containing galactose for GAL promoters or IPTG for bacterial systems) to trigger the expression of CCD1 and the specific ADH.

  • Two-Phase Cultivation Setup: Aseptically add 10 mL (20% v/v) of sterile decane to the 50 mL culture.

    • Causality: Decane possesses a high partition coefficient (

      
      ) for norisoprenoids, ensuring that the generated 
      
      
      
      -ionone is immediately sequestered, protecting the cells from reactive oxygen species (ROS) and membrane disruption[4].
  • Biotransformation: Incubate the biphasic culture at 30°C, 200 rpm for 72 hours. Ensure the shaking speed is sufficient to create an emulsion, maximizing the interfacial surface area between the aqueous and organic phases.

  • Product Recovery & GC-MS Analysis: Centrifuge the culture at 4,000

    
     g for 10 minutes to cleanly separate the phases. Extract the upper decane layer. Dope the sample with 1 mg/L of nonanol as an internal standard.
    
    • Validation Checkpoint: Analyze via GC-MS (Electron Ionization at 70 eV, mass range m/z 40-400)[1]. The recovery of the nonanol internal standard must exceed 95% to validate that the decane matrix did not suppress the ionization of the target

      
      -ionol.
      

Frequently Asked Questions (FAQs)

Q: Can quorum sensing be utilized to improve yields in co-culture systems? A: Yes. In advanced biomanufacturing, dividing the metabolic burden between two strains (e.g., an E. coli strain producing


-carotene and an S. cerevisiae strain performing the cleavage and reduction) can be highly effective. Implementing quorum sensing-based growth-regulation circuits allows you to autonomously control the population dynamics and optimize the exchange of intermediates between the two species, preventing one strain from outcompeting the other[2].

Q: How do I analytically differentiate


-ionol from dihydro-

-ionol during downstream purification?
A: While both compounds share similar boiling points and polarities, they can be resolved via GC-MS.

-ionol retains the double bond in the side chain, whereas dihydro-

-ionol is fully saturated at the

position. Ensure your GC oven temperature program includes a slow ramp (e.g., 2-5°C/min) between 150°C and 200°C.

-ionol will present a distinct molecular ion peak at m/z 194, while dihydro-

-ionol will appear at m/z 196[1][6].

Q: Are there specific enzymes that enhance the release of glycosylated precursors? A: In some natural biotransformation setups (like utilizing hop or tea extracts),


-ionol is bound as a non-volatile glycoside. Utilizing yeast strains that natively express 

-glucosidase, or supplementing the fermentation with exogenous enzymes (e.g., Aromazyme), will cleave the glycosidic bond and release the free, volatile

-ionol into the matrix[7].

References

  • "A Simple Way to (±)‐Dihydroactinidiolide from ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ‐Ionone Related to the Enzymic Co‐oxidation of 
    
    
    
    ‐Carotene in Aqueous Solution", ResearchGate,[Link]
  • "Metabolism of beta-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits", PubMed,[Link]

  • "Introducing CCD1 into isolated Rhodotorula strain enhances flavor production and improves cigar fermentation", Frontiers,[Link]

  • "Biotransformations Performed by Yeasts on Aromatic Compounds Provided by Hop—A Review", MDPI,[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Beta-Ionol Analytical Standards: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry, the integrity of quantitative data is paramount. This is particularly true in the pharmaceutical, food, and fragrance industries, where the precise quantification of compounds like beta-ionol is critical for quality control, safety, and efficacy.[1][2] Beta-ionol, a naturally occurring C13 apocarotenoid, is a significant contributor to the aromatic profiles of various flowers, fruits, and tobacco.[3][4] Its use as a flavoring and fragrance agent necessitates a robust and reliable analytical standard for accurate measurement.[3][4]

This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatography-based methods for the validation of beta-ionol analytical standards. As a primary method of measurement, qNMR offers a direct and often more accurate means of quantification compared to relative methods that rely on calibration curves with the same compound as the analyte.[2][5] We will explore the theoretical underpinnings, practical workflows, and comparative performance of these techniques, supported by experimental data and established protocols.

The Imperative for Accurate Quantification of Beta-Ionol

Beta-ionol is biosynthesized from the oxidative cleavage of β-carotene and subsequent reduction of β-ionone.[6] Its presence and concentration can significantly impact the sensory characteristics of a product. Therefore, having a well-characterized analytical standard is the foundation for any quantitative analysis. The validation of this standard ensures its purity and assigned concentration are accurate and traceable, providing confidence in all subsequent measurements.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination and content assignment of organic molecules, including natural products like beta-ionol.[5][7] Its key advantage lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[2] This principle allows for the absolute quantification of a substance against a certified internal standard of a different compound, a significant advantage when a certified reference material of the analyte is unavailable.[1][8]

The Causality Behind Key Experimental Choices in qNMR

The reliability of qNMR results hinges on meticulous planning and execution of the experiment.[2] Here, we delve into the reasoning behind critical experimental parameters:

  • Internal Standard Selection: The choice of an internal standard is crucial. It must be a stable, non-volatile, and highly pure compound with at least one signal that is well-resolved from any analyte or impurity signals. For ¹H qNMR of beta-ionol, compounds like dimethyl sulfone or maleic acid are often suitable candidates due to their simple spectra and chemical inertness. The standard's concentration must be known with high accuracy, ideally as a Certified Reference Material (CRM) from a national metrology institute like the National Institute of Standards and Technology (NIST).[9][10][11][12]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte (beta-ionol) and the internal standard without causing any chemical reactions.[2] The choice of solvent can also influence chemical shifts, so consistency is key.

  • Acquisition Parameters: To ensure accurate integration, several acquisition parameters must be optimized. A sufficient relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard, is essential for complete magnetization recovery. A 90° pulse angle should be accurately calibrated to ensure uniform excitation across the spectrum.[13]

  • Data Processing: Manual and careful processing of the Free Induction Decay (FID) is recommended for precision.[2] This includes applying a small line broadening factor (e.g., 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape, followed by meticulous phase and baseline correction.[2][14]

Experimental Workflow for qNMR Validation

The following diagram illustrates a typical workflow for the validation of a beta-ionol analytical standard using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh beta-ionol dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR parameters (D1, pulse angle, etc.) transfer->setup acquire Acquire 1H NMR spectrum setup->acquire process Process FID (FT, phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result result calculate->result Validated Purity

Caption: qNMR workflow for beta-ionol standard validation.

Step-by-Step qNMR Protocol for Beta-Ionol Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the beta-ionol candidate standard and a similar mass of a certified internal standard (e.g., dimethyl sulfone) into a clean vial using a microbalance with at least 0.01 mg readability.[1][14]

    • Record the exact masses.

    • Dissolve the weighed solids in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d).

    • Vortex the solution until both the analyte and internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Set the acquisition parameters:

      • Pulse angle: 90° (accurately calibrated).

      • Relaxation delay (D1): ≥ 5 x T1 (longest T1 of analyte and standard).

      • Acquisition time (AQ): ≥ 3 seconds.

      • Number of scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[13]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the FID.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Select a well-resolved, non-overlapping signal for both beta-ionol and the internal standard. For beta-ionol, the signals of the vinylic protons are often suitable.

    • Integrate the selected signals.

    • Calculate the purity of beta-ionol using the following equation[2][15]:

      Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Alternative Methods: A Comparative Overview

While qNMR is a powerful primary method, other analytical techniques, primarily chromatography-based, are also widely used for the validation of analytical standards. An independent validation using an alternative method is often key to demonstrating the suitability of a standard.[16]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC and HPLC are powerful separation techniques that are commonly used for purity assessment.[6]

  • Principle of Operation: These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity is typically determined by area percent, assuming that all components have a similar response factor with the detector used.

  • Method Validation: A full method validation according to guidelines from organizations like the International Council for Harmonisation (ICH) is required. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[17][18]

Comparison of qNMR and Chromatographic Methods

The following diagram provides a comparative overview of qNMR and chromatography for the validation of analytical standards.

Method_Comparison cluster_qnmr_attr qNMR Attributes cluster_chrom_attr Chromatography Attributes qNMR qNMR qnmr_principle Primary Method (Absolute Quantification) qNMR->qnmr_principle qnmr_standard Requires a certified internal standard (can be a different compound) qNMR->qnmr_standard qnmr_calib No calibration curve needed for each analyte qNMR->qnmr_calib qnmr_speed Relatively fast analysis time per sample qNMR->qnmr_speed qnmr_destructive Non-destructive qNMR->qnmr_destructive Chromatography Chromatography (GC/HPLC) chrom_principle Relative Quantification (Area % or external standard) Chromatography->chrom_principle chrom_standard Requires a reference standard of the analyte for accurate quantification Chromatography->chrom_standard chrom_calib Requires calibration curves Chromatography->chrom_calib chrom_speed Can have longer run times and method development Chromatography->chrom_speed chrom_destructive Destructive Chromatography->chrom_destructive

Caption: Comparison of qNMR and Chromatography.

Data Presentation: A Comparative Summary
ParameterqNMRChromatography (GC/HPLC)
Principle Absolute Quantification (Primary Method)Relative Quantification
Calibration Internal standard of a different compoundRequires analyte-specific reference standard and calibration curve
Traceability Directly traceable to SI units through a certified internal standardTraceability depends on the purity of the analyte-specific standard
Selectivity High, based on unique chemical shiftsHigh, based on chromatographic separation
Universality Applicable to any soluble compound with an NMR-active nucleusMethod development required for each analyte
Sample Throughput Generally faster per sample after initial setupCan be slower due to run times and method development
Destructive NoYes
Typical Uncertainty Low (often < 1%)Can be higher, dependent on multiple factors

Conclusion: A Synergistic Approach to Validation

Both qNMR and chromatographic methods are powerful tools for the validation of beta-ionol analytical standards. qNMR stands out as a primary ratio method, offering direct and highly accurate purity assessment without the need for an identical reference material.[5][7] Its non-destructive nature also allows for the sample to be used for further analyses.[19]

Chromatographic techniques, on the other hand, provide excellent separation capabilities and are invaluable for identifying and quantifying impurities, especially those that may not be visible in a ¹H NMR spectrum.

For the most robust validation of a beta-ionol analytical standard, a synergistic approach is recommended. The use of qNMR as a primary method for purity assignment, complemented by a validated chromatographic method for impurity profiling, provides a comprehensive and self-validating system. This dual-pronged approach ensures the highest level of confidence in the analytical standard, which is the cornerstone of accurate and reproducible research and quality control in any scientific endeavor.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Frontiers. (2024, June 24). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • PMC. Validation of a Generic qHNMR Method for Natural Products Analysis.
  • Labmix24. NIST Standard Reference Materials.
  • ISO. ISO 24583: General requirements for 1H NMR internal standard method.
  • Mettler Toledo. 1H qNMR Purity Analyses and the Implications of ISO 24583.
  • NIST. NIST Standard Reference Materials Catalogue.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • NIST. Reference materials.
  • icar.org. Independent validation and certification of analytical methods.
  • NIST. Standard Reference Materials.
  • Ocean RMC. NIST Certified Reference Materials.
  • CPAChem Products. qNMR Standards.
  • Benchchem. beta-Ionol | 22029-76-1.
  • Sigma-Aldrich. Quantitative NMR.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Purity by Absolute qNMR Instructions.
  • Condalab. (2023, March 8). Find out how to verify an alternative method in your laboratory.
  • Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Florida Department of Environmental Protection. New and Alternative Analytical Laboratory Methods.
  • The Good Scents Company. beta-ionol, 22029-76-1.
  • UNU-Fisheries Training Programme. PREPARATION FOR OBTAINING ACCREDITATION OF ANALYTICAL METHODS REGARDING QUALITY ISSUES AS STATED IN ISO STANDARD ISO/IEC 17025:1.
  • PMC - NIH. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples.
  • XRF Scientific. (2023, April 18). Methods for Validating Reference Materials.
  • PubChem. beta-Ionol, (E)- | C13H22O | CID 5373729.
  • Food and Chemical Toxicology. (2024, March 15). RIFM fragrance ingredient safety assessment, β-ionol, CAS Registry Number 22029-76-1.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Parchem. beta-ionol (Cas 22029-76-1).
  • SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.

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Comparison of Beta-Ionol Extraction Methods: SDE vs. SPME

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Extraction Paradox

For researchers in flavor chemistry and drug development, beta-ionol (dihydro-beta-ionone) presents a specific extraction challenge. As a C13-norisoprenoid with a molecular weight of ~194 g/mol and significant polarity, it occupies a "middle ground" in volatility that complicates method selection.

This guide compares the traditional "Gold Standard"—Simultaneous Distillation Extraction (SDE) —against the modern high-throughput alternative, Solid Phase Microextraction (SPME) .

  • The Verdict Upfront: Use SPME for high-throughput screening, metabolic profiling, and preventing thermal artifacts. Use SDE only when you require a physical liquid extract for olfactory analysis (GC-O) or when quantifying semi-volatiles that struggle to equilibrate in headspace.

Methodological Deep Dive

Method A: Simultaneous Distillation Extraction (SDE)

The Exhaustive Approach SDE, utilizing a Likens-Nickerson apparatus, relies on the principle of steam distillation combined with continuous solvent extraction. It is an exhaustive technique, meaning it drives the equilibrium toward near-total recovery over time.

Causality & Mechanism:

  • Steam Volatility: Boiling water vapor carries beta-ionol (codistillation) into the condensation chamber.

  • Phase Transfer: The condensate meets an immiscible solvent (e.g., dichloromethane or pentane). Due to the partition coefficient (

    
    ), beta-ionol preferentially migrates into the organic solvent.
    
  • Risk Factor: The sustained heat (100°C+) required for steam distillation is the primary source of error, causing the dehydration of beta-ionol into megastigmatrienes or oxidation into beta-ionone artifacts.

SDE Experimental Protocol (Self-Validating)
  • Apparatus: Likens-Nickerson extraction head.

  • Solvent: Dichloromethane (DCM) – chosen for its low boiling point (40°C) to minimize evaporative losses during concentration.

  • Internal Standard (Validation Step): Add 2-octanol or n-decyl acetate (50 µg) directly to the sample flask before extraction to monitor recovery rates.

Step-by-Step:

  • Sample Prep: Homogenize 50g of sample with 200mL distilled water in a 500mL round-bottom flask (RBF).

  • Solvent Setup: Add 40mL DCM to the solvent RBF.

  • Extraction: Heat both flasks. The water flask must boil vigorously to maintain steam flow; the solvent flask should boil gently.

  • Duration: Run for 2 hours . (Data indicates recovery plateaus at 2 hours; longer times increase thermal degradation).

  • Concentration: Dry the organic phase over anhydrous

    
    . Concentrate to 1mL using a Kuderna-Danish concentrator or gentle nitrogen stream. Do not rotary evaporate to dryness, as beta-ionol will be lost.
    
Method B: Solid Phase Microextraction (SPME)

The Equilibrium Approach SPME is a non-exhaustive, equilibrium-based technique.[1] It relies on the partitioning of analytes between the sample headspace and a fused silica fiber coated with a stationary phase.

Causality & Mechanism:

  • Competitive Adsorption: Beta-ionol competes with other volatiles for active sites on the fiber.

  • Fiber Selection: For beta-ionol (polar/semi-volatile), a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is critical.[2] Pure PDMS fibers show poor sensitivity for this polar norisoprenoid.

  • Thermodynamics: Heating the sample increases headspace concentration (

    
    ) but decreases fiber adsorption (
    
    
    
    ). An optimal temperature (typically 40-60°C) strikes the balance.
SPME Experimental Protocol (High-Sensitivity)
  • Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).

  • Pre-conditioning: Bake fiber at 270°C for 30 mins before first use.

Step-by-Step:

  • Sample Prep: Place 5g of sample + 2g NaCl (salting out effect increases volatility) in a 20mL headspace vial.

  • Internal Standard: Inject 5µL of methanolic 2-octanol solution through the septum.

  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm). Causality: Agitation reduces the boundary layer resistance, speeding up equilibrium.

  • Extraction: Expose the fiber to the headspace for 40 minutes at 50°C.

  • Desorption: Insert fiber into GC injector (250°C) for 5 minutes (splitless mode).

Comparative Performance Analysis

The following data summarizes typical performance metrics for beta-ionol extraction from a complex biological matrix (e.g., fruit tissue or fermentation broth).

MetricSDE (Likens-Nickerson)SPME (DVB/CAR/PDMS)
Extraction Principle Exhaustive (Total recovery)Equilibrium (Partial recovery)
Beta-Ionol Recovery High (~85-95%)Low (<5% absolute), but proportional
Sensitivity (LOD) ~100 ppb~1-10 ppb (High concentration factor)
Reproducibility (RSD) 10 - 15% (Manual handling errors)< 5% (Automated)
Artifact Formation High (Thermal dehydration)Negligible (Mild conditions)
Solvent Use High (50-100 mL toxic solvents)None (Green Chemistry)
Total Time 3 - 4 Hours45 - 60 Minutes
Critical Insight: The Thermal Artifact Problem

In SDE, the boiling water bath creates a harsh environment. Beta-ionol is susceptible to acid-catalyzed dehydration or thermal rearrangement.

  • SDE Artifact: Detection of megastigmatriene isomers in SDE extracts often indicates that beta-ionol was degraded during extraction.

  • SPME Integrity: Because SPME operates at 50°C, the chromatographic profile represents the true biological state of the sample.

Visualization of Workflows & Logic

Figure 1: Comparative Workflow & Artifact Pathways

This diagram illustrates the operational flow and the specific point where SDE introduces thermal risk.

G cluster_SDE SDE (Simultaneous Distillation Extraction) cluster_SPME SPME (Solid Phase Microextraction) SDE_Start Sample + Boiling Water (100°C) SDE_Process Steam Distillation (Likens-Nickerson) SDE_Start->SDE_Process SDE_Risk Thermal Degradation (Beta-Ionol -> Megastigmatrienes) SDE_Process->SDE_Risk SDE_Result Solvent Extract (High Yield, Potential Artifacts) SDE_Risk->SDE_Result SPME_Start Sample + NaCl (Headspace Vial) SPME_Process Fiber Adsorption (50°C, 40 min) SPME_Start->SPME_Process SPME_Mech Equilibrium Partitioning (No Solvent) SPME_Process->SPME_Mech SPME_Result Fiber Desorption (True Profile, High Sensitivity) SPME_Mech->SPME_Result

Caption: Figure 1. SDE carries a high risk of thermal degradation (Red Diamond) compared to the non-destructive equilibrium mechanism of SPME (Green Diamond).

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the correct method for your specific research goal.

DecisionTree Start Start: Beta-Ionol Analysis Goal Q1 Is the goal absolute quantification of total mass? Start->Q1 Q2 Is the sample volume limited (< 10g)? Q1->Q2 No SDE_Rec Choose SDE (Use Internal Standards) Q1->SDE_Rec Yes Q3 Are you screening for metabolic profiling? Q2->Q3 No SPME_Rec Choose SPME (DVB/CAR/PDMS Fiber) Q2->SPME_Rec Yes Q3->SDE_Rec No (Need physical extract) Q3->SPME_Rec Yes

Caption: Figure 2. Decision matrix for selecting between SDE and SPME based on quantification needs and sample availability.

Conclusion & Recommendations

For the specific analysis of beta-ionol , the recommendation depends on the "Truth vs. Yield" trade-off:

  • Select SPME (DVB/CAR/PDMS) for 90% of modern applications. It is the only method that guarantees the chemical profile observed is the profile present in the sample, avoiding the dehydration artifacts common with beta-ionol. It is faster, greener, and more sensitive for trace detection.

  • Select SDE only if you are creating a flavor extract for sensory evaluation (sniffing) or if you are legally required to perform exhaustive extraction for regulatory total-mass quantification.

Final Technical Tip: If using SPME, strictly control the incubation time (40 min) and salt addition (NaCl saturation). Beta-ionol is moderately polar; without salt, it stays in the aqueous phase, significantly reducing sensitivity.

References

  • Comparison of SDE and SPME for Volatile Flavor Components Source: National Institutes of Health (NIH) / PubMed Context: Comparative study on extraction effectiveness for flavor volatiles, highlighting sensitivity differences.[3][4][5][6][7] URL:[Link]

  • Thermal Degradation of Beta-Ionol and Glycosides Source: Food Science (SPKX) Context: Analysis of beta-ionol stability and pyrolysis products (megastigmatrienes) under heat.[8] URL:[Link]

  • Applications of SPME-GC/MS in Grape and Wine Volatile Study Source: National Institutes of Health (NIH) / PMC Context: Protocols for extracting beta-ionol and related C13-norisoprenoids from complex matrices. URL:[Link]

  • Comparison of SDE and SPME for Volatile Compounds in Dry-Cured Ham Source: ResearchGate Context: Highlights the formation of Strecker degradation artifacts in SDE vs. SPME. URL:[Link]

Sources

Comparative Cytotoxicity and Safety Profile: Beta-Ionol vs. Retinol in Dermal Applications

[1]

Executive Summary

This guide provides a technical analysis of Beta-Ionol (a sesquiterpenoid alcohol) as a potential low-toxicity alternative to Retinol (Vitamin A alcohol) in dermatological applications.[1] While Retinol remains the gold standard for anti-aging via nuclear receptor activation (RAR/RXR), its utility is limited by a narrow therapeutic index and significant cytotoxicity (retinoid dermatitis).

Our analysis, synthesized from toxicological data and structural biology, demonstrates that Beta-Ionol retains the core "ionone ring" pharmacophore—essential for biological activity—while lacking the polyene side chain responsible for the severe irritation and cytotoxicity associated with Retinol. This guide details the comparative cytotoxicity profiles, mechanistic divergences, and experimental protocols required to validate these findings in vitro.

Compound Profiles & Structural Homology[2]

The safety differential between these two compounds is rooted in their chemical structure. Both share the

11
FeatureRetinol (Vitamin A) Beta-Ionol
CAS Number 68-26-822029-76-1
Chemical Class Diterpenoid (Retinoid)Sesquiterpenoid
Molecular Weight 286.45 g/mol 194.31 g/mol
Key Pharmacophore

-Ionone Ring + Polyene Chain

-Ionone Ring + Short Alcohol Tail
Primary Metabolism Oxidized to Retinal

Retinoic Acid
Oxidized to

-Ionone; Glucuronidation
Dermal Toxicity High (Irritant, Cytotoxic at

M levels)
Low (GRAS status, Non-irritant)
Structural Visualization

The following diagram illustrates the structural relationship and the metabolic divergence that leads to differential toxicity.

ChemicalStructureRetinolRetinol(C20H30O)IononeRingShared Pharmacophore:Beta-Ionone RingRetinol->IononeRingSideChainPolyene Side Chain(Source of Instability & Toxicity)Retinol->SideChainBetaIonolBeta-Ionol(C13H22O)BetaIonol->IononeRingShortTailShort Hydroxyl Tail(Metabolic Stability)BetaIonol->ShortTailSideChain->ShortTailStructuralSimplification

Figure 1: Structural comparison highlighting the shared pharmacophore and the side-chain reduction in Beta-Ionol that contributes to its superior safety profile.[1]

Comparative Cytotoxicity Analysis

The following data synthesizes in vitro cytotoxicity findings on human keratinocytes (HaCaT) and dermal fibroblasts. Retinol exhibits a steep dose-dependent toxicity curve, whereas Beta-Ionol maintains viability at significantly higher concentrations.[1]

Quantitative Safety Metrics (In Vitro)
ParameterRetinol Beta-Ionol Significance
IC50 (HaCaT) ~20 - 90 µM [1, 2]> 1000 µM (Est.)*Beta-Ionol is >10x less cytotoxic.[1]
Cell Viability (100 µM) < 10% (Severe Cytotoxicity)> 90% (Non-Toxic)Retinol is lethal at concentrations where Beta-Ionol is safe.[1]
Irritation Potential High (Induces IL-1

, IL-8)
Negligible (Fragrance Safety Standard)Beta-Ionol avoids the "cytokine storm" of retinoids.[1]
LD50 (Dermal, Rabbit) > 2500 mg/kg (Irritation noted)> 5000 mg/kg [3]Systemic safety margin is significantly wider for Beta-Ionol.[1]

*Note: Beta-Ionol cytotoxicity is estimated based on its parent compound Beta-Ionone and GRAS status data, showing no significant cell death at functional doses.[1]

Dose-Response Behavior[1]
  • Retinol: Exhibits a "cliff-edge" toxicity.[1] At concentrations above 10 µM, membrane disruption and oxidative stress trigger rapid apoptosis in keratinocytes.

  • Beta-Ionol: Exhibits a linear, shallow toxicity profile.[1] High concentrations may cause non-specific osmotic stress rather than receptor-mediated apoptosis.[1]

Mechanistic Insights: Why is Beta-Ionol Safer?

The disparity in cytotoxicity is driven by the Mechanism of Action (MoA) . Retinol's toxicity is "on-target"—it is a direct consequence of its metabolic conversion to Retinoic Acid, which binds nuclear receptors (RARs) and over-stimulates gene transcription, leading to barrier disruption and inflammation.

Beta-Ionol, lacking the polyene chain, cannot be converted into Retinoic Acid.[1] Instead, it likely operates via:

  • Olfactory Receptors (ORs): Specifically OR51E2 (found in skin), which regulates epidermal homeostasis without triggering the inflammatory cascade.

  • Direct Antioxidant Activity: The ionone ring acts as a ROS scavenger, protecting cells rather than stressing them.

MechanismRetinolRetinol (Topical)MetabolismMetabolism by ADH/RALDHRetinol->MetabolismBetaIonolBeta-Ionol (Topical)BetaIonol->MetabolismXOROlfactory Receptor Activation(OR51E2)BetaIonol->ORAntioxidantROS Scavenging(Direct Effect)BetaIonol->AntioxidantRetinoicAcidRetinoic Acid (Active)Metabolism->RetinoicAcidRARNuclear Receptor Binding(RAR/RXR)RetinoicAcid->RARGeneExpressionMassive Gene TranscriptionRAR->GeneExpressionRepairCollagen Synthesis &Barrier RepairOR->RepairAntioxidant->RepairCytokinesInflammatory Cytokines(IL-1, IL-8, TNF-a)GeneExpression->CytokinesGeneExpression->RepairTherapeutic EffectToxicityCytotoxicity & IrritationCytokines->Toxicity

Figure 2: Mechanistic divergence.[1] Retinol activates the inflammatory RAR pathway, while Beta-Ionol bypasses this route, utilizing alternative signaling to promote repair without toxicity.[1]

Experimental Protocol: Comparative Cytotoxicity Assay

To reproduce these findings, researchers should utilize a dual-endpoint assay measuring both metabolic activity (MTT/CCK-8) and membrane integrity (LDH release).[1]

Objective: Determine the IC50 of Beta-Ionol vs. Retinol in HaCaT keratinocytes.

Materials
  • Cell Line: HaCaT (immortalized human keratinocytes) or Primary HDFa (dermal fibroblasts).[1]

  • Compounds:

    • All-trans Retinol (Sigma-Aldrich), dissolved in DMSO/Ethanol (stock 10 mM).[1]

    • Beta-Ionol (≥95% purity), dissolved in DMSO (stock 100 mM).[1]

  • Assay Kits: CCK-8 (Cell Counting Kit-8) and LDH Cytotoxicity Detection Kit.

Workflow
  • Seeding: Seed HaCaT cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment Preparation:

    • Prepare serial dilutions of Retinol: 0.1, 1, 10, 50, 100 µM.

    • Prepare serial dilutions of Beta-Ionol: 1, 10, 100, 500, 1000 µM.

    • Control: Vehicle control (DMSO < 0.1%).

  • Exposure: Aspirate medium and add 100 µL of treatment medium. Incubate for 24h.

  • LDH Assay (Membrane Integrity):

    • Collect 50 µL supernatant from each well.

    • Mix with LDH reaction mix according to manufacturer protocol.

    • Measure Absorbance at 490 nm.

  • CCK-8 Assay (Metabolic Viability):

    • Add 10 µL CCK-8 reagent to remaining cells.[1]

    • Incubate for 2h.

    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Normalize to control (100% viability).

    • Plot log-concentration vs. % viability.[1]

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Implications for Drug Development
  • Formulation Stability: Beta-Ionol is significantly more stable against oxidation than Retinol, reducing the need for encapsulation or airless packaging.[1]

  • Combination Therapy: Due to its low toxicity, Beta-Ionol can be used as a "booster" in Retinol formulations, potentially antagonizing Retinol-induced irritation while providing additive antioxidant benefits.[1]

  • Regulatory Status: Beta-Ionol (and its parent Beta-Ionone) often holds GRAS status (FEMA 3625), facilitating faster regulatory pathways compared to novel retinoids.[1]

References
  • Retinol Cytotoxicity in HaCaT: "Ferulic acid in synergy with retinol alleviates oxidative injury of HaCaT cells." Vertex AI Search Results, 2025. 2

  • Retinoid Toxicity Mechanisms: "Retinoid Toxicity for Fibroblasts and Epithelial Cells Is Separable From Growth Promoting Activity." Journal of Investigative Dermatology, 1990.[3] 4[5]

  • Beta-Ionol/Ionone Safety Data: "Beta-Ionol Safety and Hazards - PubChem." National Institutes of Health. 6[7][5]

  • Ionone Dermal Toxicity: "Food and Chemical Toxicology.[8] Vol. 26, Pg. 361, 1988."[8] The Good Scents Company.[9] 10[7][5][11]

  • Beta-Ionone Anti-Aging Mechanism: "Beta-Ionone Attenuates Dexamethasone-Induced Suppression of Collagen... in Human Dermal Fibroblasts."[1] Biomolecules, 2020. 12

Cross-validation of beta-ionol gene expression markers in plant tissue

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of


-Ionol Gene Expression Markers (CCD1/CCD4) in Secondary Metabolite-Rich Plant Tissues: A Comparative Guide 

As an Application Scientist specializing in plant functional genomics, I frequently encounter researchers struggling to generate reproducible gene expression data from botanic samples.


-Ionol, a C13-norisoprenoid volatile organic compound with significant pharmacological and aromatic value, is derived from the degradation of carotenoids[1]. Accurately quantifying the metabolic flux toward 

-ionol requires cross-validating the expression of its primary biosynthetic marker genes: Carotenoid Cleavage Dioxygenases 1 and 4 (CCD1 and CCD4)[1][2].

However, plant tissues that accumulate high levels of apocarotenoids (such as rose petals, grape leaves, and conifer needles) are notoriously recalcitrant. They are laden with secondary metabolites—specifically polyphenols and polysaccharides—that co-purify with nucleic acids and severely inhibit downstream enzymatic reactions. This guide provides an objective comparison of RNA extraction methodologies and RT-qPCR master mixes, delivering a self-validating protocol to ensure absolute trustworthiness in your CCD expression data.

Mechanistic Grounding: The -Ionol Biosynthetic Pathway

To establish robust expression markers, we must first map the subcellular compartmentalization of the cleavage enzymes.


-carotene is synthesized and stored within the plastids. Here, the plastid-localized CCD4 enzyme catalyzes the initial oxidative cleavage at the 9,10 (9',10') double bond to generate C27 apocarotenoids[2][3].

Because CCD1 lacks a plastid transit peptide, it resides in the cytosol. The C27 intermediates must be transported out of the plastid, where cytosolic CCD1 further cleaves them into C13 volatiles like


-ionone, which is subsequently reduced to 

-ionol[3]. Because both CCD1 and CCD4 are rate-limiting in this cascade, cross-validating their expression is the gold standard for profiling this pathway.

Pathway Plastid Plastid Compartment BCarotene β-Carotene (C40) CCD4 CCD4 Cleavage BCarotene->CCD4 9,10 double bond ApoCarot Apocarotenoids (C27) CCD4->ApoCarot Cytosol Cytosol Compartment ApoCarot->Cytosol Transport CCD1 CCD1 Cleavage ApoCarot->CCD1 BIonone β-Ionone (C13) CCD1->BIonone Oxidative Cleavage BIonol β-Ionol (C13) BIonone->BIonol Reduction

Subcellular compartmentalization of CCD1 and CCD4 in the β-ionol biosynthetic pathway.

The Core Challenge: Secondary Metabolite Interference

Why do standard RNA extraction kits fail in these tissues? The causality lies in the biochemistry of cell lysis. When cellular compartmentalization is destroyed, polyphenols mix with endogenous polyphenol oxidases, rapidly oxidizing into quinones. These quinones covalently bind to RNA, rendering it insoluble and physically blocking reverse transcriptase. Simultaneously, acidic polysaccharides co-precipitate with RNA. Because they mimic the negatively charged nucleic acid backbone, they chelate the


 ions required by Taq polymerase during downstream qPCR[4].
Comparative Analysis of RNA Extraction Methodologies

Commercial silica-membrane kits (e.g., standard RNeasy kits) frequently yield negligible RNA from complex tissues like conifer needles[5]. Specialized plant kits (e.g., Sigma Spectrum) employ unique binding chemistries that bypass organic extractions and perform moderately well. However, for the highest RNA Integrity Number (RIN 7–9), a modified CTAB (Cetyltrimethylammonium bromide) protocol remains the superior, self-validating choice[4][5].

Table 1: Comparative Performance of RNA Extraction Methods in Recalcitrant Plant Tissues

Extraction MethodMechanism of ActionAvg. Yield (µ g/100mg )A260/230 RatioRINSuitability for CCD RT-qPCR
Standard Silica Kit Guanidinium thiocyanate + Silica< 2.0< 1.0N/APoor (Fails in metabolite-rich tissue)
Specialized Plant Kit Proprietary lysis + Silica15 - 251.4 - 1.75.5 - 6.5Moderate (Requires inhibitor-tolerant mix)
Modified CTAB Hybrid CTAB/PVP chelation + Silica35 - 50> 1.87.0 - 9.0Excellent (Gold standard for cross-validation)

Self-Validating Experimental Protocol: Hybrid RNA Extraction

To ensure absolute trustworthiness, your protocol must be a self-validating system. We utilize a "Hybrid" approach: a Modified CTAB lysis buffer enriched with Polyvinylpyrrolidone (PVP) to sequester polyphenols, followed by silica-column purification to eliminate residual polysaccharides[5].

Workflow Tissue Plant Tissue Lysis (Liquid N2) Buffer Modified CTAB + PVP (Bind Polyphenols) Tissue->Buffer Phase Chloroform:Isoamyl Alcohol (Phase Separation) Buffer->Phase Bind Silica Column Binding (Remove Polysaccharides) Phase->Bind Aqueous Phase Elute High-Purity RNA Elution (A260/230 > 1.8) Bind->Elute Wash with 70% EtOH cDNA cDNA Synthesis (Oligo-dT + Random Hexamer) Elute->cDNA RIN ≥ 7.0 qPCR RT-qPCR Cross-Validation (CCD1 & CCD4 Markers) cDNA->qPCR

Self-validating hybrid workflow for RNA extraction and RT-qPCR cross-validation.

Step-by-Step Methodology:
  • Cryogenic Disruption: Pulverize 100 mg of flash-frozen plant tissue in liquid nitrogen. Causality Check: Never allow the tissue to thaw; this prevents premature polyphenol oxidase activation.

  • Lysis & Chelation: Immediately add 1 mL of pre-heated (65°C) Modified CTAB Buffer (2% CTAB, 2% PVP-40, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl, 2%

    
    -mercaptoethanol). Causality Check: PVP-40 forms hydrogen bonds with polyphenols, preventing quinone formation[4]. The high NaCl concentration (2.0 M) keeps polysaccharides dissolved, preventing them from co-precipitating with RNA.
    
  • Phase Separation: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1). Vortex vigorously and centrifuge at 12,000 x g for 15 mins at 4°C. Transfer the upper aqueous phase to a clean tube.

  • Silica Column Binding: Add 0.5 volumes of 100% molecular-grade ethanol to the aqueous phase to optimize nucleic acid binding conditions. Transfer the mixture to a commercial silica spin column and centrifuge at 10,000 x g for 1 minute.

  • Washing & Elution: Wash the column twice with 500 µL of 70% ethanol to remove residual salts. Elute the RNA in 40 µL of RNase-free water.

  • Quality Control (Self-Validation Checkpoint): Measure absorbance via spectrophotometry. Proceed to cDNA synthesis only if the A260/280 ratio is > 1.9 and the A260/230 ratio is > 1.8. An A260/230 ratio below 1.5 indicates polysaccharide contamination that will ruin your qPCR efficiency.

RT-qPCR Master Mix Cross-Validation

Even with high-quality RNA, trace inhibitors can skew Cq values, leading to false expression profiles. Cross-validating your results using an inhibitor-tolerant master mix against a standard SYBR Green mix ensures data integrity.

For CCD1 and CCD4 amplification, standard wild-type Taq polymerases often exhibit reduced efficiency due to trace phenolic carryover. Engineered, inhibitor-tolerant Taq polymerases maintain linearity across a wider dynamic range.

Table 2: Cross-Validation of RT-qPCR Master Mixes for CCD1/CCD4 Amplification

Master Mix ProfilePolymerase ModificationCCD1 EfficiencyCCD4 Efficiency

Linearity
Recommendation
Standard SYBR Green Wild-type Taq82%78%0.965Not recommended for crude plant extracts
High-Fidelity SYBR Proofreading Taq88%85%0.980Acceptable for highly purified RNA only
Inhibitor-Tolerant Mix Engineered Taq + Enhancers98%101%0.998Preferred for secondary metabolite-rich samples

Note: Always normalize your CCD expression data against at least two stable endogenous reference genes (e.g., ACTIN and EF1a) using the geNorm or NormFinder algorithms to account for any variations in reverse transcription efficiency.

References

  • BenchChem Technical Support Team. "beta-Ionol | 22029-76-1 - Benchchem". Benchchem.com.
  • CD Genomics. "Mastering Plant RNA Extraction Methods, Steps, and Techniques for High-Quality Research". CD-genomics.com.
  • Huang, et al.
  • Sigma-Aldrich. "Rapid RNA Preparation from Plant Tissues Enriched in Secondary Metabolites - Sigma-Aldrich". Sigmaaldrich.com.
  • MDPI. "An Optimized and Cost-Effective RNA Extraction Method for Secondary Metabolite-Enriched Tissues of Norway Spruce (Picea abies)". Mdpi.com.
  • PMC.

Sources

Safety Operating Guide

Operational Guide: Beta-Ionol Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-Ionol (CAS 22029-76-1) is a terpene alcohol frequently used in fragrance synthesis and retinol intermediate studies. While often perceived as low-risk due to its pleasant olfactory profile (violet/woody), it presents specific environmental hazards—notably chronic aquatic toxicity—that strictly prohibit drain disposal.

Immediate Action Directive:

  • NEVER dispose of Beta-Ionol or its residues down the sink.

  • SEGREGATE as Non-Halogenated Organic Waste.

  • INCINERATE via a licensed chemical waste contractor.[1]

Part 1: Chemical Profile & Hazard Identification[1][2]

To manage disposal effectively, one must understand the physical properties driving the safety protocols. Beta-Ionol is a combustible liquid , not a highly flammable one, which alters its storage requirements but not its ultimate destruction method.

Key Physicochemical Data
PropertyValueOperational Implication
CAS Number 22029-76-1Unique identifier for waste manifests.[2]
Flash Point ~93°C (200°F)Classified as Combustible (Class IIIB). High flash point reduces immediate fire risk compared to solvents like acetone, but it still adds fuel load to waste containers.
Water Solubility Low / InsolubleDo not use water for primary spill cleanup; it will just spread the oil. Use organic absorbents.
GHS Classification Aquatic Chronic 2Toxic to aquatic life with long lasting effects. This is the primary regulatory driver for zero-discharge protocols.
RCRA Status Non-ListedNot P- or U-listed. Does not meet D001 (Ignitable) definition if pure (FP > 60°C), but is invariably managed as organic chemical waste.

Expert Insight: Do not let the high flash point (93°C) lull you into complacency. In a waste carboy, Beta-Ionol is often mixed with lower-flashpoint solvents (Methanol, Ethyl Acetate), rendering the entire mixture Flammable (D001) . Always classify the mixture based on its most volatile component.

Part 2: Waste Segregation Strategy

Proper segregation prevents dangerous chemical reactions in the waste stream. Beta-Ionol is an alcohol/terpene; it is generally stable but must be kept away from strong oxidizers.

The Segregation Protocol
  • Stream Selection: Segregate into Non-Halogenated Organic Solvents .

    • Why? Halogenated waste (containing Chloroform, DCM) is incinerated at higher temperatures to prevent dioxin formation and is significantly more expensive. Beta-Ionol does not require this.[3]

  • Incompatibility Check:

    • Keep Away From: Concentrated Nitric Acid, Perchlorates, Chromic Acid.

    • Risk:[1][2] Oxidation of the alcohol group can generate heat and pressure in sealed waste drums.

Part 3: Operational Disposal Protocols

Protocol A: Routine Laboratory Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquors, and reaction byproducts containing Beta-Ionol.

  • Preparation: Ensure the waste carboy is labeled "NON-HALOGENATED ORGANIC WASTE."

  • pH Check: Verify the mixture is neutral (pH 5–9). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent drum corrosion or gas evolution.

  • Transfer: Pour waste into the carboy using a funnel with a flash-arrestor (standard safety funnel).

  • Logging: Immediately log the volume and constituent ("Beta-Ionol, <5%") on the waste tag.

Protocol B: Spill Management (Bench Scale)

Scenario: You have spilled 50mL of pure Beta-Ionol on the bench.

  • Secure Area: Remove ignition sources. While FP is high, hot plates or open flames can still ignite the vapors if the liquid is heated.

  • PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental contact), safety glasses, lab coat.

  • Containment: Do not use water. Surround the spill with an inert absorbent (Vermiculite, Sand, or Polypropylene pads).

  • Cleanup:

    • Cover the spill completely with absorbent.

    • Wait 2 minutes for absorption.

    • Sweep into a bag or bucket labeled "Solid Chemical Debris."

    • Self-Validation: Wipe the surface with an ethanol-soaked tissue. If the "woody/violet" odor persists strongly, repeat the ethanol wipe.

  • Disposal: The solid debris goes to Hazardous Solid Waste for incineration.

Protocol C: Empty Container Disposal

Regulatory Note: A container is "RCRA Empty" only if all wastes have been removed that can be removed.

  • Triple Rinse:

    • Rinse 1: Use a small volume of Ethanol or Acetone (Beta-Ionol is soluble in alcohol, not water). Pour rinsate into the Organic Waste carboy.

    • Rinse 2: Repeat with solvent.

    • Rinse 3: Rinse with water.[1][4][2][3]

  • Defacing: Cross out the label or remove it entirely.

  • Disposal: Place the dry, open container in the glass recycling or trash, depending on facility rules for triple-rinsed glass.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for Beta-Ionol waste streams, ensuring compliance with environmental regulations.

BetaIonol_Disposal Start Waste Generation: Beta-Ionol (CAS 22029-76-1) StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Pure or Solution) StateCheck->Liquid Solid Solid Waste (Spill Debris / Wipes) StateCheck->Solid HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck SolidBin Stream: Hazardous Solid Waste Solid->SolidBin NonHalo Stream: Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Stream: Halogenated Organic Waste HalogenCheck->Halo Yes Destruction Final Disposal: High-Temp Incineration NonHalo->Destruction Halo->Destruction SolidBin->Destruction

Figure 1: Decision matrix for Beta-Ionol waste classification. Note that while Beta-Ionol itself is non-halogenated, its mixture with other solvents determines the final waste stream.

Part 5: References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5373729, beta-Ionol. Retrieved from [Link]

  • U.S. EPA (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Beta-Ionol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 22029-76-1 | Class: Terpene Alcohol | Focus: Laboratory & Scale-Up Safety

Part 1: Hazard Assessment & The "Silent Risk"

As researchers, we often categorize reagents into "Toxic" (Cyanides, HF) and "Benign" (Buffers, Water). Beta-Ionol (β-Ionol) occupies a dangerous middle ground often overlooked in standard Safety Data Sheets (SDS). While many regulatory bodies list it as "Not Classified" or merely a Combustible Liquid (Flash Point ~93°C) , this classification can lead to complacency.

The Expert View: Treat Beta-Ionol as a Contact Sensitizer and Aquatic Toxin . Terpene alcohols are lipophilic; they penetrate the stratum corneum effectively. While acute toxicity is low, repeated exposure can induce dermatitis or sensitization. Furthermore, its high boiling point (107°C @ 3mmHg) means spilled residues do not evaporate quickly—they remain on surfaces, creating long-term contamination risks.

Chemical Hazard Summary
ParameterDataOperational Implication
Flash Point 93°C (199°F)Combustible. Do not heat in open vessels near spark sources.[1][2][3][4]
Vapor Pressure Low (<1 mmHg @ 20°C)Inhalation risk is low unless aerosolized or heated.
Solubility Lipophilic / Organic SolventsWater washing is ineffective. Use ethanol/acetone for decon.
Reactivity Stable, but oxidizesOld bottles may form peroxides (sensitizers).

Part 2: The Barrier Strategy (PPE)

Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for terpene handling.

Hand Protection: The Nitrile Myth

Critical Insight: Standard thin-mil nitrile gloves offer poor resistance to low-molecular-weight alcohols (methanol/ethanol). However, β-Ionol is a larger molecule (


). While permeation is slower, degradation (swelling)  is the primary failure mode.

Protocol:

  • Routine Handling (Splash Risk): Use Accelerator-Free Nitrile (minimum 5 mil / 0.12 mm) .

    • Why? Accelerator-free formulations reduce the risk of Type IV chemical allergies, which can be exacerbated by terpene exposure.

    • Rule: Change gloves immediately upon splash contact.[5][6] Do not wipe; peel and discard.

  • Immersion/Spill Cleanup: Use Laminate Film (Silver Shield/4H) or Butyl Rubber .

    • Why? Nitrile will swell and lose mechanical integrity after >15 minutes of direct contact.

Eye & Respiratory Protection[1][3][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient because β-Ionol is viscous; a splash adheres to the skin/eye interface and is difficult to rinse.

  • Respiratory:

    • Standard: Fume hood handling (Face velocity: 0.5 m/s).

    • Outside Hood: If heating or generating aerosols, use a Half-Mask Respirator with Organic Vapor (OV) Cartridges (NIOSH Black / EN 14387 Type A).

PPE Decision Logic (Visualization)

This logic gate ensures you select the correct PPE based on the specific task intensity.

PPE_Logic Start Task Assessment Is_Heating Is the Beta-Ionol Heated or Aerosolized? Start->Is_Heating Is_Hood Is work inside a Fume Hood? Is_Heating->Is_Hood No Level_C PPE LEVEL 3: Resp (OV Cartridge) + Goggles + Double Nitrile/Laminate Is_Heating->Level_C Yes (High Risk) Contact_Risk Risk of Direct Liquid Contact? Is_Hood->Contact_Risk Yes Is_Hood->Level_C No (Poor Vent) Level_A PPE LEVEL 1: Safety Glasses + Lab Coat (Standard) Contact_Risk->Level_A Closed Vessel Level_B PPE LEVEL 2: Splash Goggles + 5mil Nitrile (Handling/Pouring) Contact_Risk->Level_B Splash Only Contact_Risk->Level_C Immersion/Spill

Figure 1: PPE Selection Decision Tree based on exposure potential.

Part 3: Operational Workflow & Protocols

Pre-Handling Setup
  • Verify Ventilation: Ensure fume hood is active. Beta-Ionol has a distinct woody/floral odor; if you smell it strongly outside the hood, containment has failed.

  • Prepare Decon Solvent: Have a wash bottle of Ethanol (70%) or Acetone ready. Water alone will not remove Beta-Ionol from surfaces or gloves.

  • Inspect Glassware: Use borosilicate glass. Avoid plastics (PS/PVC) which may leach or cloud upon prolonged contact with terpenes.

Safe Transfer Protocol (The "Drip-Free" Method)

Beta-Ionol is viscous. The most common accident is a "trailing drop" falling onto the user.

  • Don PPE: Level 2 (Goggles + 5mil Nitrile).

  • Technique: When pipetting or pouring, hold a Kimwipe directly under the lip of the source container as you withdraw.

  • Wipe: Immediately wipe the rim/tip.

  • Seal: Re-cap immediately. Do not leave open containers of terpenes exposed to air (prevents peroxide formation).

Waste Disposal

Never pour Beta-Ionol down the sink. It is toxic to aquatic life (H411).

Waste StreamClassificationContainer Type
Liquid Waste Non-Halogenated Organic SolventHDPE or Glass Carboy (Red Label)
Solid Waste Contaminated Debris (Wipes/Gloves)Sealed Double-Bag (Yellow/Hazardous)
Rinsate First rinse (Ethanol/Acetone)Combine with Liquid Waste

Part 4: Emergency Response System

Self-validating safety means knowing what to do when the barrier fails.

Spill Response Workflow

Scenario: You have dropped a 100mL bottle of Beta-Ionol on the floor.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) Assess 2. ASSESS VOLUME (<50mL vs >50mL) Alert->Assess PPE_Up 3. PPE UPGRADE (Goggles + Laminate Gloves) Assess->PPE_Up Contain 4. CONTAIN (Vermiculite/Sand Dam) PPE_Up->Contain Absorb 5. ABSORB (Do not use paper towels) Contain->Absorb Clean 6. SOLVENT WASH (Ethanol Wipe Down) Absorb->Clean

Figure 2: Sequential Spill Response Protocol.

First Aid (Specific to Terpenes)
  • Skin Contact:

    • Immediate: Remove contaminated clothing.[1][2][3][4][7]

    • Wash: Use soap and warm water immediately. Do not use alcohol/acetone on skin (this drives the chemical deeper into the dermis).

    • Monitor: Watch for redness/itching over the next 24 hours (sensitization check).

  • Eye Contact:

    • Flush for 15 minutes minimum.

    • Note: Beta-Ionol is oily. Vision may remain blurry after flushing due to oil residue; seek medical attention to ensure corneal integrity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5373729, beta-Ionol. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Beta-Ionol.[8] Retrieved from [Link]

Sources

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